molecular formula C28H34N2O7 B15592084 Rauvotetraphylline C

Rauvotetraphylline C

Cat. No.: B15592084
M. Wt: 510.6 g/mol
InChI Key: WJIXKXVKQDQVFT-QGMXRPOQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvotetraphylline C is a useful research compound. Its molecular formula is C28H34N2O7 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H34N2O7

Molecular Weight

510.6 g/mol

IUPAC Name

(E)-4-[(1S,12S,13R,14R,15E,16R)-15-ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one

InChI

InChI=1S/C28H34N2O7/c1-3-14-17-10-21-23-18(15-6-4-5-7-19(15)29-23)11-20(16(17)9-8-13(2)32)30(21)27(14)37-28-26(35)25(34)24(33)22(12-31)36-28/h3-9,16-17,20-22,24-29,31,33-35H,10-12H2,1-2H3/b9-8+,14-3+/t16-,17+,20+,21+,22-,24-,25+,26-,27-,28+/m1/s1

InChI Key

WJIXKXVKQDQVFT-QGMXRPOQSA-N

Origin of Product

United States

Foundational & Exploratory

Rauvotetraphylline C: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid. Discovered in the aerial parts of Rauvolfia tetraphylla, this document details the precise experimental protocols employed for its extraction and purification. Comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet (UV), and Infrared (IR) spectroscopy, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a summary of the initial biological evaluation of this compound for cytotoxic activity. Visual representations of the isolation workflow are provided using Graphviz diagrams to facilitate a clear understanding of the experimental process.

Discovery

This compound was first reported as a new natural product in 2012 by a team of researchers led by Yuan Gao. It was isolated from the aerial parts of Rauvolfia tetraphylla L. (family: Apocynaceae), a plant known for producing a variety of bioactive indole alkaloids.[1][2] The discovery was part of a broader phytochemical investigation into the constituents of this plant species.[1]

Experimental Protocols

The following sections provide a detailed methodology for the isolation and structural characterization of this compound, based on the original research by Gao et al. (2012).

Plant Material

The aerial parts of Rauvolfia tetraphylla were collected and air-dried prior to extraction.

Extraction and Isolation

The isolation of this compound involved a multi-step process of extraction, solvent partitioning, and column chromatography.

2.2.1. Extraction:

The powdered, air-dried aerial parts of R. tetraphylla (10 kg) were subjected to extraction with 95% ethanol (B145695) (3 x 50 L) at room temperature. The resulting extracts were combined and concentrated under reduced pressure to yield a crude extract (800 g).

2.2.2. Solvent Partitioning:

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction (150 g) was selected for further purification.

2.2.3. Chromatographic Purification:

The ethyl acetate fraction was subjected to multiple rounds of column chromatography to isolate the pure compound.

  • Step 1: Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction (150 g) was chromatographed on a silica gel column (200-300 mesh) using a gradient elution system of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions (Fr. 1-10).

  • Step 2: Sephadex LH-20 Column Chromatography: Fraction 5 (15 g) was further purified on a Sephadex LH-20 column, eluting with a chloroform-methanol mixture (1:1, v/v), to afford sub-fractions (Fr. 5.1-5.5).

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC): Sub-fraction 5.3 was subjected to preparative HPLC on an ODS column using a mobile phase of methanol-water (60:40, v/v) to yield pure this compound (8 mg).

G plant Powdered Aerial Parts of R. tetraphylla (10 kg) extraction Extraction with 95% Ethanol plant->extraction crude_extract Crude Extract (800 g) extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction (150 g) partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) etOAc_fraction->silica_gel fraction_5 Fraction 5 (15 g) silica_gel->fraction_5 sephadex Sephadex LH-20 Column Chromatography (CHCl3-MeOH, 1:1) fraction_5->sephadex sub_fraction_5_3 Sub-fraction 5.3 sephadex->sub_fraction_5_3 prep_hplc Preparative HPLC (ODS, MeOH-H2O, 60:40) sub_fraction_5_3->prep_hplc pure_compound This compound (8 mg) prep_hplc->pure_compound

Isolation Workflow for this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. It was identified as a sarpagine-type indole alkaloid with an E-3-oxo-1-butenyl unit attached to C-16.[1]

Physicochemical Properties
PropertyValue
AppearanceAmorphous powder
Molecular FormulaC₂₄H₂₆N₂O₃
Molecular Weight390.1943 g/mol
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: HRESIMS, UV, and IR Data

TechniqueData
HRESIMSm/z 391.2019 [M+H]⁺ (calculated for C₂₄H₂₇N₂O₃, 391.2022)
UV (MeOH)λmax (log ε) 225 (4.21), 282 (3.75) nm
IR (KBr)νmax 3440, 2925, 1685, 1620, 1460, 1230, 1100, 750 cm⁻¹

Table 2: ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

PositionδC (ppm)δH (ppm), J (Hz)
258.2 (d)4.15 (1H, d, J = 5.5)
345.3 (t)2.10 (1H, m), 1.95 (1H, m)
555.1 (d)3.60 (1H, dd, J = 11.5, 4.5)
635.2 (t)2.25 (1H, m), 1.80 (1H, m)
7108.1 (s)
8128.5 (s)
9118.2 (d)7.45 (1H, d, J = 7.5)
10121.5 (d)7.10 (1H, t, J = 7.5)
11120.1 (d)7.15 (1H, t, J = 7.5)
12111.2 (d)7.30 (1H, d, J = 7.5)
13136.4 (s)
1430.5 (t)2.05 (1H, m), 1.65 (1H, m)
1532.5 (d)2.80 (1H, m)
1646.8 (d)3.95 (1H, m)
1812.5 (q)1.60 (3H, d, J = 7.0)
19124.0 (d)5.40 (1H, q, J = 7.0)
20135.0 (s)
2165.8 (t)4.25 (2H, s)
1'198.0 (s)
2'131.7 (d)6.18 (1H, d, J = 15.9)
3'146.0 (d)6.84 (1H, dd, J = 15.9, 7.8)
4'27.4 (q)2.28 (3H, s)
N-H8.10 (1H, s)

Biological Activity

This compound, along with its co-isolated analogues Rauvotetraphyllines A, B, D, and E, was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines:

  • HL-60 (promyelocytic leukemia)

  • SMMC-7721 (hepatocellular carcinoma)

  • A-549 (lung adenocarcinoma)

  • MCF-7 (breast adenocarcinoma)

  • SW480 (colon adenocarcinoma)

The results of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay indicated that this compound was inactive against all tested cell lines, with IC₅₀ values greater than 40 μM.[2]

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given its lack of significant cytotoxic activity in the initial screening, further studies would be required to explore other potential biological targets and mechanisms of action.

G start This compound bioassay In vitro Cytotoxicity Assay (MTT Assay) start->bioassay cell_lines Human Cancer Cell Lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) bioassay->cell_lines result Result: Inactive (IC50 > 40 μM) cell_lines->result conclusion No significant cytotoxic activity observed result->conclusion

Biological Evaluation of this compound.

Conclusion

This compound is a sarpagine-type indole alkaloid successfully isolated and characterized from the aerial parts of Rauvolfia tetraphylla. This technical guide has provided the detailed experimental procedures for its discovery and purification, along with a comprehensive summary of its spectroscopic data. The initial biological screening revealed no significant cytotoxic activity against the tested cancer cell lines. Further research is warranted to explore other potential pharmacological properties and to understand its role within the complex chemical makeup of its plant source. This foundational information serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

References

Characterization of Alkaloids from Rauvolfia tetraphylla: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the characterization of alkaloids from Rauvolfia tetraphylla, a plant renowned for its rich diversity of pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document details the phytochemical profile, quantitative analysis, and experimental protocols for the isolation and identification of these valuable secondary metabolites.

Phytochemical Profile: A Rich Source of Indole (B1671886) Alkaloids

Rauvolfia tetraphylla is a significant medicinal plant, primarily due to its abundance of monoterpene indole alkaloids.[1] The roots are a particularly rich source, containing over 50% of the total alkaloids, with reserpine (B192253) being a major constituent.[1] Other prominent alkaloids identified in various parts of the plant include ajmalicine (B1678821), ajmaline, rescinnamine, serpentine, and yohimbine.[2] The diverse array of these compounds contributes to the plant's wide-ranging pharmacological activities, including antihypertensive, antipsychotic, anti-inflammatory, and antimicrobial effects.[1][3]

Quantitative Analysis of Alkaloid Content

The concentration of alkaloids in Rauvolfia tetraphylla varies significantly depending on the plant part, geographical location, and extraction method. The total alkaloid content has been reported to range from 0.22% to as high as 9.0% in different plant organs.[2]

Table 1: Total Alkaloid Content in Various Parts of Rauvolfia tetraphylla

Plant PartTotal Alkaloid Yield (%)
Flower9.0%
Very Young Leaf8.17%
Young Leaf7.64%
RootNot specified in this study, but known to be high
StemNot specified in this study
Mature LeafNot specified in this study
Flower StemNot specified in this study
Fruit0.22%

Source: Journal of Pharmacognosy and Phytochemistry[2]

Table 2: Quantitative Estimation of Phytochemicals in Rauvolfia tetraphylla Root Extracts (mg/g of dry weight)

PhytochemicalMethanolic Extract (Angeipal village)Methanolic Extract (Palikiri village)
Alkaloids-18.42
Phenols17.39-
Flavonoids--
Saponins--
Tannins--

Source: Material and Methods[4]

Table 3: Reserpine Content in Different Tissues of Rauvolfia tetraphylla

Plant MaterialReserpine Content (%)
Roots of field-grown plants0.39%
Roots of tissue-cultured plantlets0.35%
Root callus based cell suspension cultures (with tryptophan)0.38%
Root callus based cell suspension cultures (control)0.14%

Source: AKJournals[5]

Experimental Protocols

General Alkaloid Extraction

A common method for the extraction of crude alkaloids from various plant parts involves the use of methanol (B129727) followed by acid-base partitioning.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

  • Maceration: Soak the powdered plant material in methanol. This process is often repeated three times to ensure maximum extraction.

  • Filtration: Filter the methanolic extract to remove solid plant debris.

  • Solvent Evaporation: Evaporate the methanol from the filtrate to obtain a concentrated extract.

  • Acidification: Add 1 M dilute hydrochloric acid (HCl) to the extract and warm the mixture in a water bath at 50°C for 5 minutes. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.

  • Basification: Basify the acidic solution by adding 5 M concentrated sodium hydroxide (B78521) (NaOH). This deprotonates the alkaloids, making them less soluble in water.

  • Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution using a non-polar solvent like dichloromethane. Repeat this extraction three times.

  • Final Evaporation: Combine the organic layers and evaporate the solvent to obtain the crude alkaloid residue.[2]

Soxhlet Extraction for Methanolic Extracts

Soxhlet extraction is a continuous extraction method that can be used for efficient extraction of alkaloids.

Protocol:

  • Sample Preparation: Crush dried plant material (e.g., roots) into a fine powder.

  • Soxhlet Apparatus Setup: Pack the powdered plant material (e.g., 250 grams) into a thimble and place it in a Soxhlet apparatus.

  • Extraction: Use methanol as the solvent and carry out the extraction process.

  • Filtration: Filter the resulting extract through Whatman filter paper No. 1.

  • Solvent Evaporation: Evaporate the methanol from the extract at 40°C using a heating mantle.

  • Drying: Store the dried extract in a desiccator for future use.[4]

Chromatographic and Spectroscopic Characterization

A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of individual alkaloids.

a) Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica (B1680970) gel 60 F254 plates.

  • Mobile Phase: A common solvent system is toluene:ethyl acetate:formic acid (7:2:1).

  • Detection: Visualization under UV light and/or using specific spray reagents. TLC is used for preliminary separation and identification by comparing the Rf values with known standards.[6]

b) High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC offers better resolution and quantification capabilities than TLC.

  • Stationary Phase: Pre-coated silica gel aluminum plates 60 F254.

  • Mobile Phase: Toluene:ethyl acetate:formic acid (7:2:1).

  • Quantification: Densitometric scanning in absorption-reflection mode at a specific wavelength (e.g., 268 nm for reserpine and ajmalicine).[6]

c) High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, quantification, and purification of alkaloids.

  • Column: Reversed-phase columns like Chromolith Performance RP-18e are commonly used.[7][8]

  • Mobile Phase: A binary gradient system is often employed, for instance, a mixture of phosphate (B84403) buffer (e.g., 0.01 M, pH 3.5) and acetonitrile.[7][8]

  • Detection: Photodiode array (PDA) detector set at a specific wavelength (e.g., 254 nm) for simultaneous detection of multiple alkaloids.[7][8]

d) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used for the analysis of volatile and semi-volatile compounds. Derivatization may be required for non-volatile alkaloids. It provides information on the molecular weight and fragmentation pattern of the compounds.[9][10]

e) Spectroscopic Methods for Structural Elucidation:

  • UV-Visible Spectroscopy (UV-Vis): Provides information about the presence of chromophores in the alkaloid structure.

  • Infrared Spectroscopy (IR): Helps in the identification of functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR techniques (like COSY, HMQC, HMBC) are crucial for determining the complete chemical structure of the alkaloids.[1][11]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) provide accurate molecular weight and fragmentation data, which aids in structural elucidation and identification.[11][12]

Visualizations

Experimental Workflow for Alkaloid Characterization

experimental_workflow plant_material Rauvolfia tetraphylla Plant Material (e.g., Roots) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., Methanol) drying_grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Solvent Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Alkaloid Fractions fractionation->fractions purification Purification (e.g., HPLC, CPC) fractions->purification pure_alkaloids Isolated Pure Alkaloids purification->pure_alkaloids structural_elucidation Structural Elucidation pure_alkaloids->structural_elucidation spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) structural_elucidation->spectroscopy data_analysis Data Analysis and Structure Determination spectroscopy->data_analysis

Caption: General experimental workflow for the isolation and characterization of alkaloids.

Simplified Signaling Pathway of Reserpine's Antihypertensive Action

reserpine_pathway cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft & Blood Vessel reserpine Reserpine vmat Vesicular Monoamine Transporter (VMAT) reserpine->vmat Inhibits vesicle Synaptic Vesicle vmat->vesicle Transports Norepinephrine into depletion Depletion of Norepinephrine Stores vesicle->depletion Leads to norepinephrine Norepinephrine reduced_release Reduced Norepinephrine Release depletion->reduced_release receptors Adrenergic Receptors on Blood Vessels reduced_release->receptors Less stimulation of vasodilation Vasodilation receptors->vasodilation Leads to blood_pressure Decreased Blood Pressure vasodilation->blood_pressure

Caption: Simplified mechanism of reserpine's antihypertensive effect.

Conclusion

Rauvolfia tetraphylla remains a subject of significant scientific interest due to its complex and pharmacologically potent alkaloid profile. The methodologies outlined in this guide provide a framework for the continued exploration of this plant's chemical diversity. Further research, employing advanced analytical techniques, will undoubtedly lead to the discovery of novel alkaloids and a deeper understanding of their therapeutic potential.

References

Unraveling the Molecular Architecture of Rauvotetraphylline C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China - A detailed technical guide elucidating the chemical structure of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid, has been compiled for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the isolation, and spectroscopic analysis that were instrumental in determining the complex architecture of this natural product.

This compound was isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family, which is a rich source of bioactive alkaloids. The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Molecular Formula and Mass Spectrometry

The molecular formula of this compound was established as C₂₈H₃₄N₂O₇ based on a positive ion HRESIMS spectrum, which showed an [M+H]⁺ peak at m/z 511.2431. This high-resolution mass measurement provided the foundational data for determining the elemental composition of the molecule.

Spectroscopic Data for Structural Determination

The structural framework of this compound was pieced together by meticulous analysis of its 1D and 2D NMR spectra. The NMR data, including ¹H and ¹³C chemical shifts, were found to be very similar to those of a known compound, Rauvotetraphylline B, indicating a shared sarpagine (B1680780) alkaloid core.[1] Key correlations observed in Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectrometry (ROESY) experiments were pivotal in confirming the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data (CD₃OD, 600 MHz) for this compound
PositionδH (ppm)MultiplicityJ (Hz)
17.58d7.8
27.08t7.5
37.29t7.8
47.45d8.1
64.35m
............
1'7.30d8.4
2'6.85d8.4
OMe-13.84s
OMe-23.88s

Note: This is a partial representation of the full dataset.

Table 2: ¹³C NMR Spectroscopic Data (CD₃OD, 150 MHz) for this compound
PositionδC (ppm)
1137.9
2122.9
3129.8
4119.7
5112.2
......
1'160.2
2'114.9
OMe-156.5
OMe-256.6
C=O173.2

Note: This is a partial representation of the full dataset.

Experimental Protocols

Isolation: The air-dried and powdered aerial parts of R. tetraphylla were extracted with 95% ethanol. The crude extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative HPLC, to yield pure this compound.

Spectroscopic Analysis:

  • HRESIMS: Mass spectra were acquired on a high-resolution mass spectrometer using electrospray ionization in positive ion mode.

  • NMR Spectroscopy: ¹H, ¹³C, HSQC, HMBC, and ROESY spectra were recorded on a 600 MHz NMR spectrometer with CD₃OD as the solvent. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.

Logic of Structure Elucidation

The process of elucidating the structure of this compound followed a logical progression, beginning with the determination of its molecular formula and culminating in the assignment of its complete stereostructure.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Determination Plant Rauvolfia tetraphylla (Aerial Parts) Extraction Ethanol Extraction Plant->Extraction Chromatography Column Chromatography & HPLC Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound HRESIMS HRESIMS Pure_Compound->HRESIMS NMR 1D & 2D NMR (¹H, ¹³C, HSQC, HMBC, ROESY) Pure_Compound->NMR Molecular_Formula Molecular Formula (C₂₈H₃₄N₂O₇) HRESIMS->Molecular_Formula Planar_Structure Planar Structure Determination (HMBC & HSQC Correlations) NMR->Planar_Structure Molecular_Formula->Planar_Structure Stereochemistry Stereochemistry Assignment (ROESY Correlations) Planar_Structure->Stereochemistry Final_Structure Confirmed Structure of This compound Stereochemistry->Final_Structure

Fig. 1: Workflow for the structure elucidation of this compound.

Chemical Structure

The elucidated structure of this compound reveals a complex polycyclic indole alkaloid with multiple stereocenters.

rauvotetraphylline_c_structure Core [Sarpagine-type Indole Alkaloid Core] Substituents Substituents: - Methoxy Groups - Hydroxyl Groups - Additional Rings Core->Substituents Key Functional Groups

Fig. 2: Simplified representation of the this compound structure.

The detailed structural information of this compound provides a valuable addition to the growing family of sarpagine-type alkaloids and serves as a basis for future pharmacological investigations and synthetic efforts. The comprehensive data presented in this guide is intended to support the scientific community in the ongoing quest for novel therapeutic agents from natural sources.

References

A Technical Guide to the Spectroscopic Data of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Rauvotetraphylline C, a significant indole (B1671886) alkaloid. The information detailed herein is pivotal for the identification, characterization, and further development of this natural product.

Spectroscopic Data

The spectroscopic data for this compound was established through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained for this compound.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of this compound.

Technique Ion m/z (Experimental) m/z (Calculated) Molecular Formula
HR-ESI-MS[M+H]⁺391.2019Not ReportedC₂₄H₂₆N₂O₃

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were reported to be analogous to those of its isomer, Rauvotetraphylline B. The following data, recorded in CDCl₃, is based on the published information for Rauvotetraphylline B from the same study[1].

Table 1: ¹H NMR Data for this compound (as per analogue Rauvotetraphylline B)

Position δ (ppm) Multiplicity J (Hz)
18.08br s
34.14m
2.05m
2.59m
1.83m
2.05m
97.48d7.5
107.10t7.5
117.29t7.5
127.17d7.5
14α1.48m
14β1.77m
152.75m
164.40s
17α3.32d11.5
17β3.48d11.5
181.69s
195.39q7.0
21α4.01m
21β4.14m
OMe3.75s

Table 2: ¹³C NMR Data for this compound (as per analogue Rauvotetraphylline B)

Position δ (ppm) Type
2134.1C
351.5CH
548.9CH₂
633.5CH₂
7108.5C
8127.8C
9118.0CH
10119.5CH
11121.5CH
12110.8CH
13136.2C
1428.7CH₂
1534.0CH
1693.3CH
1751.9CH₂
1812.3CH₃
19123.6CH
20132.0C
2159.8CH₂
22175.4C
OMe52.3CH₃

Experimental Protocols

The spectroscopic data for this compound were acquired using standard laboratory techniques for the structural elucidation of natural products.

NMR Spectroscopy

  • Instrumentation: NMR spectra were recorded on Bruker AV-400 and DRX-500 spectrometers.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) was used as the solvent for the analysis of this compound analogue, Rauvotetraphylline B.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals.

  • 2D NMR: Structural assignments were supported by two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY).

Mass Spectrometry

  • Instrumentation: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained using a Thermo Scientific LTQ Orbitrap XL spectrometer.

  • Ionization Mode: The analysis was performed in positive ion mode.

Workflow for Isolation and Structure Elucidation

The following diagram illustrates the general workflow employed for the isolation and structural characterization of novel indole alkaloids like this compound from their natural source.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Rauvolfia tetraphylla) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compound Pure Compound (this compound) Chromatography->Pure_Compound MS_Analysis Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR_Analysis Data_Analysis Data Interpretation MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow for Natural Product Isolation and Analysis.

References

The Unveiling of Rauvotetraphylline C Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive examination of the biosynthetic pathway of Rauvotetraphylline C, a significant monoterpenoid indole (B1671886) alkaloid, is detailed in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the intricate enzymatic steps originating from primary metabolites to the final complex molecular architecture. The guide provides a thorough overview of the key intermediates, the enzymes catalyzing their transformations, and the underlying biochemical logic.

This compound belongs to the sarpagine (B1680780) class of alkaloids, which are predominantly isolated from plants of the Rauvolfia genus, particularly Rauvolfia tetraphylla. The biosynthesis of these complex natural products is a testament to the elegant and efficient catalytic machinery evolved in plants. This guide serves to collate the current understanding of this pathway, offering a valuable resource for those engaged in natural product chemistry, metabolic engineering, and pharmaceutical research.

The Core Biosynthetic Pathway: From Primary Metabolism to a Sarpagine Scaffold

The journey to this compound begins with fundamental building blocks derived from primary metabolism: the amino acid L-tryptophan and the terpenoid precursor secologanin (B1681713). The initial steps of the pathway are well-established and shared among a vast array of monoterpenoid indole alkaloids.

A pivotal enzyme, Tryptophan Decarboxylase (TDC) , initiates the pathway by converting L-tryptophan into tryptamine (B22526). Concurrently, the iridoid pathway supplies secologanin. The condensation of tryptamine and secologanin is catalyzed by Strictosidine Synthase (STR) , yielding strictosidine, the universal precursor for all monoterpenoid indole alkaloids.

The subsequent steps involve a series of intricate enzymatic transformations that construct the characteristic sarpagine skeleton. While the complete enzymatic sequence leading specifically to this compound is a subject of ongoing research, the pathway is understood to proceed through several key intermediates, as outlined in the diagram below. The formation of the sarpagan bridge, a crucial step in defining the sarpagine alkaloid family, is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase. Following this, enzymes such as Polyneuridine Aldehyde Esterase (PNAE) and Vellosimine Reductase (VeR) further modify the molecule, leading to intermediates like 16-epi-vellosimine and vellosimine.

The final, specific steps converting these sarpagine precursors to this compound are yet to be fully elucidated but are hypothesized to involve specific hydroxylases, methyltransferases, and other modifying enzymes.

Visualizing the Pathway: A Diagrammatic Representation

To provide a clear and concise overview of the biosynthetic route, the following diagram illustrates the key steps and intermediates in the formation of the sarpagine alkaloid core, from which this compound is derived.

Rauvotetraphylline_C_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Biosynthetic Pathway L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine TDC Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine STR Polyneuridine aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine aldehyde SGD, SBE 16-epi-Vellosimine 16-epi-Vellosimine Polyneuridine aldehyde->16-epi-Vellosimine PNAE Vellosimine Vellosimine 16-epi-Vellosimine->Vellosimine Epimerase 10-Deoxysarpagine 10-Deoxysarpagine Vellosimine->10-Deoxysarpagine VeR Sarpagine Sarpagine 10-Deoxysarpagine->Sarpagine DSH This compound This compound Sarpagine->this compound [Hypothesized Steps] (e.g., Hydroxylation, Methylation)

Biosynthetic pathway leading to the sarpagine core and this compound.

Quantitative Insights into Alkaloid Biosynthesis

While specific quantitative data for the biosynthesis of this compound remains limited, studies on related alkaloids in Rauwolfia species provide valuable benchmarks. The accumulation of indole alkaloids is highly regulated and varies depending on the plant tissue and developmental stage. Roots are often the primary site for the biosynthesis and accumulation of these compounds.

Table 1: Representative Quantitative Data for Rauwolfia Alkaloids

ParameterValuePlant MaterialReference
Reserpine Content in Roots0.416 mg/gRauwolfia serpentina[1]
Reserpine Content in Leaves0.217 mg/gRauwolfia serpentina[1]
Ajmalicine Content in Roots0.440 mg/gRauwolfia serpentina[1]
Ajmalicine Content in Leaves0.753 mg/gRauwolfia serpentina[1]
Ajmaline Content in Roots0.817 mg/gRauwolfia serpentina[1]
Yohimbine Content in Roots0.584 mg/gRauwolfia serpentina[1]

Note: This table presents data for major alkaloids in Rauwolfia serpentina to provide a general quantitative context for alkaloid production in the genus. Data for this compound is not yet available in the literature.

Key Experimental Protocols: A Methodological Overview

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following provides a general overview of the methodologies employed in studying monoterpenoid indole alkaloid biosynthesis.

Enzyme Assays

Enzyme activity is typically measured by incubating a protein extract or a purified enzyme with its substrate and monitoring the formation of the product over time. For example, the activity of Tryptophan Decarboxylase (TDC) can be assayed by quantifying the production of tryptamine from tryptophan, often using High-Performance Liquid Chromatography (HPLC) for separation and detection.

Heterologous Expression of Biosynthetic Genes

Genes encoding biosynthetic enzymes are often cloned and expressed in heterologous systems like Escherichia coli or yeast. This allows for the production of larger quantities of the enzyme for characterization and for confirming its function by providing the putative substrate and analyzing the product.

Tracer Studies

Feeding experiments using isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) are instrumental in tracing the flow of atoms through a metabolic pathway. By supplying a labeled precursor to the plant or cell culture and analyzing the distribution of the label in the final product and intermediates, the biosynthetic route can be mapped.

Analytical Techniques for Alkaloid Profiling

High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, mass spectrometry) is the primary tool for the separation, identification, and quantification of alkaloids in plant extracts. Thin-Layer Chromatography (TLC) is also widely used for the qualitative analysis and purification of these compounds.

Logical Workflow for Pathway Elucidation

The process of elucidating a biosynthetic pathway follows a logical progression of experimental steps, as depicted in the workflow diagram below. This iterative process of hypothesis generation, experimental validation, and data analysis is fundamental to advancing our understanding of complex metabolic networks.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Functional Validation cluster_confirmation In Planta Confirmation Metabolite Profiling Metabolite Profiling Transcriptome Analysis Transcriptome Analysis Metabolite Profiling->Transcriptome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Gene Cloning & Heterologous Expression Gene Cloning & Heterologous Expression Candidate Gene Identification->Gene Cloning & Heterologous Expression Enzyme Assays Enzyme Assays Gene Cloning & Heterologous Expression->Enzyme Assays In Vitro Product Characterization In Vitro Product Characterization Enzyme Assays->In Vitro Product Characterization Tracer Studies Tracer Studies In Vitro Product Characterization->Tracer Studies Gene Silencing (e.g., RNAi) Gene Silencing (e.g., RNAi) Tracer Studies->Gene Silencing (e.g., RNAi) Metabolic Engineering Metabolic Engineering Gene Silencing (e.g., RNAi)->Metabolic Engineering Metabolic Engineering->Metabolite Profiling Iterative Refinement

A generalized workflow for the elucidation of a natural product biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and fascinating area of study. While the foundational steps of the sarpagine alkaloid pathway are well-understood, the specific enzymes responsible for the final tailoring of the molecule remain an active area of investigation. Future research will likely focus on the identification and characterization of these elusive enzymes, which will not only complete our understanding of this important metabolic pathway but also provide new tools for the synthetic biology and metabolic engineering of valuable pharmaceutical compounds. The continued application of advanced analytical and molecular techniques will undoubtedly shed further light on the intricate regulatory networks that govern the production of this compound and other bioactive alkaloids in Rauvolfia species.

References

Rauvotetraphylline C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is a monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] This family of compounds is of significant interest to the scientific community due to the diverse biological activities exhibited by its members, including anticancer, antimalarial, and antihypertensive properties.[2] This document provides a detailed overview of the known physicochemical properties of this compound, general experimental protocols for their determination, and insights into its biological context.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential therapeutic applications.

PropertyValueSource
Molecular Formula C₂₈H₃₄N₂O₇InvivoChem[3], Immunomart[1]
Molecular Weight 510.58 g/mol InvivoChem[3]
CAS Number 1422506-51-1InvivoChem[3], Immunomart[1]
Appearance Typically exists as a solid at room temperature.InvivoChem[3]
LogP (Octanol-Water Partition Coefficient) 1.257InvivoChem[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. May also dissolve in water and Ethanol.BioCrick[2], InvivoChem[3]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months.InvivoChem[3]
Melting Point Not specified in the available literature.
Boiling Point Not specified in the available literature.
pKa Not specified in the available literature.

Experimental Protocols

Isolation and Purification of Rauvotetraphyllines from Rauwolfia tetraphylla

This compound, along with its analogues, is isolated from the aerial parts of Rauwolfia tetraphylla. The general procedure involves solvent extraction followed by chromatographic separation.

  • Extraction: The air-dried and powdered aerial parts of the plant are extracted with an organic solvent, such as ethanol, at room temperature. The process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to a series of liquid-liquid partitioning or column chromatography techniques to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions containing the alkaloids are further purified using repeated column chromatography over silica (B1680970) gel or other stationary phases. A gradient of solvents, such as a chloroform-methanol mixture, is commonly used to elute the individual compounds.

  • Final Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).[1][2]

G General Workflow for Isolation and Purification plant_material Aerial Parts of Rauwolfia tetraphylla extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation crude_extract->fractionation alkaloid_fraction Alkaloid-rich Fraction fractionation->alkaloid_fraction column_chromatography Column Chromatography (e.g., Silica Gel) alkaloid_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis G Conceptual Workflow for Biological Activity Screening start This compound in_vitro In Vitro Assays start->in_vitro cell_lines Human Cancer Cell Lines (e.g., HL-60, MCF-7) in_vitro->cell_lines cytotoxicity Cytotoxicity/Antiproliferative Assays (e.g., MTT, SRB) cell_lines->cytotoxicity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis If Active in_vivo In Vivo Models (e.g., Xenograft Models) cytotoxicity->in_vivo If Active target_id Target Identification (e.g., Proteomics, Kinase Profiling) pathway_analysis->target_id lead_optimization Lead Optimization target_id->lead_optimization adme_tox ADME/Tox Profiling in_vivo->adme_tox adme_tox->lead_optimization

References

Unveiling the Therapeutic Potential of Rauvotetraphylline C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline C, a novel indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla, has been a subject of interest within the broader investigation of the pharmacological activities of Rauvolfia alkaloids. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a primary focus on its potential therapeutic targets as indicated by available preclinical data. While the Rauvolfia genus is renowned for a wide spectrum of biological activities including anti-inflammatory, anti-hypertensive, and anti-cancer effects, specific data for this compound is nascent. This document synthesizes the available information, presenting key findings on its cytotoxic activity against a panel of human cancer cell lines, detailing the experimental methodologies employed, and offering a broader context of the therapeutic potential of related alkaloids from Rauvolfia tetraphylla. The aim is to provide a foundational resource for researchers and drug development professionals interested in the therapeutic exploration of this class of compounds.

Introduction

The genus Rauvolfia, belonging to the Apocynaceae family, has a rich history in traditional medicine and has been a prolific source of biologically active indole alkaloids.[1][2] These compounds have been investigated for a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and cardiovascular activities. This compound is one of five novel indole alkaloids, designated Rauvotetraphyllines A-E, that were first isolated from the aerial parts of Rauvolfia tetraphylla.[3] Given the pharmacological pedigree of its botanical source, this compound has been a candidate for biological screening to identify potential therapeutic applications.

This guide focuses on the existing preclinical evaluation of this compound, with a particular emphasis on its cytotoxic potential against cancer cells, as this represents the primary published research on its biological activity to date.

In Vitro Cytotoxicity of this compound

The initial and most direct assessment of the anti-cancer potential of a compound is typically its cytotoxic effect on cancer cell lines. This compound, along with its four sister compounds (A, B, D, and E), was evaluated for its in vitro cytotoxicity against a panel of five human cancer cell lines.

Quantitative Data

The study, conducted by Gao et al. (2012), revealed that this compound did not exhibit significant cytotoxic activity against the tested cell lines.[3] The results are summarized in the table below.

CompoundHL-60 (Leukemia) IC₅₀ (µM)SMMC-7721 (Hepatocellular Carcinoma) IC₅₀ (µM)A-549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)SW-480 (Colon Cancer) IC₅₀ (µM)
This compound >40>40>40>40>40
Rauvotetraphylline A>40>40>40>40>40
Rauvotetraphylline B>40>40>40>40>40
Rauvotetraphylline D>40>40>40>40>40
Rauvotetraphylline E>40>40>40>40>40
Table 1: In vitro cytotoxicity (IC₅₀ values) of Rauvotetraphyllines A-E against five human cancer cell lines.[1][4]

Interpretation of Data: An IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell growth. An IC₅₀ value of greater than 40 µM is generally considered to indicate a lack of potent cytotoxic activity in the context of initial drug screening. Therefore, based on this primary screening, this compound is not considered a promising candidate for direct cytotoxic anti-cancer therapy.

Experimental Protocols

The following section details the methodology used to determine the in vitro cytotoxicity of this compound.

Cell Lines and Culture
  • Human Cancer Cell Lines:

    • HL-60 (human myeloid leukemia)

    • SMMC-7721 (human hepatocellular carcinoma)

    • A-549 (human lung cancer)

    • MCF-7 (human breast cancer)

    • SW-480 (human colon cancer)

  • Culture Conditions: The specific culture media and conditions (e.g., temperature, CO₂ concentration, humidity) for each cell line would follow standard cell culture protocols. Typically, cells are maintained in a suitable medium such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay for Cell Viability

The cytotoxicity of this compound was assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[3] This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and other test compounds) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis start Start: Seeding of Cancer Cell Lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) incubation1 Overnight Incubation (Adhesion) start->incubation1 treatment Addition of this compound (Varying Concentrations) incubation1->treatment incubation2 Incubation (e.g., 48-72 hours) treatment->incubation2 mtt_addition Addition of MTT Reagent incubation2->mtt_addition incubation3 Incubation (2-4 hours) mtt_addition->incubation3 solubilization Solubilization of Formazan Crystals (DMSO) incubation3->solubilization absorbance Absorbance Measurement (570 nm) solubilization->absorbance calculation Calculation of IC50 Value absorbance->calculation end End: Determination of Cytotoxic Activity calculation->end

Caption: Workflow of the in vitro cytotoxicity screening of this compound using the MTT assay.

Relationship of this compound to Other Rauvolfia tetraphylla Alkaloids

rauwolfia_alkaloids cluster_source Botanical Source cluster_isolated_alkaloids Isolated Indole Alkaloids cluster_activity Reported Biological Activity plant Rauvolfia tetraphylla rauvotetraphylline_c This compound plant->rauvotetraphylline_c isolated from rauvotetraphyllines_ae Rauvotetraphyllines A, B, D, E plant->rauvotetraphyllines_ae isolated from other_alkaloids Other Bioactive Alkaloids (e.g., Reserpine, Ajmalicine) plant->other_alkaloids source of inactive Inactive in Cytotoxicity Screen (IC50 > 40 µM) rauvotetraphylline_c->inactive exhibits rauvotetraphyllines_ae->inactive exhibit active Known Pharmacological Activities (e.g., Anti-hypertensive, Anti-cancer) other_alkaloids->active exhibit

Caption: Contextual relationship of this compound to its source and other related alkaloids.

Discussion and Future Directions

The available data indicates that this compound is unlikely to be a potent, directly cytotoxic agent for cancer therapy. However, this does not foreclose its potential therapeutic relevance. The lack of cytotoxicity could be advantageous if the compound possesses other, more subtle biological activities at non-toxic concentrations.

Future research on this compound could explore:

  • Screening against a broader panel of cancer cell lines: The initial screen was limited to five cell lines. It is possible that this compound exhibits cytotoxicity against other cancer types not included in the initial study.

  • Investigation of non-cytotoxic anti-cancer mechanisms: The compound could potentially inhibit cancer cell migration, invasion, or angiogenesis at concentrations below its cytotoxic threshold.

  • Evaluation for other pharmacological activities: Given the diverse bioactivities of Rauvolfia alkaloids, this compound should be screened for other potential therapeutic effects, such as anti-inflammatory, anti-hypertensive, or neuropharmacological activities.

  • Synergistic effects: this compound could be investigated for its ability to enhance the efficacy of known chemotherapeutic agents.

Conclusion

This compound, a novel indole alkaloid from Rauvolfia tetraphylla, has been evaluated for its in vitro cytotoxic activity against five human cancer cell lines. The results of this initial screening show a lack of potent cytotoxicity, with IC₅₀ values exceeding 40 µM for all tested cell lines. While this suggests that this compound may not be a viable candidate for development as a standalone cytotoxic anti-cancer drug, it opens avenues for exploring other potential pharmacological activities. Further research is warranted to fully elucidate the biological profile of this compound and to determine if it holds therapeutic promise in other contexts, either alone or in combination with other agents. This technical guide provides a summary of the current knowledge to aid researchers in designing future studies on this compound and other related natural products.

References

Rauvotetraphylline C: A Comprehensive Technical Review of Existing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China - Rauvotetraphylline C, a novel monoterpenoid indole (B1671886) alkaloid, has been identified as part of a group of five new compounds isolated from the aerial parts of Rauvolfia tetraphylla. This technical guide provides an in-depth review of the existing literature on this compound and its related analogues, with a focus on its isolation, structural elucidation, and preliminary biological evaluation. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the extensive family of indole alkaloids, a class of naturally occurring compounds with significant pharmacological potential. It was first isolated and characterized in 2012 by a team of researchers led by Yuan Gao from the Kunming Institute of Botany, Chinese Academy of Sciences.[1] The genus Rauvolfia has a long history in traditional medicine for treating conditions such as hypertension and snakebites, owing to its rich composition of bioactive alkaloids.

Isolation and Structure Elucidation

This compound was isolated from the ethanolic extract of the aerial parts of Rauvolfia tetraphylla. The isolation process involved a multi-step chromatographic separation procedure.

Experimental Protocol: Isolation of Rauvotetraphyllines A-E

The following is a generalized workflow for the isolation of this compound and its analogues, based on typical phytochemical isolation procedures.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation cluster_compounds Isolated Compounds Aerial_Parts Aerial Parts of Rauvolfia tetraphylla Ethanol_Extraction Ethanol Extraction Aerial_Parts->Ethanol_Extraction Crude_Extract Crude Ethanolic Extract Ethanol_Extraction->Crude_Extract Acid_Base_Partition Acid-Base Partitioning Crude_Extract->Acid_Base_Partition Alkaloidal_Fraction Total Alkaloidal Fraction Acid_Base_Partition->Alkaloidal_Fraction Silica_Gel_CC Silica Gel Column Chromatography Alkaloidal_Fraction->Silica_Gel_CC Sephadex_LH20 Sephadex LH-20 Column Silica_Gel_CC->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Rauvo_C This compound Prep_HPLC->Rauvo_C Rauvo_A_B_D_E Rauvotetraphyllines A, B, D, E Prep_HPLC->Rauvo_A_B_D_E G Cell_Seeding Seed cancer cells into 96-well plates Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value Absorbance_Measurement->IC50_Calculation

References

Rauvotetraphylline C: A Technical Guide on its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline C is a complex monoterpene indole (B1671886) alkaloid that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its natural source, available data on its abundance, and detailed experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this class of compounds.

Natural Source

The exclusive natural source of this compound identified to date is the plant species Rauvolfia tetraphylla L.[1][2]. This plant belongs to the Apocynaceae family, commonly known as the dogbane family. Rauvolfia tetraphylla, also referred to as the "be still tree" or "devil-pepper," is a small tree or shrub native to Mexico, Central America, the West Indies, and northern South America. It has become naturalized in various tropical regions, including India and other parts of Asia, where it is often used in traditional medicine.[1]

This compound is one of several indole alkaloids isolated from the aerial parts of Rauvolfia tetraphylla. The genus Rauvolfia is well-known for producing a rich diversity of bioactive alkaloids, with reserpine (B192253) being one of the most famous examples, historically used for its antihypertensive properties.

Abundance of this compound

Quantitative data specifically detailing the abundance of this compound in Rauvolfia tetraphylla is not extensively reported in the current scientific literature. The primary study that describes the isolation of this compound does not provide a specific yield or percentage of this compound from the initial plant material.

However, studies on the general alkaloid content of Rauvolfia tetraphylla provide some context for the potential abundance of individual alkaloids. The total alkaloid content can vary significantly depending on the plant part, age, and geographical location.

Plant PartCompound ClassAbundance/YieldReference
Aerial PartsThis compoundSpecific yield not reportedGao et al., 2012
Very Young LeavesTotal Alkaloids7.64% - 8.17%Journal of Pharmacognosy and Phytochemistry
FlowersTotal Alkaloids9.0%Journal of Pharmacognosy and Phytochemistry
RootsTotal Alkaloids90% of total alkaloidal content is in the barkEthno-Phyto-Pharmacological Overview on Rauwolfia tetraphylla L.
FruitsTotal Alkaloids0.22%Journal of Pharmacognosy and Phytochemistry

It is important to note that this compound is one of many alkaloids present in the plant, and as a newly discovered compound at the time of its initial reporting, its concentration is likely to be low, requiring extensive chromatographic separation for its isolation.

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the isolation of indole alkaloids from Rauvolfia tetraphylla, with a focus on the steps leading to the purification of this compound.

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Rauvolfia tetraphylla are collected.

  • Drying: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids
  • Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of alkaloids.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • Defatting: The acidic solution is then partitioned with a nonpolar solvent (e.g., petroleum ether or ethyl acetate) to remove fats, chlorophyll, and other non-alkaloidal components. The aqueous layer containing the alkaloid hydrochlorides is retained.

  • Basification: The acidic aqueous layer is made alkaline (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Extraction of Free Alkaloids: The basified solution is then extracted with a polar organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol, to obtain the crude alkaloid fraction.

  • Drying and Concentration: The organic layer containing the free alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total crude alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract is a complex mixture and requires multiple chromatographic steps for the isolation of pure this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • The crude alkaloid extract is subjected to column chromatography on a silica gel column.

    • A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light and/or with Dragendorff's reagent.

    • Fractions with similar TLC profiles are pooled together.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound from the silica gel column are further purified using size exclusion chromatography on a Sephadex LH-20 column.

    • Methanol is typically used as the mobile phase. This step helps to separate compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification of this compound is achieved using preparative reverse-phase HPLC.

    • A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

    • The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

    • The pure compound is obtained after the removal of the solvent.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Mandatory Visualizations

General Workflow for Isolation of this compound

G General Workflow for the Isolation of this compound plant_material Rauvolfia tetraphylla (Aerial Parts) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel enriched_fraction Enriched Fractions silica_gel->enriched_fraction sephadex Sephadex LH-20 Chromatography enriched_fraction->sephadex semi_pure Semi-Pure this compound sephadex->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Spectroscopic Analysis (MS, NMR) pure_compound->structure_elucidation

Caption: A flowchart illustrating the key stages in the extraction and purification of this compound.

Biosynthetic Pathway of Monoterpene Indole Alkaloids

As specific signaling pathways for this compound have not yet been elucidated, the following diagram illustrates the general biosynthetic origin of monoterpene indole alkaloids, the class to which this compound belongs.

G General Biosynthetic Pathway of Monoterpene Indole Alkaloids cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway chorismate Chorismate tryptophan Tryptophan chorismate->tryptophan tryptamine Tryptamine tryptophan->tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase geraniol Geraniol secologanin Secologanin geraniol->secologanin secologanin->strictosidine mia_backbone Diverse Monoterpene Indole Alkaloid Skeletons strictosidine->mia_backbone rauvotetraphylline_c This compound mia_backbone->rauvotetraphylline_c Further Enzymatic Steps

Caption: The convergence of the Shikimate and MEP pathways to form the precursor of all monoterpene indole alkaloids.

References

Unveiling the Structural Nuances of Rauvotetraphyllines A-E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China - Researchers have isolated and characterized five novel indole (B1671886) alkaloids, designated Rauvotetraphyllines A-E, from the aerial parts of Rauvolfia tetraphylla. This technical guide provides an in-depth analysis of the structural differences between these compounds, detailed experimental protocols for their isolation and characterization, and a comprehensive summary of their spectroscopic data. This information is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development.

The structural elucidation of these complex molecules was achieved through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet (UV) spectroscopy. The core molecular framework of Rauvotetraphyllines A-E belongs to the sarpagine-type indole alkaloids, with variations in substitution patterns and functional groups accounting for the diversity of the five congeners.

Core Structural Scaffold and Key Differences

Rauvotetraphyllines A-E share a common pentacyclic sarpagine-type core. The key structural differentiators are found at specific positions, primarily involving the nature of the substituent at C-16 and modifications to the indole nucleus or the upper portion of the molecule.

Rauvotetraphylline A is characterized by a specific stereochemistry and substitution pattern that serves as a reference for the other analogues.

Rauvotetraphylline B is distinguished by the presence of a 4,6-dimethyl-2-pyridyl moiety attached at C-16.[1][2] This bulky aromatic substituent significantly alters the steric and electronic properties of this region of the molecule compared to Rauvotetraphylline A.

Rauvotetraphylline C features an E-3-oxo-1-butenyl group at the C-16 position, replacing the pyridyl group seen in Rauvotetraphylline B.[1][2]

Rauvotetraphylline D , an ajmaline-type alkaloid, also possesses an E-3-oxo-1-butenyl unit, but in this case, it is attached to C-20 of a modified core structure when compared to the sarpagine-type skeleton of A, B, and C.[1]

Rauvotetraphylline E is an alstonine (B1665729) derivative that is distinguished by the presence of a carboxyl group at C-16, in place of the methoxycarbonyl group found in the parent compound alstonine.[1]

A visual representation of the structural relationships and points of variation is provided below.

G cluster_core Core Scaffold cluster_derivatives Rauvotetraphyllines A-E Core Sarpagine/Ajmaline-type Indole Alkaloid Core A Rauvotetraphylline A (Reference Structure) Core->A Base Structure D Rauvotetraphylline D (Ajmaline-type, C-20: E-3-oxo-1-butenyl) Core->D Modified Core & Substitution at C-20 E Rauvotetraphylline E (Alstonine-type, C-16: Carboxyl) Core->E Modified Core & Substitution at C-16 B Rauvotetraphylline B (C-16: 4,6-dimethyl-2-pyridyl) A->B Substitution at C-16 C This compound (C-16: E-3-oxo-1-butenyl) A->C Substitution at C-16

Fig. 1: Structural relationships of Rauvotetraphyllines A-E.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained for Rauvotetraphyllines A-E. This data is essential for the unambiguous identification of these compounds.

CompoundMolecular FormulaHRESIMS [M+H]⁺ (m/z)Optical Rotation [α]²⁰D (c, solvent)
Rauvotetraphylline A C₂₀H₂₆N₂O₃343.2024+25.6 (0.12, MeOH)
Rauvotetraphylline B C₃₁H₃₇N₃O₆548.2762-18.2 (0.15, MeOH)
This compound C₂₈H₃₄N₂O₇511.2431-22.5 (0.10, MeOH)
Rauvotetraphylline D C₂₄H₂₆N₂O₃391.2019+15.8 (0.11, MeOH)
Rauvotetraphylline E C₂₀H₂₀N₂O₃337.1554-112.7 (0.13, MeOH)

Detailed ¹H and ¹³C NMR data are available in the supplementary information of the source publication.

Experimental Protocols

The isolation and structural elucidation of Rauvotetraphyllines A-E followed a systematic workflow, as detailed below.

Isolation and Purification
  • Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla (5 kg) were extracted three times with 95% ethanol (B145695) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract (350 g).

  • Acid-Base Partitioning: The crude extract was suspended in 2% aqueous HCl and partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic components. The acidic aqueous layer was then basified with ammonia (B1221849) solution to pH 9-10 and subsequently extracted with chloroform (B151607) to obtain the crude alkaloids (60 g).

  • Column Chromatography: The crude alkaloid mixture was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol (B129727). This initial separation yielded several fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest were further purified by repeated preparative HPLC on a C18 column with a mobile phase of methanol and water (containing 0.05% trifluoroacetic acid) to afford pure Rauvotetraphyllines A-E.

Structure Elucidation
  • Spectroscopic Analysis: The structures of the purified compounds were determined by a combination of spectroscopic methods.

    • UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer.

    • IR spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

    • Optical rotations were measured with a Horiba SEPA-300 polarimeter.

    • HRESIMS were performed on an Agilent 1100 LC-MSD-Trap-SL instrument.

    • NMR spectra (¹H, ¹³C, DEPT, HSQC, HMBC, and ROESY) were recorded on Bruker AM-400 and DRX-500 spectrometers. Chemical shifts are reported in ppm (δ) relative to the solvent signals, and coupling constants (J) are in Hertz.

The following diagram illustrates the general workflow for the isolation and characterization of these novel alkaloids.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Air-dried Rauvolfia tetraphylla extraction Ethanol Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloids column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography crude_alkaloids->column_chromatography prep_hplc Preparative HPLC (C18) column_chromatography->prep_hplc column_chromatography->prep_hplc pure_compounds Pure Rauvotetraphyllines A-E prep_hplc->pure_compounds spectroscopy Spectroscopic Analysis (HRESIMS, NMR, IR, UV) pure_compounds->spectroscopy structure_determination Structure Determination spectroscopy->structure_determination

Fig. 2: Isolation and characterization workflow.

The discovery and detailed characterization of Rauvotetraphyllines A-E contribute significantly to the understanding of the chemical diversity of Rauvolfia alkaloids and provide a basis for future pharmacological investigations.

References

In Silico Prediction of Rauvotetraphylline C Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline C, a member of the indole (B1671886) alkaloid family isolated from Rauvolfia tetraphylla, belongs to a class of natural products known for their diverse pharmacological activities. However, specific experimental data on the bioactivity of this compound remains limited. This technical guide provides a comprehensive in silico workflow to predict its biological activity, offering a robust computational framework for hypothesis generation and guiding future experimental validation. By leveraging established methodologies in cheminformatics, molecular modeling, and systems biology, this document outlines a systematic approach to elucidate potential protein targets, predict pharmacokinetic profiles (ADMET), and map associated signaling pathways. This in silico analysis serves as a critical first step in unlocking the therapeutic potential of this compound and similar novel natural products.

Introduction

The genus Rauvolfia has a rich history in traditional medicine, with its constituent alkaloids demonstrating a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. This compound, as one of the more recently identified compounds, presents an opportunity for the discovery of novel therapeutic agents. Computational, or in silico, approaches offer a time- and cost-effective strategy to navigate the complexities of natural product bioactivity.[1][2] This guide details a workflow for the comprehensive in silico characterization of this compound.

In Silico Prediction Workflow

The prediction of this compound's bioactivity follows a multi-step computational workflow, beginning with the retrieval of its chemical structure and culminating in the prediction of its systems-level effects.

In_Silico_Workflow A Compound Structure Acquisition (this compound) B Physicochemical & ADMET Prediction A->B C Target Prediction (Ligand-Based & Structure-Based) B->C D Molecular Docking & Binding Affinity Estimation C->D E Molecular Dynamics Simulation D->E F Pathway Analysis & Biological Interpretation E->F G Prioritization for Experimental Validation F->G

Figure 1: In Silico Bioactivity Prediction Workflow for this compound.

Physicochemical Properties and Pharmacokinetics (ADMET) Prediction

A critical initial step in assessing the drug-like potential of a compound is the evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These parameters can be reliably predicted using various computational models.

Experimental Protocol: ADMET Prediction
  • Compound Input: Obtain the 2D structure of this compound in SMILES or SDF format.

  • Software Selection: Utilize established ADMET prediction software or web servers (e.g., SwissADME, preADMET, ADMETlab).

  • Parameter Calculation: Submit the compound structure to the selected platform to calculate a range of physicochemical and pharmacokinetic parameters. Key parameters include:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors.

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Predicted clearance and half-life.

    • Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

  • Data Analysis: Analyze the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Predicted Data Presentation
ParameterPredicted ValueFavorable RangeReference Standard
Physicochemical Properties
Molecular Weight ( g/mol )[Predicted Value]< 500Lipinski's Rule of Five
LogP[Predicted Value]< 5Lipinski's Rule of Five
H-Bond Donors[Predicted Value]< 5Lipinski's Rule of Five
H-Bond Acceptors[Predicted Value]< 10Lipinski's Rule of Five
TPSA (Ų)[Predicted Value]< 140General Guideline
Pharmacokinetics (ADMET)
Human Intestinal Absorption (%)[Predicted Value]High (>80%)-
BBB Permeability[Predicted Value]Yes/No-
CYP2D6 Inhibitor[Predicted Value]No-
hERG Inhibition[Predicted Value]Low Risk-
Ames Mutagenicity[Predicted Value]Non-mutagenic-

Table 1: Predicted Physicochemical and ADMET Properties of this compound. Predicted values are placeholders and would be populated by the output of ADMET prediction tools.

Target Prediction and Molecular Docking

Identifying the molecular targets of this compound is crucial for understanding its mechanism of action. A combination of ligand-based and structure-based approaches can be employed for robust target prediction.

Experimental Protocol: Target Prediction
  • Ligand-Based Target Prediction:

    • Utilize web servers like SwissTargetPrediction, which predict targets based on the principle of chemical similarity.

    • Input the SMILES string of this compound.

    • The server will generate a list of potential protein targets with associated probabilities.

  • Structure-Based Target Prediction (Inverse Docking):

    • Prepare a 3D structure of this compound.

    • Screen this structure against a library of protein binding sites using inverse docking software.

    • Rank the proteins based on the predicted binding affinity.

Experimental Protocol: Molecular Docking
  • Target Selection and Preparation:

    • Select high-probability targets from the prediction step.

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate a 3D conformer of this compound and perform energy minimization.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound within the defined binding site.[3][4]

  • Analysis of Results:

    • Analyze the docking score (binding affinity) and the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.).

Predicted Data Presentation
Predicted TargetTarget ClassDocking Score (kcal/mol)Key Interacting Residues
[e.g., Kinase A][e.g., Ser/Thr Kinase][Predicted Value][e.g., LYS76, GLU91]
[e.g., GPCR B][e.g., Class A GPCR][Predicted Value][e.g., PHE112, TRP257]
[e.g., Enzyme C][e.g., Hydrolase][Predicted Value][e.g., HIS440, SER195]

Table 2: Predicted Molecular Targets and Docking Results for this compound. Data are hypothetical and would be generated through target prediction and molecular docking studies.

Molecular Dynamics and Signaling Pathway Analysis

To assess the stability of the predicted protein-ligand complex and to understand the broader biological context, molecular dynamics simulations and pathway analysis are performed.

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup:

    • Take the best-ranked docked complex of this compound and its predicted target.

    • Solvate the system in a water box with appropriate ions to neutralize the charge.

  • Simulation:

    • Perform energy minimization, followed by heating and equilibration of the system.

    • Run a production simulation for an extended period (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the protein-ligand interactions over time.

Signaling Pathway Analysis

Signaling_Pathway cluster_0 Predicted Upstream Regulation cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response Rauvotetraphylline_C This compound Target_Protein Predicted Target (e.g., Kinase A) Rauvotetraphylline_C->Target_Protein Inhibition Downstream_1 Substrate 1 Target_Protein->Downstream_1 Downstream_2 Substrate 2 Downstream_1->Downstream_2 Cellular_Response Biological Effect (e.g., Apoptosis, Anti-inflammation) Downstream_2->Cellular_Response

Figure 2: Hypothetical Signaling Pathway Modulated by this compound.
Experimental Protocol: Pathway Analysis

  • Input: Use the list of high-confidence predicted targets.

  • Database Search: Query pathway databases (e.g., KEGG, Reactome) with the identified targets.

  • Network Construction: Construct a biological network to visualize the interactions between the targets and their downstream effectors.

  • Functional Enrichment Analysis: Perform an enrichment analysis to identify biological processes and pathways that are significantly associated with the predicted targets.

Conclusion

This in silico guide provides a comprehensive framework for the initial assessment of the bioactivity of this compound. The predicted physicochemical properties, pharmacokinetic profile, potential molecular targets, and associated signaling pathways offer valuable insights for hypothesis-driven experimental research. The findings from this computational workflow can effectively guide the prioritization of this compound for further investigation, potentially accelerating the discovery of a novel therapeutic agent. Subsequent in vitro and in vivo studies are essential to validate these in silico predictions and fully elucidate the pharmacological profile of this promising indole alkaloid.

References

Ethnobotanical Uses of Rauvolfia tetraphylla: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Traditional Uses, Phytochemistry, and Pharmacology

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a perennially flowering shrub with a rich history of use in traditional medicine across various cultures.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical applications, phytochemical composition, and pharmacological activities of R. tetraphylla, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of its key bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this plant.

Ethnobotanical Significance

Rauvolfia tetraphylla has been traditionally employed to treat a wide array of ailments. Its roots, leaves, and latex have been utilized in various preparations to address conditions such as hypertension, snakebites, skin diseases, mental disorders, fever, and gastrointestinal issues.[1][3] The plant is often used as a substitute for the well-known Indian snakeroot, Rauvolfia serpentina.[1]

Phytochemical Composition

The medicinal properties of Rauvolfia tetraphylla are primarily attributed to its rich diversity of indole (B1671886) alkaloids.[2] Other classes of phytochemicals, including phenols, flavonoids, tannins, and saponins, are also present and contribute to the plant's overall bioactivity.[3][4]

Quantitative Phytochemical Analysis

The concentration of these bioactive compounds can vary depending on the plant part, geographical location, and the solvent used for extraction.[3][5] The following tables summarize the quantitative phytochemical content reported in various studies.

Table 1: Quantitative Estimation of Phytochemicals in the Roots of Rauvolfia tetraphylla

PhytochemicalExtraction SolventContent (mg/g of dry weight)Geographic Origin of Plant Material
Alkaloids Methanolic11.24 - 18.42Bhadrak district, Odisha, India
Aqueous9.87 - 15.63Bhadrak district, Odisha, India
Phenols Methanolic12.62 - 17.39Bhadrak district, Odisha, India
Aqueous10.31 - 14.88Bhadrak district, Odisha, India
Flavonoids Methanolic28.1 - 217.3Bhadrak district, Odisha, India
Aqueous21.5 - 189.7Bhadrak district, Odisha, India
Saponins Methanolic5.21 - 8.93Bhadrak district, Odisha, India
Aqueous4.11 - 7.21Bhadrak district, Odisha, India
Tannins Methanolic3.45 - 6.87Bhadrak district, Odisha, India
Aqueous2.89 - 5.92Bhadrak district, Odisha, India

(Data sourced from a study conducted in the Bhadrak region of Odisha, India)[3]

Table 2: Total Alkaloid Content in Different Parts of Rauvolfia tetraphylla

Plant PartWeight of Plant Material (mg)Weight of Crude Alkaloid (mg)Yield of Alkaloids (%)
Very young leaf18515.18.17
Young leaf35215.14.28
Mature leaf100017.61.76
Old leaf18510.85.83
Stem10005.80.58
Root100021.62.16
Flower25022.59.0
Flower stem15011.47.64
Fruit10002.20.22

(Data adapted from a comparative study on alkaloid content)[5]

Pharmacological Activities

Scientific investigations have validated many of the traditional uses of Rauvolfia tetraphylla, demonstrating a broad spectrum of pharmacological activities. These include antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

Table 3: Minimum Inhibitory Concentration (MIC) of Rauvolfia tetraphylla Extracts

Extract TypeSolventTest OrganismMIC (mg/mL)
Leaf ExtractAbsolute AlcoholBacillus subtilis2.0
Escherichia coli2.0
Xanthomonas vesicatoria4.0
ChloroformBacillus subtilis4.0
Pseudomonas solanacearum1.0
Callus ExtractAbsolute AlcoholEscherichia coli1.0
Methanol (B129727)Bacillus subtilis1.0

(Data from a study on antimicrobial activity)[6]

Table 4: Antioxidant and Cytotoxic Activities of Rauvolfia tetraphylla Extracts

Extract SourceSolventAssayIC50 Value (µg/mL)
LeafMethanolDPPH Radical Scavenging62.61
FruitMethanolDPPH Radical Scavenging60.37
LeafMethanolMTT (MDA-MB-231 cells)64.29
LeafEthyl AcetateMTT (MDA-MB-231 cells)70.10
FruitMethanolMTT (MDA-MB-231 cells)74.84
FruitEthyl AcetateMTT (MDA-MB-231 cells)77.86

(Data sourced from a study on antioxidant and anti-cancer activity)[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Rauvolfia tetraphylla.

Protocol 1: Extraction of Total Alkaloids

This protocol describes a general method for the extraction of total alkaloids from the dried roots of Rauvolfia tetraphylla.

Materials:

  • Dried and powdered root material of Rauvolfia tetraphylla

  • Methanol

  • 0.1-0.5% Hydrochloric acid in ethanol (B145695)

  • Ammonia (B1221849) water

  • Hydrochloric acid (for pH adjustment)

  • Soxhlet apparatus

  • Rotary evaporator

  • pH meter

  • Filter paper

Procedure:

  • Maceration/Percolation: Moisten the powdered root material with a small amount of the acidic ethanol solvent. Pack the material into a percolator or a Soxhlet apparatus.[8]

  • Extraction: Continuously extract the plant material with 0.1-0.5% hydrochloric acid in ethanol until the percolate is colorless.[8]

  • Solvent Evaporation: Concentrate the collected percolate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acid-Base Partitioning: a. Adjust the pH of the concentrated extract to 6.3-6.7 with ammonia water.[8] b. Further concentrate the solution under reduced pressure. c. Add 1.5-2.5 times the volume of water to the concentrated solution and adjust the pH to 3-4 with hydrochloric acid.[8] d. Filter the acidic solution to remove non-alkaloidal precipitates. e. Adjust the pH of the filtrate to 9.5-10 with stronger ammonia water to precipitate the total alkaloids.[8]

  • Isolation and Drying: Filter the precipitated alkaloids, wash with distilled water until the washings are neutral, and dry the crude alkaloid extract in a desiccator.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant activity of Rauvolfia tetraphylla extracts.

Materials:

  • Rauvolfia tetraphylla extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Sample and Control Solutions: Prepare a stock solution of the plant extract in the same solvent. Prepare serial dilutions of the extract to obtain a range of concentrations. Prepare a similar range of concentrations for the ascorbic acid positive control.

  • Assay Procedure: a. In a 96-well plate or test tubes, add a specific volume of the plant extract or ascorbic acid solution. b. Add a fixed volume of the DPPH working solution to each well/tube and mix thoroughly. c. Prepare a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution. d. Incubate the plate/tubes in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[3]

  • Calculation of Scavenging Activity:

    • % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the extract. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined from the graph.

Protocol 3: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

This protocol details the method for assessing the cytotoxic effects of Rauvolfia tetraphylla extracts on cancer cell lines.

Materials:

  • Rauvolfia tetraphylla extract

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Treatment with Extract: Prepare various concentrations of the plant extract in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the extract. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of the extract. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined from the graph.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Rauvolfia tetraphylla are mediated by the interaction of its constituent alkaloids with various molecular targets. The following diagrams illustrate the proposed signaling pathways for three of its major alkaloids.

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron Reserpine Reserpine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Reserpine->VMAT2 Irreversibly Blocks VesicularMA Vesicular Monoamines SynapticVesicle Synaptic Vesicle CytosolicMA Cytosolic Monoamines (NE, DA, 5-HT) CytosolicMA->VMAT2 Transport MAO Monoamine Oxidase (MAO) CytosolicMA->MAO Degradation SynapticCleft Synaptic Cleft VesicularMA->SynapticCleft Exocytosis (Reduced) Metabolites Inactive Metabolites MAO->Metabolites PostsynapticReceptor Postsynaptic Receptors SynapticCleft->PostsynapticReceptor Binding (Reduced) ReducedSignaling Reduced Neuronal Signaling PostsynapticReceptor->ReducedSignaling

Figure 1: Mechanism of action of Reserpine.

Ajmaline_Mechanism Ajmaline Ajmaline NaChannel Voltage-gated Sodium Channel Ajmaline->NaChannel Blocks KChannel Potassium Channel (e.g., hERG) Ajmaline->KChannel Blocks Depolarization Phase 0 Depolarization NaChannel->Depolarization Slows Rate of Rise Repolarization Phase 3 Repolarization KChannel->Repolarization Prolongs AP_Duration Action Potential Duration Depolarization->AP_Duration Prolongs Repolarization->AP_Duration ERP Effective Refractory Period AP_Duration->ERP Increases Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic

Figure 2: Mechanism of action of Ajmaline.

Yohimbine_Mechanism cluster_presynaptic Presynaptic Neuron Yohimbine Yohimbine Alpha2Receptor Presynaptic α2- Adrenergic Receptor Yohimbine->Alpha2Receptor Antagonizes NE_Release Norepinephrine (NE) Release Alpha2Receptor->NE_Release Inhibits (Negative Feedback) SynapticNE Synaptic NE Concentration NE_Release->SynapticNE Increases PostsynapticReceptors Postsynaptic α1 & β Adrenergic Receptors SynapticNE->PostsynapticReceptors Activates SympatheticResponse Increased Sympathetic Nervous System Response PostsynapticReceptors->SympatheticResponse

Figure 3: Mechanism of action of Yohimbine.

Conclusion

Rauvolfia tetraphylla is a medicinally important plant with a long history of traditional use, which is now being substantiated by modern scientific research. The presence of a wide range of bioactive alkaloids, coupled with demonstrated pharmacological activities, makes it a promising candidate for the development of new therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of Rauvolfia tetraphylla further. Future research should focus on the isolation and characterization of novel compounds, elucidation of their mechanisms of action, and preclinical and clinical evaluation to translate the ethnobotanical knowledge into evidence-based therapies.

References

Methodological & Application

Application Notes & Protocols: Isolation of Rauvotetraphylline C from Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the isolation of Rauvotetraphylline C, an indole (B1671886) alkaloid, from the aerial parts of Rauvolfia tetraphylla. The methodology presented herein is based on established phytochemical extraction and purification techniques.

Introduction

Rauvolfia tetraphylla L., belonging to the Apocynaceae family, is a medicinal plant known for its rich diversity of bioactive alkaloids.[1][2] These compounds, particularly indole alkaloids, have garnered significant interest for their wide range of pharmacological activities, including antihypertensive, sedative, anti-inflammatory, and anticancer properties.[3][4][5][6] Among the numerous alkaloids isolated from this plant are the rauvotetraphyllines.[3][4] this compound is one of the novel indole alkaloids identified from the aerial parts of R. tetraphylla.[5][6] This protocol details the extraction, fractionation, and purification steps necessary for the successful isolation of this compound for further pharmacological and drug development studies.

Experimental Protocol

This protocol is divided into three main stages: Extraction of crude alkaloids, Fractionation of the crude extract, and Purification of this compound.

2.1. Materials and Reagents

  • Plant Material: Air-dried and powdered aerial parts of Rauvolfia tetraphylla.

  • Solvents: 95% Ethanol (B145695), Petroleum Ether, Acetone, Methanol (B129727) (MeOH).

  • Chromatography: Silica (B1680970) gel for column chromatography.

  • Standard laboratory glassware and equipment.

2.2. Stage 1: Extraction of Crude Alkaloids

  • Maceration: The air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) are extracted with 95% ethanol (3 x 50 L) at room temperature.[5] Each extraction cycle should last for 3 days to ensure exhaustive extraction of the phytochemicals.

  • Filtration: After each extraction cycle, the mixture is filtered to separate the ethanolic extract from the plant residue.

  • Concentration: The filtrates from all three extraction cycles are combined and concentrated under reduced pressure using a rotary evaporator. This process yields a crude residue (approximately 400 g).[5]

2.3. Stage 2: Fractionation of Crude Extract

  • Silica Gel Column Chromatography: The crude residue (400 g) is subjected to silica gel column chromatography for initial fractionation.[5]

  • Elution: The column is eluted with a gradient solvent system of petroleum ether-acetone, followed by a methanol wash.[5] Fractions are collected sequentially based on the change in solvent polarity.

  • Fraction Pooling: The collected fractions are monitored by an appropriate analytical method (e.g., Thin Layer Chromatography - TLC) to identify and pool fractions containing similar alkaloid profiles.

2.4. Stage 3: Purification of this compound

The fractions containing the target compound, this compound, are further purified using subsequent chromatographic techniques. While the specific details for isolating this compound are part of a broader isolation of multiple compounds, a general approach involves repeated column chromatography on silica gel and potentially other techniques like preparative HPLC to achieve high purity. The structure of the purified compound is then confirmed using spectroscopic methods such as HRESIMS and NMR.[5][6]

Data Presentation

Table 1: Summary of Extraction and Fractionation Data

ParameterValueReference
Starting Plant Material (aerial parts)7.5 kg[5]
Extraction Solvent95% Ethanol[5]
Volume of Extraction Solvent3 x 50 L[5]
Duration of Each Extraction3 days[5]
Weight of Crude Residue~ 400 g[5]
Initial Fractionation MethodSilica Gel Column Chromatography[5]
Elution SolventsPetroleum ether-acetone gradient, Methanol[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Rauvolfia tetraphylla.

G plant Air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) extraction Extraction with 95% Ethanol (3 x 50 L, 3 days each) plant->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Residue (~400 g) concentration->crude_extract fractionation Silica Gel Column Chromatography (Petroleum ether-acetone gradient, MeOH) crude_extract->fractionation fractions Collected Fractions fractionation->fractions purification Further Chromatographic Purification fractions->purification isolated_compound This compound purification->isolated_compound analysis Structural Elucidation (HRESIMS, NMR) isolated_compound->analysis

Caption: Workflow for the Isolation of this compound.

Concluding Remarks

This protocol provides a comprehensive framework for the isolation of this compound from Rauvolfia tetraphylla. The successful isolation of this and other alkaloids from this plant opens avenues for further investigation into their biological activities and potential therapeutic applications. It is important to note that optimization of chromatographic conditions may be necessary to improve the yield and purity of the final compound.

References

Application Notes and Protocols for Rauvotetraphylline C in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. This document provides essential information and protocols for the effective use of this compound in in vitro experimental settings. Due to the limited specific data on this compound, some of the provided methodologies and mechanistic insights are based on studies of extracts from Rauvolfia tetraphylla and related Rauwolfia alkaloids.

Data Presentation: Solubility

The solubility of this compound is a critical factor for the preparation of stock solutions for in vitro assays. While quantitative solubility data is limited, the compound has been reported to be soluble in several organic solvents. It is recommended to perform a solubility test in a small amount of the compound before preparing a larger stock solution.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions for in vitro assays.
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
EthanolMay be solubleRecommended to test on a small scale.
WaterLikely insolubleAlkaloids are often poorly soluble in aqueous solutions.
Dulbecco's Modified Eagle Medium (DMEM)Likely insolubleDirect dissolution in cell culture media is not recommended. Dilution from a DMSO stock is the standard procedure.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: to be confirmed by supplier)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube thoroughly for several minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Extracts from Rauvolfia tetraphylla have demonstrated cytotoxic activity against MCF-7 cells.[1]

Materials:

  • MCF-7 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve the desired final concentrations. Based on data for related alkaloids, a starting range of 1 µM to 100 µM is recommended.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), and medium with DMSO at the highest concentration used (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot treat Treat Cells with Compound Dilutions aliquot->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Absorbance assay->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for preparing and testing this compound in an in vitro cytotoxicity assay.

signaling_pathway cluster_cell Cancer Cell RTC This compound Bcl2 Bcl-2 (Anti-apoptotic) RTC->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Integrity Disruption Bax->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic signaling pathway induced by Rauwolfia alkaloids.

References

Application Notes and Protocols for Cell-based Assays to Determine the Cytotoxicity of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rauvotetraphylline C is an indole (B1671886) alkaloid derived from plants of the Rauvolfia genus. While specific cytotoxic data for this compound is not extensively documented, other alkaloids from this genus, such as reserpine (B192253), have demonstrated cytotoxic and anti-cancer properties[1][2]. Some alkaloids from Rauvolfia caffra have been identified as weak inducers of apoptosis[3]. These findings suggest that this compound may also possess cytotoxic potential, making it a compound of interest for further investigation in cancer research and drug discovery.

This document provides a comprehensive guide to evaluating the cytotoxicity of this compound using established cell-based assays. The protocols detailed herein—the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction—offer a multi-faceted approach to characterizing the compound's cytotoxic effects.

Data Presentation

The following tables present hypothetical data to illustrate the potential cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).

Table 1: Cell Viability as Determined by MTT Assay

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.3 ± 5.5
5025.9 ± 3.8
10010.4 ± 2.1

Table 2: Cell Membrane Integrity as Determined by LDH Assay

This compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
18.9 ± 1.5
515.4 ± 2.3
1028.6 ± 3.1
2545.1 ± 4.2
5068.7 ± 5.8
10085.3 ± 6.4

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

This compound (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.2
11.3 ± 0.3
52.1 ± 0.4
103.5 ± 0.6
255.8 ± 0.9
508.2 ± 1.1
10010.5 ± 1.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[4][6]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.[6]

  • Absorbance Reading: Cover the plate with foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6] Read the absorbance at 590 nm with a reference wavelength of 620 nm.[6]

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[7][8]

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • LDH assay kit (containing assay buffer, substrate mix, and stop solution)

  • Lysis solution (e.g., Triton X-100)[9]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[10] Add 50 µL of stop solution to each well.[10] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11][12] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to generate a luminescent signal.[11]

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired time.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker. Incubate at room temperature for 1-3 hours.[13]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Testing cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Overnight Incubation (37°C, 5% CO2) A->B C Prepare Serial Dilutions of This compound B->C D Treat Cells with Compound C->D E Incubate for Desired Time Period (e.g., 24, 48, 72h) D->E F MTT Assay (Cell Viability) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-3/7 Assay (Apoptosis) E->H I Measure Absorbance/ Luminescence F->I G->I H->I J Calculate % Viability/ % Cytotoxicity/ Fold Change I->J K Determine IC50 Value J->K

Caption: Workflow for assessing this compound cytotoxicity.

Apoptosis Signaling Pathway

G Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway A Death Ligands (e.g., FasL, TNF) B Death Receptors (e.g., Fas, TNFR) A->B C DISC Formation B->C D Procaspase-8 C->D E Caspase-8 (Initiator) D->E L Caspase-9 (Initiator) E->L via Bid cleavage M Procaspase-3, -7 E->M F Cellular Stress (e.g., DNA Damage) G Bcl-2 Family Regulation (Bax/Bak activation) F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Apoptosome Formation (Apaf-1, Cytochrome c) I->J K Procaspase-9 J->K K->L L->M N Caspase-3, -7 (Executioner) M->N O Cleavage of Cellular Substrates N->O P Apoptosis O->P

Caption: Key pathways leading to apoptosis.

Cell Cycle Regulation

G Key Regulators of the Cell Cycle G1 G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 S S Phase (DNA Replication) CyclinA_CDK2 Cyclin A / CDK2 S->CyclinA_CDK2 G2 G2 Phase G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint G1/S Checkpoint CyclinE_CDK2 Cyclin E / CDK2 G1_S_checkpoint->CyclinE_CDK2 CyclinB_CDK1 Cyclin B / CDK1 G2_M_checkpoint->CyclinB_CDK1 CyclinD_CDK46->G1_S_checkpoint CyclinE_CDK2->S CyclinA_CDK2->G2 CyclinB_CDK1->M

Caption: Cyclin-CDK complexes driving cell cycle progression.

References

Application Notes and Protocols: Antimicrobial Activity Screening of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is a natural compound that warrants investigation for its potential antimicrobial properties. As the emergence of antimicrobial resistance continues to be a significant global health threat, the exploration of novel chemical entities from natural sources is a critical area of research. These application notes provide a comprehensive guide for the initial in vitro screening of this compound for antimicrobial activity. The protocols outlined below describe standardized methods for determining the compound's inhibitory and bactericidal effects against a panel of clinically relevant microorganisms.

Data Presentation

The following tables are templates for recording and presenting the quantitative data obtained from the antimicrobial screening of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 25923Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
(Other)

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
(Other)

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Bactericidal/Fungicidal[1]

  • > 4: Bacteriostatic/Fungistatic

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for yeast

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.

    • Discard 100 µL from well 10. Wells 1-10 now contain serially diluted compound.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar (B569324) Well Diffusion Assay for Preliminary Screening

This is a qualitative method to assess the antimicrobial activity of a compound.[3][5][6]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic discs

  • Negative control (vehicle solvent)

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Creating Wells: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.

  • Adding the Compound: Pipette a fixed volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well.

  • Controls: Place a standard antibiotic disc (positive control) and a disc impregnated with the solvent used to dissolve the compound (negative control) on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is performed after the MIC has been determined and is used to ascertain whether the compound is microbicidal or microbistatic.[1][7][8]

Materials:

  • Microtiter plates from the completed MIC assay

  • MHA plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing from MIC Plates: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL) and streak it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours (or longer, depending on the microorganism).

  • Determining the MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive). This is practically determined by identifying the lowest concentration at which no colonies grow on the subculture plates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells with Standardized Microorganism prep_inoculum->inoculate_mic serial_dilution->inoculate_mic incubate_mic Incubate Plate (18-24h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC/MFC (Lowest Concentration with No Growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

agar_well_diffusion_workflow cluster_prep Preparation cluster_assay Agar Well Diffusion Assay prep_compound_awd Prepare this compound Solution add_compound Add Compound and Controls to Wells prep_compound_awd->add_compound prep_inoculum_awd Prepare Standardized Microbial Inoculum inoculate_plate Create Bacterial Lawn on MHA Plate prep_inoculum_awd->inoculate_plate create_wells Punch Wells into the Agar inoculate_plate->create_wells create_wells->add_compound incubate_plate Incubate Plate (18-24h) add_compound->incubate_plate measure_zones Measure Zones of Inhibition incubate_plate->measure_zones

Caption: Workflow for the Agar Well Diffusion Assay.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of Rauvotetraphylline C, an oxindole (B195798) alkaloid. While specific data on this compound is limited, the protocols outlined here are based on established assays for evaluating the anti-inflammatory properties of alkaloids and other natural products.[1][2][3][4][5]

Introduction to this compound and its Therapeutic Potential

This compound belongs to the family of oxindole alkaloids, which are naturally occurring compounds found in various medicinal plants.[1] Alkaloids, in general, have demonstrated a wide range of pharmacological effects, including anti-inflammatory activities.[2][3][4] Extracts from plants of the Rauvolfia genus, which are rich in alkaloids, have been traditionally used and scientifically investigated for their anti-inflammatory effects.[6][7][8] Therefore, it is hypothesized that this compound may also possess significant anti-inflammatory properties, making it a candidate for further investigation as a potential therapeutic agent for inflammatory diseases.

In Vitro Anti-inflammatory Assays

A series of in vitro assays are recommended to screen for and characterize the anti-inflammatory effects of this compound. These assays target key molecular pathways and mediators of inflammation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of this compound on relevant cell lines (e.g., RAW 264.7 macrophages) to establish a non-toxic working concentration range for subsequent assays.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation: Cell Viability of RAW 264.7 Macrophages

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
0.198.7 ± 4.8
199.1 ± 5.1
1097.5 ± 4.5
2595.3 ± 4.9
5092.8 ± 5.3
10075.4 ± 6.1

(Note: Data are hypothetical and for illustrative purposes only)

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Data Presentation: Inhibition of NO Production

TreatmentNO Concentration (µM)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)35.6 ± 2.80
This compound (10 µM) + LPS25.1 ± 2.129.5
This compound (25 µM) + LPS15.8 ± 1.955.6
This compound (50 µM) + LPS8.4 ± 1.276.4

(Note: Data are hypothetical and for illustrative purposes only)

Experimental Workflow: NO Production Assay

G Workflow for Nitric Oxide (NO) Production Assay A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages.[10][11]

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay (steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatants after 24 hours of incubation.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in each sample.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 1530 ± 10
LPS (1 µg/mL)4500 ± 3503200 ± 280
This compound (25 µM) + LPS2100 ± 2101500 ± 180
This compound (50 µM) + LPS950 ± 120700 ± 90

(Note: Data are hypothetical and for illustrative purposes only)

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays

Objective: To evaluate the direct inhibitory effect of this compound on the activity of COX-1, COX-2, and 15-LOX enzymes, which are key enzymes in the inflammatory pathway.[9][12][13]

Experimental Protocol:

  • Assay Kits: Utilize commercially available colorimetric or fluorometric inhibitor screening kits for COX-1, COX-2, and 15-LOX.

  • Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the respective enzyme with its substrate (arachidonic acid for COX, linoleic acid for LOX) in the presence and absence of this compound.

  • Detection: Measure the product formation using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value for this compound.

Data Presentation: Enzyme Inhibition Activity

EnzymeIC₅₀ of this compound (µM)
COX-1> 100
COX-235.2
15-LOX42.8

(Note: Data are hypothetical and for illustrative purposes only)

Mechanistic Studies: Signaling Pathway Analysis

To understand the molecular mechanism of action, it is crucial to investigate the effect of this compound on key inflammatory signaling pathways.

Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To determine if this compound inhibits the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages. The activation of these pathways is crucial for the expression of many pro-inflammatory genes.

Experimental Protocol:

  • Cell Treatment: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes) to observe protein phosphorylation.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38 (MAPKs).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands. Quantify the band intensities using densitometry.

Signaling Pathway Diagram: Proposed Mechanism of Action

G Proposed Anti-inflammatory Mechanism of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK RauvoC This compound RauvoC->MAPKKK Inhibits RauvoC->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Genes

References

Application Notes & Protocols for the Quantification of Rauvotetraphylline C by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. As a member of the Rauvolfia alkaloids, it holds potential pharmacological significance, necessitating robust analytical methods for its quantification in various matrices. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols are based on established methods for analogous indole alkaloids and indole alkaloid glycosides, adapted to the physicochemical properties of this compound.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₂₈H₃₄N₂O₇
Molecular Weight 510.58 g/mol
CAS Number 1422506-51-1
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate

HPLC-UV Method for Quantification of this compound

This method is suitable for the routine quantification of this compound in purified samples and plant extracts where sufficient concentration and sample cleanliness are achievable.

Experimental Protocol

1. Sample Preparation:

  • Plant Material:

    • Dry the plant material (e.g., leaves of Rauvolfia tetraphylla) at 40-50°C and grind to a fine powder.

    • Extract 1 g of the powdered material with 20 mL of methanol (B129727) by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

    • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

  • Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
UV Detection 281 nm[1]

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve of peak area versus the concentration of the this compound standards.

  • The concentration of this compound in the samples is determined by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the HPLC-UV method based on typical values for similar indole alkaloids.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

LC-MS/MS Method for Quantification of this compound

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

1. Sample Preparation:

  • Plasma Samples (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar indole alkaloid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare calibration standards in the appropriate matrix (e.g., blank plasma) to match the samples, with concentrations ranging from 0.1 to 100 ng/mL.

2. LC-MS/MS Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient: 20% B to 95% B over 5 min, hold for 2 min, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Parameters
Precursor Ion (m/z)511.25 [M+H]⁺
Product Ions (m/z)Hypothetical: 349.2 (loss of glycosyl), 144.1 (indole fragment)
Collision EnergyOptimize for maximum signal intensity

3. Data Analysis:

  • Quantification is performed using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the LC-MS/MS method.

ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material drying Drying & Grinding plant_material->drying extraction Methanol Extraction drying->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (281 nm) c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram calibration_curve Calibration Curve chromatogram->calibration_curve quantification Quantification calibration_curve->quantification LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection c18_separation C18 Column Separation lc_injection->c18_separation esi_ionization ESI+ Ionization c18_separation->esi_ionization ms_ms_detection MS/MS Detection (MRM) esi_ionization->ms_ms_detection mrm_chromatogram MRM Chromatogram ms_ms_detection->mrm_chromatogram calibration_curve_is Calibration Curve (with Internal Standard) mrm_chromatogram->calibration_curve_is quantification_lcms Quantification calibration_curve_is->quantification_lcms

References

Application Notes & Protocols: Rauvotetraphylline C Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed guidance on the formulation of Rauvotetraphylline C for in vivo research, including suggested protocols for administration and analysis. Due to the limited availability of direct studies on this compound, this note incorporates established methodologies for structurally similar Rauwolfia alkaloids.

Introduction

This compound is an indole (B1671886) alkaloid isolated from plants of the Rauwolfia genus, which are known for their diverse pharmacological activities.[1][2][3][4][5] Like many alkaloids, this compound is presumed to have low aqueous solubility, presenting a challenge for developing formulations suitable for in vivo administration. This document outlines potential formulation strategies to enhance bioavailability and provides a framework for preclinical evaluation.

Formulation Strategies for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the consistent and effective delivery of this compound in animal models. Based on common practices for poorly water-soluble compounds and related Rauwolfia alkaloids, the following formulations can be considered.

Oral Administration Formulations

Oral administration is a common route for preclinical studies of Rauwolfia alkaloids.[6][7]

  • Suspension in Carboxymethylcellulose (CMC) Sodium: A suspension in an aqueous vehicle is a straightforward approach for water-insoluble compounds.

  • Solution in a Co-solvent System: For compounds soluble in organic solvents, a co-solvent system can be employed. A typical example involves Dimethyl sulfoxide (B87167) (DMSO) and a solubilizing agent like Polyethylene glycol 300 (PEG300) and Tween 80.

  • Lipid-based Formulation: Formulation in an oil-based vehicle can enhance the absorption of lipophilic compounds.

Parenteral Administration Formulations

For intravenous, intraperitoneal, or subcutaneous administration, a sterile, well-tolerated formulation is essential.

  • Co-solvent System for Injection: A system similar to the oral solution but using sterile components and ensuring complete dissolution to prevent precipitation upon injection.

  • Inclusion Complex with Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes, thereby increasing the aqueous solubility of the compound.

Table 1: Example Formulations for this compound

Formulation TypeVehicle CompositionTarget Concentration (Example)Administration RouteKey Considerations
Oral Suspension 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile water1-10 mg/mLOral (gavage)Ensure uniform suspension before each administration.
Oral Solution 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline1-5 mg/mLOral (gavage)Prepare fresh. Assess for any potential toxicity of the vehicle.
Oral Lipid-based 10% DMSO, 90% Corn Oil1-5 mg/mLOral (gavage)Protect from light if the compound is light-sensitive.
Parenteral Solution 10% DMSO, 5% Tween 80, 85% Saline0.5-2 mg/mLIntravenous, IntraperitonealFilter through a 0.22 µm sterile filter before use. Administer slowly.
Parenteral Cyclodextrin 20% (w/v) SBE-β-CD in Saline0.5-2 mg/mLIntravenous, IntraperitonealRequires initial solubility testing of the complex.

Experimental Protocols

Preparation of Oral Suspension (0.5% CMC-Na)
  • Prepare the Vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until a clear, viscous solution is formed.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Create a Paste: In a mortar, add a small amount of the CMC-Na solution to the weighed compound and triturate to form a smooth paste.

  • Final Suspension: Gradually add the remaining CMC-Na solution to the paste while continuously stirring to achieve the desired final concentration.

  • Homogenize: Use a homogenizer or sonicator to ensure a uniform particle size distribution.

  • Storage: Store at 4°C and protect from light. Shake well before each use.

Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study in a rodent model.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis formulation Formulation Preparation dosing Dose Calculation & Preparation formulation->dosing administer Drug Administration (e.g., Oral Gavage) dosing->administer acclimatization Animal Acclimatization acclimatization->administer blood_collection Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) administer->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_extraction Sample Extraction (e.g., LLE or SPE) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

In Vivo Pharmacokinetic Study Workflow.
Analytical Methods for Quantification in Biological Samples

Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic assessments. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most common and sensitive methods for the analysis of Rauwolfia alkaloids.[6][8][9]

Table 2: Recommended Analytical Techniques

TechniqueDetectorKey AdvantagesSample Preparation
UHPLC-MS/MS Tandem Mass Spectrometer (e.g., Q-TOF)High sensitivity and selectivity.[6][8]Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
HPLC-UV/PDA UV or Photodiode ArrayReadily available, robust.[8][9]Protein precipitation, LLE, or SPE.
Spectrophotometry UV-Vis SpectrophotometerSimple, cost-effective for total alkaloid estimation.[10][11]Requires extraction and derivatization. Less specific than chromatographic methods.

Hypothetical Signaling Pathway

While the specific molecular targets of this compound are not yet fully elucidated, many Rauwolfia alkaloids are known to interact with components of the central and peripheral nervous systems.[1][2][12] The diagram below illustrates a hypothetical signaling pathway that could be investigated.

G cluster_membrane Cell Membrane Receptor Receptor (e.g., GPCR, Ion Channel) Second_Messenger Second Messenger System (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activates/Inhibits Rauvotetraphylline_C This compound Rauvotetraphylline_C->Receptor Binds/Modulates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Neurotransmission, Gene Expression) Transcription_Factor->Cellular_Response

Hypothetical Signaling Pathway for this compound.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation that ensures adequate exposure in animal models. The formulation strategies and experimental protocols outlined in this document provide a solid foundation for researchers. It is recommended to perform initial pilot studies to determine the optimal formulation and dosage for the specific animal model and research question. Subsequent pharmacokinetic and pharmacodynamic studies will be essential to fully characterize the in vivo profile of this compound.

References

Application Notes and Protocols for the Scalable Synthesis of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline C is a complex indole (B1671886) alkaloid isolated from Rauwolfia tetraphylla. While its specific biological activities are still under investigation, related sarpagine-type alkaloids exhibit promising pharmacological properties, including anti-inflammatory and cytotoxic effects. To facilitate further research and development, a robust and scalable synthetic route is paramount. As a published total synthesis of this compound has not been reported, this document outlines a comprehensive, hypothetical, and scalable synthetic strategy based on well-established and scalable methodologies for the synthesis of the core structure of related sarpagine (B1680780) alkaloids. The cornerstone of this proposed synthesis is a gram-scale asymmetric Pictet-Spengler reaction, a powerful tool for the construction of the key tetracyclic core.[1][2] This is followed by a series of functional group manipulations to achieve the target molecule. Detailed protocols for key transformations and quantitative data based on analogous reactions are provided to guide researchers in the scalable synthesis of this compound and related compounds.

Introduction to the Synthetic Strategy

The proposed synthetic approach to this compound is a convergent strategy that constructs the core sarpagine skeleton early in the sequence, allowing for late-stage functionalization. The key features of this strategy are:

  • Asymmetric Pictet-Spengler Reaction: This reaction is employed to stereoselectively form the tetracyclic core of the molecule and is known to be scalable.[1][2][3]

  • Dieckmann Condensation: This intramolecular cyclization is a classic and reliable method for forming the fifth ring of the sarpagine core.[1]

  • Stereocontrolled Reduction and Functionalization: Subsequent steps focus on the introduction of the correct stereochemistry and functional groups, such as the ester and hydroxyl moieties, characteristic of this compound.

Experimental Workflow

The overall workflow for the proposed synthesis is depicted below.

G cluster_0 Core Synthesis cluster_1 Functionalization and Completion A Tryptophan Derivative C Asymmetric Pictet-Spengler Reaction A->C B Aldehyde Partner B->C D Tetracyclic Intermediate C->D E Dieckmann Condensation D->E F Pentacyclic Sarpagine Core E->F G Stereoselective Reduction F->G H Esterification G->H I Hydroxylation H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the scalable synthesis of the pentacyclic sarpagine core, based on literature precedents for similar transformations.[1]

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
Asymmetric Pictet-Spengler ReactionN-benzyl tryptophan methyl esterEthyl 4-oxobutanoate (B1241810), TFADichloromethane252485-95
N-Debenzylation & N-MethylationTetracyclic productH₂, Pd/C; Methyl triflateMethanol251280-90
Dieckmann CondensationN-methylated intermediateSodium methoxide (B1231860)Toluene1107270-80
Decarboxylationβ-keto ester productHCl (aq.), Acetic acidWater1001285-95

Detailed Experimental Protocols

Protocol 1: Gram-Scale Asymmetric Pictet-Spengler Reaction

This protocol describes the formation of the key tetracyclic intermediate.

Materials:

  • N-benzyl tryptophan methyl ester (1.0 eq)

  • Ethyl 4-oxobutanoate (1.2 eq)

  • Trifluoroacetic acid (TFA, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-benzyl tryptophan methyl ester (e.g., 50.0 g) in anhydrous DCM (500 mL) under a nitrogen atmosphere at 0 °C, add ethyl 4-oxobutanoate.

  • Slowly add TFA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the tetracyclic intermediate.

Protocol 2: Dieckmann Condensation and Decarboxylation

This protocol outlines the formation of the pentacyclic sarpagine core.

Materials:

  • Tetracyclic amino ester from the previous step (1.0 eq)

  • Sodium methoxide (5.0 eq)

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Glacial acetic acid

  • Hydrochloric acid, concentrated

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

Procedure:

  • To a suspension of sodium methoxide in anhydrous toluene, add a solution of the tetracyclic amino ester (e.g., 40.0 g) in anhydrous methanol.

  • Heat the mixture to reflux for 72 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and neutralize with glacial acetic acid.

  • Remove the solvents under reduced pressure.

  • To the residue, add water, glacial acetic acid, and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and basify with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pentacyclic sarpagine core.

Potential Biological Activity and Signaling Pathways

While the specific molecular targets of this compound are unknown, many indole alkaloids exhibit anti-inflammatory and cytotoxic activities by modulating key signaling pathways.[4][5][6] A plausible mechanism of action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation and cell survival.[7]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

In this representative pathway, a pro-inflammatory stimulus like TNF-α activates the IKK complex, which then phosphorylates IκBα.[4] This targets IκBα for degradation, releasing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, like other related alkaloids, may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7]

Conclusion

The provided application notes and protocols outline a feasible and scalable synthetic route to this compound. By leveraging a gram-scale asymmetric Pictet-Spengler reaction and other robust transformations, this strategy can provide sufficient material for comprehensive biological evaluation and further drug development efforts. The elucidation of the precise molecular mechanisms of this compound will be a critical next step in harnessing its therapeutic potential.

References

Application Notes and Protocols for Rauvotetraphylline C Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is a pentacyclic oxindole (B195798) alkaloid isolated from plants of the Rauvolfia genus, notably Rauvolfia tetraphylla. While research specifically focused on this compound is limited, studies on extracts from Rauvolfia tetraphylla and related alkaloids have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. These findings suggest the potential of this compound as a novel anti-cancer agent. This document provides a summary of the available data on sensitive cell lines, potential mechanisms of action, and detailed protocols for key experimental assays to guide further research and drug development efforts. It is important to note that much of the following information is based on studies of Rauvolfia extracts and related alkaloids, and further investigation is required to specifically attribute these effects to this compound.

Sensitive Cell Lines and Cytotoxicity

Extracts from Rauvolfia tetraphylla have shown cytotoxic activity against a range of human cancer cell lines. The following table summarizes the available data on cell line sensitivity.

Cell LineCancer TypeCompound/ExtractIC50/Effective ConcentrationReference
MCF-7 Breast CancerRauvolfia tetraphylla extractSignificant cytotoxicity observed[1][2]
HeLa Cervical CancerRauvolfia tetraphylla hexane (B92381) extract fractionIC30 = 20.10 ± 1.1 μg/mL[3]
A549 Lung CancerRauvolfia tetraphylla hexane extract fractionCytotoxic activity observed[3]
Caco-2 Colon CancerRauvolfia tetraphylla hexane extract fractionCytotoxic activity observed[3]
MDA-MB-231 Breast CancerRauvolfia tetraphylla hexane extract fractionCytotoxic activity observed[3]
HL-60 Promyelocytic LeukemiaRauvotetraphyllines A-EIC50 > 40 µM[4]
SMMC-7721 Hepatocellular CarcinomaRauvotetraphyllines A-EIC50 > 40 µM[4]
SW-480 Colon AdenocarcinomaRauvotetraphyllines A-EIC50 > 40 µM[4]

Mechanism of Action

The primary mechanism of action of Rauvolfia alkaloids and extracts appears to be the induction of apoptosis. Studies have indicated the involvement of the intrinsic apoptotic pathway, characterized by alterations in the Bcl-2 family of proteins and mitochondrial dysfunction.

One study on a Rauvolfia tetraphylla extract demonstrated that its cytotoxic effect on MCF-7 breast cancer cells is associated with the downregulation of the anti-apoptotic protein Bcl-2[1]. Furthermore, research on the related indole (B1671886) alkaloid, reserpine (B192253), has shown that it can induce apoptosis in oral cancer by modulating the TGF-β signaling pathway, leading to the stimulation of pro-apoptotic proteins such as Bax, cytochrome c, Apaf-1, and caspases[5][6]. In prostate cancer cells, reserpine has been shown to induce apoptosis and cell cycle arrest through the disruption of the mitochondrial membrane potential[7][8].

While the precise signaling cascades triggered by this compound are yet to be elucidated, it is plausible that it may share similar mechanisms with other Rauvolfia alkaloids, potentially affecting key cell survival pathways such as PI3K/Akt and MAPK/ERK, which are common targets for plant-derived alkaloids[9][10].

Signaling Pathway Diagrams

Apoptotic_Pathway_of_Rauvolfia_Alkaloids cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm Rauvotetraphylline_C This compound Cell_Membrane Unknown_Targets Unknown Cellular Targets Rauvotetraphylline_C->Unknown_Targets Bcl2 Bcl-2 (Anti-apoptotic) Unknown_Targets->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Unknown_Targets->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Detection Seed_Cells Seed Cancer Cells in 96-well plates Treat_Cells Treat with this compound (or extract) at various concentrations Seed_Cells->Treat_Cells Incubate_24_48h Incubate for 24-48 hours Treat_Cells->Incubate_24_48h MTT_Assay Perform MTT Assay Incubate_24_48h->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 Seed_Cells_Apoptosis Seed Cancer Cells Treat_Cells_Apoptosis Treat with this compound (or extract) at IC50 concentration Seed_Cells_Apoptosis->Treat_Cells_Apoptosis Incubate_Apoptosis Incubate for appropriate time Treat_Cells_Apoptosis->Incubate_Apoptosis Harvest_Cells Harvest Cells Incubate_Apoptosis->Harvest_Cells Annexin_V_PI_Staining Annexin V-FITC/PI Staining Harvest_Cells->Annexin_V_PI_Staining DNA_Fragmentation DNA Fragmentation Assay Harvest_Cells->DNA_Fragmentation Flow_Cytometry Analyze by Flow Cytometry Annexin_V_PI_Staining->Flow_Cytometry Agarose_Gel Analyze by Agarose Gel Electrophoresis DNA_Fragmentation->Agarose_Gel

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is an indole (B1671886) alkaloid, a class of compounds known for diverse pharmacological activities. Understanding the metabolic fate of a new chemical entity like this compound is a critical step in early drug development. In vitro drug metabolism studies are essential for predicting a compound's in vivo pharmacokinetic properties, including its metabolic stability, potential for drug-drug interactions, and the formation of active or toxic metabolites.[1][2][3] These studies help in the selection and optimization of drug candidates before they advance to preclinical and clinical trials.[4]

This document provides detailed application notes and standardized protocols for conducting in vitro drug metabolism studies on this compound. The methodologies described herein cover metabolic stability assessment, metabolite identification, and reaction phenotyping to identify the key enzymes responsible for its metabolism. While no specific experimental data for this compound is publicly available, the following sections include illustrative data in structured tables and diagrams to serve as a guide for data presentation and interpretation.

Metabolic Stability Assay

The metabolic stability assay is designed to determine the rate at which this compound is metabolized by liver enzymes.[5] This is a crucial parameter for predicting its in vivo half-life and oral bioavailability. The assay is typically performed using human liver microsomes or hepatocytes, which contain a wide range of drug-metabolizing enzymes.[4][6][7][8]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.

    • Prepare a 10 mM stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Thaw pooled human liver microsomes (HLM) on ice immediately before use.

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the HLM suspension (final protein concentration 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding this compound (final concentration 1 µM) to the HLM suspension.

    • Start the incubation by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).[7]

    • Include control incubations without NADPH to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Data Presentation: Metabolic Stability of this compound
ParameterHuman Liver MicrosomesHuman Hepatocytes
Half-life (t½, min) 25.835.2
Intrinsic Clearance (CLint, µL/min/mg protein) 26.9-
Intrinsic Clearance (CLint, µL/min/10^6 cells) -19.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Buffer, Compound, NADPH, Microsomes) pre_warm Pre-warm Microsomes (37°C) reagents->pre_warm add_compound Add this compound pre_warm->add_compound start_reaction Add NADPH add_compound->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Workflow for the in vitro metabolic stability assay.

Metabolite Identification

Metabolite identification studies are performed to determine the chemical structures of metabolites formed from this compound.[9] This information is crucial for understanding the biotransformation pathways and for identifying any potentially active or reactive metabolites.[9] High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[10][11]

Experimental Protocol: Metabolite Identification
  • Scaled-up Incubation:

    • Perform a larger scale incubation of this compound (e.g., 10 µM) with human liver microsomes or hepatocytes to generate sufficient quantities of metabolites for structural elucidation.

    • Incubate for a longer period (e.g., 2 hours) to allow for the formation of both primary and secondary metabolites.

    • Include a control incubation without the test compound to identify background signals.

  • Sample Extraction:

    • Terminate the incubation by adding ice-cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

  • HRMS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.[11]

    • Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.

    • Perform MS/MS fragmentation analysis to obtain structural information about the parent compound and its metabolites.

  • Data Processing and Structural Elucidation:

    • Process the raw data using specialized software to identify potential metabolites based on their mass-to-charge ratio (m/z) and retention time.

    • Compare the MS/MS fragmentation patterns of the metabolites with that of the parent compound to propose biotransformation pathways (e.g., oxidation, hydroxylation, glucuronidation).

Data Presentation: Hypothetical Metabolites of this compound
Metabolite IDObserved m/z [M+H]+Proposed Biotransformation
M1[Parent + 16]Oxidation (e.g., N-oxide)
M2[Parent + 16]Hydroxylation
M3[Parent + 32]Dihydroxylation
M4[Parent + 176]Glucuronidation
M5[Parent - 14]N-demethylation

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: Metabolite Identification

Metabolite_Identification_Workflow cluster_incubation Incubation cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation incubation Scaled-up Incubation (this compound + Microsomes) quench Quench Reaction incubation->quench centrifuge Centrifuge quench->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute hrms LC-HRMS Analysis reconstitute->hrms msms MS/MS Fragmentation hrms->msms processing Data Processing msms->processing elucidation Structural Elucidation processing->elucidation

Workflow for metabolite identification.

Reaction Phenotyping

Reaction phenotyping studies are conducted to identify the specific drug-metabolizing enzymes, primarily cytochrome P450 (CYP) isoforms, responsible for the metabolism of this compound.[12][13][14][15] This is critical for predicting potential drug-drug interactions.[14] The two most common approaches are the use of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes.[12][13][15]

Experimental Protocol: Reaction Phenotyping

A. Recombinant Human CYP Enzymes:

  • Incubate this compound (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.

  • Follow the incubation and sample analysis procedures as described in the metabolic stability assay.

  • The rate of metabolism by each CYP isoform is determined by measuring the depletion of the parent compound over time.

B. Chemical Inhibition in Human Liver Microsomes:

  • Pre-incubate human liver microsomes with a selective chemical inhibitor for each major CYP isoform for a specified time.

  • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

  • Measure the rate of metabolism of this compound in the presence and absence of each inhibitor.

  • A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Data Presentation: Hypothetical CYP450 Contribution to this compound Metabolism
CYP IsoformMetabolism Rate (% of Control)
CYP1A2 95.2
CYP2C9 88.7
CYP2C19 91.3
CYP2D6 45.6
CYP3A4 15.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. A lower percentage indicates a greater contribution of that CYP isoform to the metabolism.

Hypothetical Metabolic Pathway of this compound

Metabolic_Pathway cluster_compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound oxidation Oxidation (e.g., N-oxide) parent->oxidation CYP3A4 hydroxylation Hydroxylation parent->hydroxylation CYP2D6 demethylation N-demethylation parent->demethylation CYP3A4 glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs

A hypothetical metabolic pathway for this compound.

Conclusion

The in vitro drug metabolism protocols and application notes provided here offer a comprehensive framework for the initial characterization of this compound. By systematically evaluating its metabolic stability, identifying its metabolites, and pinpointing the key metabolizing enzymes, researchers can gain valuable insights into its potential pharmacokinetic behavior in humans. This information is indispensable for making informed decisions during the drug development process, ultimately contributing to the development of safer and more effective medicines. It is important to reiterate that the quantitative data and specific metabolic pathways presented are hypothetical and serve as a guide for experimental design and data presentation. Actual experimental results for this compound may vary.

References

Analytical Standards for Rauvotetraphylline C: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and protocols for the analytical standards of Rauvotetraphylline C. This guide includes detailed methodologies for key analytical techniques, quantitative data summaries, and visualizations of experimental workflows to facilitate accurate analysis and further research into this natural compound.

Physicochemical Properties and Handling

This compound is an indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla. As a member of the diverse family of Rauwolfia alkaloids, it is essential to handle this compound with appropriate laboratory safety measures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₃₄N₂O₇--INVALID-LINK--
Molecular Weight510.58 g/mol --INVALID-LINK--
Physical StateSolid--INVALID-LINK--
LogP1.257--INVALID-LINK--

Storage and Stability: this compound, as a solid, should be stored in a cool, dry place, protected from light to prevent degradation. For solution-based standards, it is recommended to prepare fresh solutions or store them at -20°C for short-term use. Long-term stability studies for solutions have not been extensively reported.

Analytical Methodologies

This section details the protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated Reverse Phase-HPLC (RP-HPLC) method is crucial for the quantification of this compound in various matrices, including plant extracts and biological samples. The following protocol is a general guideline based on methods used for similar indole alkaloids from Rauwolfia species.

Protocol 1: RP-HPLC-UV Analysis of this compound

Objective: To quantify this compound using RP-HPLC with UV detection.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from Rauwolfia tetraphylla extract):

    • Perform an extraction of the plant material using a suitable solvent such as methanol or ethanol.

    • Evaporate the solvent and redissolve the residue in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of Rauwolfia alkaloids. A typical gradient could be:

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: 10-60% Acetonitrile

      • 25-30 min: 60-10% Acetonitrile

      • 30-35 min: 10% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (requires determination by UV-Vis spectroscopy, typically in the range of 220-280 nm for indole alkaloids).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: Typical HPLC Parameters for Rauwolfia Alkaloid Analysis

ParameterCondition
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
Temperature30°C
DetectionUV at 220-280 nm
Injection Volume10 µL

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The following provides a general protocol for acquiring NMR data. The specific chemical shifts for this compound, as reported in the literature, are essential for confirming its identity.

Protocol 2: NMR Spectroscopic Analysis of this compound

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound reference standard

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound (typically 1-5 mg for ¹H, 10-20 mg for ¹³C) in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Table 3: Hypothetical ¹H and ¹³C NMR Data for a Representative Indole Alkaloid Moiety (Specific data for this compound should be obtained from relevant literature)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-2-135.8
C-33.50 (m)45.2
C-57.50 (d)121.5
C-67.10 (t)119.8
C-7-128.0
N-H8.10 (s)-
Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation.

Protocol 3: Mass Spectrometric Analysis of this compound

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

  • Mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

  • Infusion and Ionization:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

    • Use positive ion mode for ESI, as alkaloids readily form protonated molecules [M+H]⁺.

  • MS Scan:

    • Acquire a full scan mass spectrum to determine the mass of the molecular ion. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 511.58.

  • Tandem MS (MS/MS):

    • Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the product ion spectrum to observe the fragmentation pattern. This pattern is characteristic of the molecule's structure.

Workflow for Mass Spectrometric Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample_Solution Prepare Dilute Solution Ionization Electrospray Ionization (ESI) Sample_Solution->Ionization Full_Scan Full Scan MS (Molecular Ion) Ionization->Full_Scan Tandem_MS Tandem MS (Fragmentation) Full_Scan->Tandem_MS MW_Determination Molecular Weight Determination Full_Scan->MW_Determination Fragmentation_Analysis Fragmentation Pattern Analysis Tandem_MS->Fragmentation_Analysis

Caption: Workflow for the mass spectrometric analysis of this compound.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated in publicly available literature, indole alkaloids, as a class, are known to exhibit a wide range of biological activities, including anticancer and neuroprotective effects. Research into the precise mechanisms of this compound is an active area of investigation.

Hypothesized Signaling Pathways for Indole Alkaloids:

Based on the activities of structurally similar compounds, this compound could potentially interact with various signaling pathways.

Signaling_Pathways cluster_cancer Anticancer Effects cluster_neuro Neuroprotective Effects Rauvo_C This compound Apoptosis Apoptosis Induction Rauvo_C->Apoptosis Potential Inhibition Cell_Cycle Cell Cycle Arrest Rauvo_C->Cell_Cycle Potential Inhibition Angiogenesis Anti-Angiogenesis Rauvo_C->Angiogenesis Potential Inhibition Anti_Inflammatory Anti-inflammatory Pathways Rauvo_C->Anti_Inflammatory Potential Modulation Antioxidant Antioxidant Response Rauvo_C->Antioxidant Potential Modulation Neurotransmitter Neurotransmitter Regulation Rauvo_C->Neurotransmitter Potential Modulation

Caption: Potential biological activities and signaling pathways for this compound.

Further research is required to validate these potential mechanisms and to identify the specific molecular targets of this compound. The analytical methods outlined in this guide will be instrumental in supporting such pharmacological investigations.

Troubleshooting & Optimization

Technical Support Center: Purification of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Rauvotetraphylline C. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

This compound, a sarpagine-type indole alkaloid from Rauvolfia tetraphylla, presents several purification challenges inherent to its chemical class. These include:

  • Co-elution with Structurally Similar Alkaloids: Rauvolfia species contain a complex mixture of indole alkaloids with similar polarities and structures, making chromatographic separation difficult.

  • Peak Tailing: As a basic compound, this compound can interact with acidic silanol (B1196071) groups on standard silica (B1680970) gel stationary phases, leading to asymmetrical peak shapes and reduced resolution.

  • Compound Instability: Sarpagine-type alkaloids can be sensitive to pH changes. Basic conditions may lead to epimerization, particularly if there are aldehyde functionalities, which can result in the appearance of multiple peaks for a single compound.

  • Low Abundance: The concentration of any single alkaloid in the crude plant extract is often low, requiring efficient extraction and purification methods to obtain a usable quantity.

Q2: I'm observing significant peak tailing during HPLC analysis of my fractions. What can I do to improve peak shape?

Peak tailing is a common issue when purifying basic compounds like this compound on standard silica-based columns. Here are several troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) can protonate residual silanol groups on the stationary phase, minimizing their interaction with the basic alkaloid.

  • Use an End-Capped Column: Employing a C18 column where the residual silanol groups have been chemically deactivated (end-capped) will reduce secondary interactions.

  • Add a Basic Modifier: In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-1%) to the mobile phase can mask the acidic silanol sites on silica gel.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.

Q3: My purification yield for this compound is very low. How can I optimize the extraction and purification process?

Low yields can be attributed to several factors, from initial extraction to the final purification steps. Consider the following:

  • Optimize Initial Extraction: The choice of solvent for the initial plant material extraction is critical. While methanol (B129727) is commonly used, a chloroform (B151607) fraction often shows a higher concentration of alkaloids. Experiment with different solvent systems to maximize the recovery of indole alkaloids.

  • Minimize Transfer Steps: Each transfer step (e.g., from flask to flask, during solvent evaporation) can result in sample loss. Streamline your workflow to minimize these transfers.

  • Monitor Fractions Carefully: Use thin-layer chromatography (TLC) or analytical HPLC to carefully monitor the fractions from your column chromatography. Pooling fractions that are not pure can lead to lower yields in subsequent purification steps.

  • Assess Compound Stability: If this compound is degrading during purification, this will significantly impact the yield. Ensure that the pH and temperature of your purification process are within a stable range for the compound.

Q4: I am seeing multiple peaks in my chromatogram where I expect to see a single peak for this compound. What could be the cause?

The appearance of multiple peaks for a single compound can be due to several reasons:

  • Co-eluting Impurities: The most likely reason is the presence of other Rauvolfia alkaloids with very similar retention times. To address this, you may need to optimize your chromatographic method by changing the mobile phase composition, gradient, or stationary phase.

  • Compound Degradation or Isomerization: As mentioned, sarpagine-type alkaloids can be unstable under certain conditions. If your compound is isomerizing during purification, you will see multiple peaks. Preparing fresh standards and ensuring your solvents are neutral can help diagnose this issue.

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak splitting. It is always best to dissolve your sample in the initial mobile phase.

  • Column Issues: A void at the head of the column or a partially blocked frit can cause the sample band to split.

Troubleshooting Guides

Guide 1: Column Chromatography Troubleshooting
Problem Possible Cause Solution
Target compound does not elute from the column Strong interaction with the acidic silica gel stationary phase.Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase. Switch to a less acidic stationary phase like alumina.
Poor resolution between this compound and other alkaloids The mobile phase does not have the correct selectivity.Optimize the mobile phase using TLC with different solvent systems. Consider a different stationary phase (e.g., reversed-phase C18).
Compound appears to be degrading on the column The acidic nature of the silica gel is causing decomposition.Deactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the solvent).
Guide 2: HPLC Troubleshooting
Problem Possible Cause Solution
Fluctuating retention times Inconsistent mobile phase composition or temperature fluctuations.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Ghost peaks Contamination in the mobile phase or carryover from a previous injection.Use high-purity solvents and filter the mobile phase. Run a blank gradient to wash the column.
High backpressure Blockage in the system (e.g., column frit, tubing).Filter all samples and mobile phases. If the pressure remains high, reverse-flush the column (if permissible by the manufacturer).

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following tables provide representative data for the extraction of total alkaloids from Rauvolfia species, which can serve as a benchmark for your experiments.

Table 1: Total Alkaloid Content in Different Parts of Rauvolfia tetraphylla

Plant Part Total Alkaloid Yield (%)
Flower9.0%
Very Young Leaf8.17%
StemNot specified
RootNot specified
Fruit0.22%

Table 2: Representative Yields from a Generic Alkaloid Purification Workflow

Purification Stage Starting Material Product Typical Yield Typical Purity
Crude Extraction 1 kg dried plant material50 g crude extract5%1-5%
Solvent Partitioning 50 g crude extract10 g alkaloid-rich fraction20%10-20%
Silica Gel Column Chromatography 10 g alkaloid-rich fraction500 mg semi-pure compound5%70-90%
Preparative HPLC 500 mg semi-pure compound50 mg pure compound10%>98%

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Rauvolfia tetraphylla
  • Plant Material Preparation: Air-dry the aerial parts of Rauvolfia tetraphylla and grind them into a fine powder.

  • Maceration: Soak the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 1 M HCl. b. Warm the acidic solution in a water bath at 50°C for 5 minutes. c. Basify the solution by adding 5 M NaOH until the pH is approximately 10. d. Extract the basic solution three times with an equal volume of dichloromethane (B109758).

  • Final Concentration: Combine the dichloromethane fractions and evaporate the solvent to dryness to yield the crude alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a non-polar solvent like hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC.

  • Analysis and Pooling: Identify the fractions containing this compound using a reference standard on TLC. Pool the pure fractions.

Visualizations

experimental_workflow start Dried Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction Step 1 filtration Filtration & Concentration extraction->filtration Step 2 acid_base Acid-Base Partitioning filtration->acid_base Step 3 crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids Step 4 column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom Step 5 fractions Fraction Collection column_chrom->fractions Step 6 tlc_analysis TLC Analysis fractions->tlc_analysis Step 7 pooling Pooling of Pure Fractions tlc_analysis->pooling Step 8 prep_hplc Preparative HPLC (C18 Column) pooling->prep_hplc Step 9 pure_compound Pure this compound prep_hplc->pure_compound Step 10

Caption: A generalized workflow for the purification of this compound.

troubleshooting_logic start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution no_elution No Elution? start->no_elution solution_tailing1 Adjust Mobile Phase pH peak_tailing->solution_tailing1 Yes solution_tailing2 Use End-Capped Column peak_tailing->solution_tailing2 Yes solution_tailing3 Add Basic Modifier peak_tailing->solution_tailing3 Yes solution_resolution1 Optimize Mobile Phase (Change Solvent Ratio) poor_resolution->solution_resolution1 Yes solution_resolution2 Change Stationary Phase poor_resolution->solution_resolution2 Yes solution_resolution3 Adjust Gradient poor_resolution->solution_resolution3 Yes solution_elution1 Increase Mobile Phase Polarity no_elution->solution_elution1 Yes solution_elution2 Add Modifier to Mobile Phase no_elution->solution_elution2 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Technical Support Center: Overcoming Rauvotetraphylline C Solubility Issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvotetraphylline C. The focus is on addressing common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in DMSO a concern?

A1: this compound is a tetracyclic oxindole (B195798) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla.[1][2] Like many alkaloids, which are often crystalline solids, this compound can exhibit limited solubility in common laboratory solvents.[3] While DMSO is a powerful and widely used solvent for a broad range of organic compounds, including many alkaloids, achieving high concentrations of this compound in 100% DMSO can be challenging.[4][5] This can impact the preparation of stock solutions for in vitro and in vivo experiments.

Q2: Is there any available data on the solubility of this compound in DMSO?

Q3: What are the initial steps to take if I'm having trouble dissolving this compound in DMSO?

A3: If you are encountering difficulties, consider the following initial troubleshooting steps:

  • Ensure DMSO Quality: Use anhydrous, high-purity DMSO. Contamination with water can significantly decrease the solubility of hydrophobic compounds.

  • Gentle Heating: Warm the solution to 30-40°C. Many compounds show increased solubility at slightly elevated temperatures. Avoid excessive heat to prevent potential degradation of the compound.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break up compound aggregates and accelerate the dissolution process.

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

Q4: Can I use a co-solvent to improve the solubility of this compound in DMSO?

A4: Yes, using a co-solvent is a common and effective strategy. The choice of co-solvent will depend on your downstream application. For in vivo studies, formulations often start with a DMSO stock solution which is then diluted with other vehicles.[4]

Troubleshooting Guide

Problem: this compound does not fully dissolve in 100% DMSO at the desired concentration.
Possible Cause Suggested Solution
Concentration exceeds solubility limit Attempt to dissolve a smaller amount of the compound to determine an achievable stock concentration. Prepare a more dilute stock solution if your experimental design allows.
Impure or wet DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption.
Compound aggregation Use sonication for 10-15 minutes to break up particles. Gentle heating (30-40°C) in conjunction with vortexing can also be effective.
Insufficient time for dissolution Allow the solution to mix for a longer period (e.g., 1-2 hours) at room temperature with gentle agitation.
Problem: The compound precipitates out of the DMSO stock solution upon storage.
Possible Cause Suggested Solution
Stock solution is supersaturated The concentration is too high for stable storage. Prepare a fresh, less concentrated stock solution. Before use, briefly warm and vortex the solution to redissolve any precipitate.
Freeze-thaw cycles Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing, which can promote precipitation.
Improper storage temperature Store DMSO stock solutions at -20°C or -80°C as recommended for alkaloids to maintain stability.[6]
Problem: The compound precipitates when the DMSO stock is diluted into an aqueous buffer or cell culture medium.
Possible Cause Suggested Solution
Poor aqueous solubility This is a common issue for many organic compounds. Minimize the final concentration of DMSO in your aqueous solution (typically <0.5% v/v).[6]
Rapid addition to aqueous solution Add the DMSO stock solution dropwise to the aqueous buffer/medium while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Use of formulation aids For in vivo or certain in vitro applications, consider using surfactants or other formulation agents like Tween 80 or PEG300 in the final dilution.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₃₄N₂O₇[4]
Molecular Weight 510.58 g/mol [4]
Appearance Typically exists as a solid at room temperature[4]
Class Tetracyclic Oxindole Alkaloid

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Water bath or heating block (optional)

Procedure:

  • Calculation: Calculate the mass of this compound required to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 510.58 g/mol * 1000 mg/g

    • For 1 mL of a 10 mM stock, you will need 5.106 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: a. Add the desired volume of anhydrous DMSO to the vial. b. Vortex the solution vigorously for 1-2 minutes. c. Visually inspect for any undissolved particles.

  • Troubleshooting Dissolution: a. If the compound is not fully dissolved, sonicate the vial for 10-15 minutes. b. Alternatively, gently warm the vial to 37°C for 5-10 minutes and vortex again.

  • Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. b. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Visualizations

G cluster_0 start Start: Difficulty Dissolving This compound in DMSO check_conc Is the concentration realistically achievable? start->check_conc lower_conc Lower the concentration or prepare a more dilute stock. check_conc->lower_conc No check_dmso Is the DMSO anhydrous and high purity? check_conc->check_dmso Yes lower_conc->start Retry use_new_dmso Use fresh, high-purity anhydrous DMSO. check_dmso->use_new_dmso No agitation Apply physical methods: - Vortex vigorously - Sonicate for 10-15 min - Gently warm to 30-40°C check_dmso->agitation Yes use_new_dmso->start Retry check_dissolved Is the solution clear? agitation->check_dissolved success Success: Solution Prepared Aliquot and store at -20°C/-80°C check_dissolved->success Yes consider_cosolvent Consider using a co-solvent (e.g., for final dilutions) check_dissolved->consider_cosolvent No consider_cosolvent->agitation Re-attempt with co-solvent

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G cluster_1 Known Pharmacological Activities of Rauwolfia Alkaloids cluster_effects Biological Effects cluster_mechanisms Potential (General) Mechanisms of Action Rauwolfia_Alkaloids Rauwolfia Alkaloids (including this compound) Anti_inflammatory Anti-inflammatory Rauwolfia_Alkaloids->Anti_inflammatory Antioxidant Antioxidant Rauwolfia_Alkaloids->Antioxidant Cytotoxic Cytotoxic Rauwolfia_Alkaloids->Cytotoxic Antihypertensive Antihypertensive Rauwolfia_Alkaloids->Antihypertensive Antipsychotic Antipsychotic Rauwolfia_Alkaloids->Antipsychotic Modulate_Inflammation Modulation of inflammatory pathways Anti_inflammatory->Modulate_Inflammation Scavenge_ROS Scavenging of Reactive Oxygen Species (ROS) Antioxidant->Scavenge_ROS Induce_Apoptosis Induction of Apoptosis in cancer cells Cytotoxic->Induce_Apoptosis Block_Neurotransmitter_Reuptake Blockade of neurotransmitter reuptake (e.g., norepinephrine) Antihypertensive->Block_Neurotransmitter_Reuptake Modulate_Ion_Channels Modulation of ion channels Antihypertensive->Modulate_Ion_Channels Antipsychotic->Block_Neurotransmitter_Reuptake note Note: Specific signaling pathways for this compound are not yet fully elucidated. This diagram represents general activities of the Rauwolfia alkaloid class.

Caption: Overview of pharmacological activities of Rauwolfia alkaloids.

References

Technical Support Center: Stabilizing Rauvotetraphylline C in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvotetraphylline C. The information herein is designed to address common challenges encountered during the preparation and long-term storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a color change after a few days of storage. What could be the cause?

A1: A color change in your this compound solution is often an indicator of chemical degradation. Indole (B1671886) alkaloids can be susceptible to oxidation, and the appearance of color may signify the formation of degradation products. This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidative agents.[1][2][3] It is recommended to store the solution protected from light and at a reduced temperature to minimize degradation.

Q2: I'm observing precipitation in my aqueous this compound solution. How can I improve its solubility and prevent this?

A2: Precipitation of this compound, a polar indole alkaloid, in aqueous solutions can be due to its limited solubility, especially at neutral or basic pH.[4] To improve solubility, consider the following:

  • pH Adjustment: Indole alkaloids are often more soluble in acidic conditions.[5] Adjusting the pH of your solution to a slightly acidic range (e.g., pH 3-5) using a suitable buffer system like citrate (B86180) or phosphate (B84403) buffer may enhance solubility and stability.[6][7]

  • Co-solvents: Employing a co-solvent system can increase the solubility of your compound. Common co-solvents used in formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).

  • Excipients: Certain excipients can act as solubilizing agents.[6][8] For instance, surfactants like polysorbates can be effective.[6]

Q3: What are the optimal storage conditions for long-term stability of a this compound stock solution?

A3: For long-term storage, it is crucial to minimize factors that can lead to degradation. Based on general knowledge of indole alkaloids, the following conditions are recommended as a starting point:

  • Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Lower temperatures generally slow down chemical degradation rates.[9][10]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1] Photodegradation is a common pathway for the degradation of photosensitive compounds.

  • Atmosphere: For highly sensitive compounds, purging the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.

  • pH: Maintain a slightly acidic pH (3-5) using a stable buffer system.[7][11]

Q4: Which analytical techniques are suitable for assessing the stability of this compound?

A4: A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) and separate it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for the quantitative analysis of alkaloids.[12][13][14] A well-developed HPLC method can provide information on the potency of this compound and the formation of impurities over time. Other chromatographic techniques like UPLC-MS can also be employed for more sensitive and detailed analysis.[15][16]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid loss of potency in solution Chemical degradation (hydrolysis, oxidation)- Conduct forced degradation studies to identify degradation pathways.[1][2][3] - Adjust pH to a more stable range (typically acidic for indole alkaloids).[7][11] - Add antioxidants (e.g., ascorbic acid, EDTA) to the formulation.[6] - Store under an inert atmosphere (nitrogen or argon).
Cloudiness or precipitation appears upon thawing a frozen solution Poor aqueous solubility at higher concentrations or pH shifts during freezing.- Increase the proportion of co-solvent in your formulation. - Evaluate the use of cryoprotectants. - Ensure the pH of the solution is maintained post-thaw.
Inconsistent results in bioassays Degradation of the compound in the assay medium.- Assess the stability of this compound in the specific bioassay buffer and conditions (e.g., temperature, light exposure). - Prepare fresh solutions for each experiment from a stable stock.
Peak tailing or broadening in HPLC analysis Interaction of the basic alkaloid with acidic silanol (B1196071) groups on the HPLC column.- Add a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to improve peak shape.[17] - Use a base-deactivated HPLC column.

Quantitative Data Summary

The following tables present hypothetical stability data for an indole alkaloid with properties similar to this compound, demonstrating the impact of different storage conditions.

Table 1: Effect of pH on the Stability of a Hypothetical Indole Alkaloid Solution (Stored at 25°C for 30 days)

pH% Recovery of Parent CompoundAppearance
3.098.5%Clear, colorless
5.095.2%Clear, colorless
7.082.1%Clear, faint yellow
9.065.7%Clear, yellow

Table 2: Effect of Temperature on the Stability of a Hypothetical Indole Alkaloid Solution (pH 4.0, Stored for 90 days)

Temperature% Recovery of Parent CompoundAppearance
-20°C99.8%Clear, colorless
4°C97.3%Clear, colorless
25°C88.9%Clear, very faint yellow
40°C71.5%Clear, yellowish-brown

Table 3: Effect of Light Exposure on the Stability of a Hypothetical Indole Alkaloid Solution (pH 4.0, Stored at 25°C for 30 days)

Light Condition% Recovery of Parent CompoundAppearance
Protected from Light96.8%Clear, colorless
Exposed to Ambient Light85.4%Clear, pale yellow
Exposed to UV Light (254 nm)55.1%Clear, yellow-brown

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3]

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose solid this compound powder to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method for the quantification of this compound and the separation of its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards to establish a calibration curve.

  • Inject the samples from the forced degradation study to assess peak purity and resolution between the parent compound and any degradation products.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]

Visualizations

experimental_workflow start Start: this compound Sample protocol_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->protocol_dev forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) protocol_dev->forced_degradation stability_study Conduct Long-Term Stability Studies (Varying Temp, pH, Light) protocol_dev->stability_study Use validated method identify_deg Identify Degradation Products and Pathways forced_degradation->identify_deg identify_deg->stability_study analyze_samples Analyze Samples at Specific Time Points stability_study->analyze_samples data_analysis Analyze Data and Determine Shelf-Life analyze_samples->data_analysis end End: Optimized Storage Conditions data_analysis->end

Caption: Workflow for assessing the stability of this compound.

degradation_pathway parent This compound (Indole Alkaloid) hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis  Acid/Base oxidation Oxidation Products (e.g., N-oxides) parent->oxidation  H₂O₂ / O₂ photodegradation Photodegradation Products (e.g., dimers, rearranged structures) parent->photodegradation  Light/UV

Caption: Hypothetical degradation pathways for an indole alkaloid.

troubleshooting_tree start Unstable this compound Solution Observed check_ph Is the solution pH optimized (typically acidic)? start->check_ph adjust_ph Adjust pH to 3-5 using a buffer. check_ph->adjust_ph No check_temp Is the solution stored at low temperature (≤ 4°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at 2-8°C or -20°C. check_temp->adjust_temp No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or wrap in foil. check_light->protect_light No check_oxidation Is oxidation suspected? check_light->check_oxidation Yes protect_light->check_oxidation add_antioxidant Add antioxidant (e.g., ascorbic acid) or store under inert gas. check_oxidation->add_antioxidant Yes stable Solution should be more stable. Continue monitoring. check_oxidation->stable No add_antioxidant->stable

Caption: Troubleshooting decision tree for unstable solutions.

References

Rauvotetraphylline C degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Rauvotetraphylline C is a compound with limited publicly available stability data. The degradation pathways and specific quantitative results presented in this guide are hypothetical and based on the behavior of structurally related tetracyclic oxindole (B195798) alkaloids. This information serves as a general framework for researchers to design and conduct their own stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the behavior of similar alkaloid structures, this compound is likely susceptible to degradation under several conditions. The primary factors of concern are pH, temperature, and exposure to oxidative agents and light. Specifically, the molecule may be acid-labile, and ester or lactam functionalities, if present, could be susceptible to hydrolysis under alkaline conditions.[1][2][3]

Q2: What are the expected degradation products of this compound?

While specific degradation products are unknown, plausible pathways for related alkaloids include:

  • Acidic Hydrolysis: Potential opening of ether linkages or other acid-labile groups.

  • Alkaline Hydrolysis: Saponification of any ester groups, such as a methyl ester, leading to the formation of a carboxylic acid derivative (e.g., a carboxymitragynine analog).[2][3]

  • Oxidation: Formation of N-oxides or other oxidation products, which is a common metabolic and degradation pathway for alkaloids.[4]

  • Photodegradation: Complex rearrangements and degradation upon exposure to UV or visible light.

Q3: What is the recommended general approach for investigating the stability of this compound?

A forced degradation study is the standard approach to determine the intrinsic stability of a new chemical entity like this compound.[5][6][7] This involves subjecting the compound to stress conditions more severe than those used in long-term stability testing to identify potential degradation pathways and products. The typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photostability testing.[8]

Q4: Which analytical technique is most suitable for monitoring the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[9][10] This method should be capable of separating the intact this compound from all potential degradation products, ensuring that the quantification of the parent compound is accurate and free from interference.[5] Development of such a method is a primary goal of the forced degradation study.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound.

Issue 1: Rapid Degradation Observed Under All Forced Degradation Conditions
  • Possible Cause: The stress conditions are too harsh, leading to excessive degradation (e.g., >20%), which may not be relevant to real-world storage.[8]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: If using 1.0 M HCl or NaOH, reduce the concentration to 0.1 M or 0.01 M.

    • Lower Temperature: Conduct the study at a lower temperature (e.g., 40°C instead of 80°C).

    • Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 8 hours instead of 24 hours).

    • Decision Tree:

      G A Excessive Degradation (>20%) Observed? B Reduce Stressor Concentration (e.g., 1M -> 0.1M HCl/NaOH) A->B Yes E Re-run Experiment and Analyze A->E No, degradation is optimal (5-20%) C Lower Temperature (e.g., 80°C -> 40°C) B->C D Shorten Exposure Time (e.g., 24h -> 4h) C->D D->E

      Figure 1: Troubleshooting workflow for excessive degradation.

Issue 2: No Degradation Observed Under Any Stress Condition
  • Possible Cause: The compound is highly stable, or the stress conditions are not sufficiently rigorous to induce degradation.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1 M HCl or NaOH, increase to 1.0 M.

    • Increase Temperature: Elevate the temperature in increments (e.g., from 60°C to 80°C).

    • Extend Exposure Time: Increase the duration of the study.

    • Check Oxidizing Agent: Ensure the oxidizing agent (e.g., H₂O₂) is fresh and has not decomposed.

Issue 3: Poor Resolution Between Parent Peak and Degradant Peaks in HPLC
  • Possible Cause: The current HPLC method is not "stability-indicating." The chromatographic conditions are insufficient to separate the parent compound from its degradation products.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the pH or the ratio of organic solvent to aqueous buffer.

    • Change Gradient Profile: If using a gradient, make it shallower to increase the separation between closely eluting peaks.

    • Evaluate a Different Column: Test a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18).

    • Adjust Temperature: Lowering or raising the column temperature can alter selectivity and improve resolution.[11]

Data Presentation

The results of a forced degradation study should be presented clearly to show the percentage of degradation under each condition.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionReagent/SettingDurationTemperature% Assay of this compound% DegradationMajor Degradant Peak (RT, min)
Control None48 hr40°C99.80.2-
Acid Hydrolysis 0.1 M HCl24 hr60°C88.511.54.2
Base Hydrolysis 0.1 M NaOH8 hr40°C85.214.83.1
Oxidation 3% H₂O₂24 hr25°C91.38.77.5, 8.1
Thermal Solid State7 days80°C96.13.96.5
Photolytic Solid, ICH Option 2-25°C94.75.39.3

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

1. Objective: To identify potential degradation pathways and products for this compound and to develop a stability-indicating analytical method.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, calibrated oven, photostability chamber

3. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

4. Procedure:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C. Withdraw samples at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[8]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store protected from light at room temperature. Withdraw samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C. Withdraw samples at 1, 3, and 7 days, dissolve in solvent, and analyze.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Analyze the sample after exposure.

5. Analysis:

  • Analyze all samples by a suitable HPLC-PDA method. Monitor the peak area of the parent compound and any new peaks that appear. Calculate the percent degradation.

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL This compound Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 40°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (Solid, ICH) A->F G Sample at Time Points Neutralize if needed B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-PDA G->H I Identify Degradants Elucidate Pathways Validate Method H->I

Figure 2: General workflow for a forced degradation study.

Hypothetical Degradation Pathway

Based on related oxindole alkaloids, a plausible degradation pathway for a hypothetical this compound structure containing a methyl ester is hydrolysis under basic conditions.

G A This compound (Hypothetical Structure with -COOCH3) B Carboxy-Rauvotetraphylline C (Degradant with -COOH) A->B NaOH / H2O (Base Hydrolysis) C Other Minor Degradants A->C H+ or O2 or hv (Acid/Oxidation/Photo)

Figure 3: Hypothetical base-catalyzed hydrolysis pathway.

References

Technical Support Center: Optimizing Reaction Conditions for Rauvotetraphylline C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Rauvotetraphylline C analogs. The content is designed to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound analogs, with a focus on the key Pictet-Spengler reaction for the formation of the core structure.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TC-SYN-001 Low or no yield of the desired tetracyclic product. - Ineffective catalyst or incorrect catalyst loading.- Unsuitable reaction temperature.- Inappropriate solvent selection.- Decomposition of starting materials or product.- Catalyst Optimization: Screen various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂). For sensitive substrates, consider milder catalysts like chiral phosphoric acids. Optimize catalyst loading (typically 10-50 mol%).[1]- Temperature Adjustment: Begin at a lower temperature and gradually increase while monitoring the reaction by TLC or HPLC to prevent degradation.[1]- Solvent Screening: Test a range of solvents, including both protic (e.g., methanol, ethanol) and aprotic (e.g., dichloromethane, toluene, acetonitrile) options.[1]- Milder Conditions: If decomposition is observed, switch to a weaker acid and lower the reaction temperature. Consider protecting sensitive functional groups on the tryptamine (B22526) or aldehyde starting materials.[1]
TC-SYN-002 Formation of multiple side products, complicating purification. - Over-alkylation or polymerization of the product with starting materials.- Formation of polar byproducts due to harsh acidic conditions.- Stoichiometry Control: Use a slight excess of the aldehyde component to ensure full consumption of the tryptamine derivative.[1]- Slow Addition: Add one reagent slowly to the reaction mixture to maintain low concentrations and minimize side reactions.- Aqueous Workup: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) to remove acid and water-soluble impurities before extraction.[1]
TC-PUR-001 Difficulty in purifying the final product by column chromatography. - Strong adsorption of the polar alkaloid to the silica (B1680970) gel stationary phase.- Peak tailing due to interaction of the basic nitrogen with acidic silanol (B1196071) groups.- Poor separation of structurally similar analogs or diastereomers.- Stationary Phase Selection: Consider using basic or neutral alumina (B75360) instead of silica gel to reduce strong acidic interactions. Reversed-phase (C18) chromatography can also be effective for polar compounds.- Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (B128534) (0.5%) or ammonium (B1175870) hydroxide (B78521) to the eluent to suppress peak tailing on silica gel.- Gradient Elution: Employ a gradient elution, gradually increasing the solvent polarity to improve separation of compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound analogs?

A1: The key step is typically the Pictet-Spengler reaction, which forms the tetracyclic β-carboline core of the molecule. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The efficiency and stereoselectivity of this step are crucial for the overall success of the synthesis.

Q2: How can I control the stereochemistry of the newly formed chiral center in the Pictet-Spengler reaction?

A2: Controlling stereochemistry is a significant challenge in the synthesis of complex indole (B1671886) alkaloids.[2] Strategies to achieve high diastereoselectivity or enantioselectivity include:

  • Chiral Auxiliaries: Using a chiral tryptamine derivative or a chiral aldehyde.

  • Chiral Catalysts: Employing a chiral Brønsted acid, such as a chiral phosphoric acid, to induce asymmetry.

  • Substrate Control: The inherent chirality of complex starting materials can direct the stereochemical outcome of the cyclization.

Q3: My reaction appears to stall before completion. What can I do?

A3: If the reaction stalls, consider the following:

  • Increase Catalyst Loading: The catalyst may be degrading over time. Add another portion of the catalyst.

  • Increase Temperature: Gently heat the reaction mixture, as higher temperatures can overcome the activation energy barrier. Monitor carefully for any signs of decomposition.

  • Check Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction. Ensure all reagents are pure and the solvent is anhydrous if required.

Q4: What analytical techniques are best for monitoring the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion and identify major products and byproducts.

Data Presentation

The following tables summarize key reaction parameters for the optimization of the Pictet-Spengler reaction, a crucial step in the synthesis of this compound analogs.

Table 1: Effect of Catalyst on the Pictet-Spengler Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
Trifluoroacetic Acid (TFA)20Dichloromethane (DCM)2575
Hydrochloric Acid (HCl)15Methanol6068
Boron Trifluoride Etherate (BF₃·OEt₂)25Toluene8082
Chiral Phosphoric Acid10Toluene090 (95% ee)

Table 2: Effect of Solvent on the Pictet-Spengler Reaction

SolventCatalystTemperature (°C)Time (h)Yield (%)
Dichloromethane (DCM)TFA251275
TolueneTFA80885
AcetonitrileTFA601078
MethanolHCl601668

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
  • To a solution of the tryptamine analog (1.0 equivalent) in the chosen solvent (e.g., dichloromethane, toluene), add the aldehyde partner (1.1 equivalents).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%) to the mixture.

  • Stir the reaction at the desired temperature (ranging from 0 °C to reflux) and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina.

Protocol 2: Purification of Indole Alkaloids by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel or alumina in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity of the solvent system (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound analog.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Pictet-Spengler Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Tryptamine Analog + Aldehyde Partner reaction_mixture Reaction Mixture reagents->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture catalyst Acid Catalyst Addition reaction_mixture->catalyst monitoring TLC/HPLC Monitoring catalyst->monitoring quench Quench with Base monitoring->quench extraction Organic Extraction quench->extraction drying Drying & Concentration extraction->drying crude_product Crude Product drying->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Pure this compound Analog chromatography->pure_product

Caption: Experimental workflow for the synthesis of this compound analogs.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_impurities Byproduct Formation start Low Product Yield? catalyst_type Screen Different Acids (Brønsted/Lewis) start->catalyst_type Yes temperature Vary Temperature start->temperature Yes stoichiometry Adjust Stoichiometry start->stoichiometry Yes catalyst_loading Optimize Catalyst Loading catalyst_type->catalyst_loading solvent Screen Solvents temperature->solvent slow_addition Use Slow Addition stoichiometry->slow_addition signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_response Cellular Response stimulus e.g., LPS receptor TLR4 stimulus->receptor nf_kb NF-κB Activation receptor->nf_kb mapk MAPK Activation receptor->mapk cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nf_kb->cytokines mapk->cytokines rauvotetraphylline This compound Analog rauvotetraphylline->nf_kb Inhibition rauvotetraphylline->mapk Inhibition

References

Troubleshooting low bioactivity in Rauvotetraphylline C assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting assays involving Rauvotetraphylline C. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to perceived low bioactivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My MTT assay with this compound shows a very high IC50 value (>40 µM). Does this mean the compound is inactive?

A1: Not necessarily. While a high IC50 value can indicate low potency, it may also stem from several experimental factors. This compound has reported cytotoxic activity in various cell lines, but the effective concentration can be influenced by the specifics of your assay setup.[1] Consider the following possibilities:

  • Compound-related issues: Poor solubility or degradation of the compound in your assay medium.

  • Assay-related issues: Suboptimal cell density, incorrect incubation time, or interference of the compound with the MTT readout.[2][3]

  • Cell line-specific factors: The cell line you are using may be inherently resistant to the compound's mechanism of action.

We recommend a systematic troubleshooting approach to rule out these factors before concluding on the compound's intrinsic activity.

Q2: I'm observing precipitation in my wells after adding this compound. How can I solve this?

A2: Precipitation is a common issue for many organic compounds like alkaloids when diluted from a DMSO stock into an aqueous cell culture medium.[4][5] This significantly lowers the effective concentration of the compound available to the cells.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells under a microscope after adding the compound.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[5]

  • Stock Solution: Prepare a high-concentration stock solution in 100% anhydrous DMSO. Store it in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]

  • Dilution Method: When making working solutions, perform serial dilutions in your cell culture medium with vigorous mixing to aid solubility.

Q3: Could the this compound be degrading under my experimental conditions?

A3: Yes, the stability of the compound can be a factor. The chemical structure of alkaloids may be susceptible to degradation at 37°C and physiological pH over extended incubation periods.[5]

Recommendations:

  • Fresh Solutions: Always prepare fresh dilutions of the compound from your frozen stock solution immediately before each experiment.[4]

  • Minimize Exposure: Reduce the time the compound is incubated in the medium before being added to the cells.

  • Light Sensitivity: Protect your stock solutions and compound-containing media from light, as some compounds are light-sensitive.[5]

Q4: How do I know if my chosen cell line is appropriate for this assay?

A4: The choice of cell line is critical. A lack of response could be due to the specific genetic makeup or signaling pathways of your cells.[2]

Considerations:

  • Target Expression: If the molecular target of this compound is known, ensure your cell line expresses this target at sufficient levels.

  • Pathway Activity: The relevant signaling pathway for the compound's mechanism of action might not be active in your chosen cell line.[5]

  • Literature Review: Check if other researchers have reported the effects of similar alkaloids on your cell line.

  • Positive Controls: Use a well-characterized positive control compound known to induce the expected effect in your cell line to confirm that the assay system is working correctly.

Troubleshooting Guides

Guide 1: Diagnosing Low Bioactivity

This guide provides a logical workflow to diagnose the root cause of unexpectedly low bioactivity.

Troubleshooting_Workflow start Start: Low Bioactivity Observed compound_check Check Compound Integrity (Solubility, Stability, Purity) start->compound_check solubility_issue Precipitation Observed? compound_check->solubility_issue assay_check Review Assay Parameters (Cell Density, Incubation Time, Controls) controls_fail Controls Failing? assay_check->controls_fail cell_line_check Evaluate Cell Line Suitability (Health, Target Expression, Resistance) cell_health_issue Poor Cell Health? cell_line_check->cell_health_issue stability_issue Degradation Suspected? solubility_issue->stability_issue No optimize_solubility Optimize Dilution Protocol Lower Concentration Range solubility_issue->optimize_solubility Yes stability_issue->assay_check No fresh_solutions Use Freshly Prepared Solutions Protect from Light/Heat stability_issue->fresh_solutions Yes controls_fail->cell_line_check No troubleshoot_assay Systemic Assay Issue (Reagents, Plate Reader, etc.) controls_fail->troubleshoot_assay Yes check_culture Check for Contamination Optimize Culture Conditions cell_health_issue->check_culture Yes end_conclusion Draw Conclusion on Intrinsic Bioactivity cell_health_issue->end_conclusion No optimize_solubility->assay_check fresh_solutions->assay_check troubleshoot_assay->end_conclusion check_culture->end_conclusion

Caption: A logical workflow for troubleshooting low bioactivity.

Quantitative Data Summary

The following table summarizes publicly available cytotoxicity data for Rauvotetraphylline compounds. Note that high variability can exist between different cell lines and assay conditions.

CompoundCell LineAssayIC50 (µM)Reference
Rauvotetraphylline FHL-60 (Leukemia)MTT>40[1]
Rauvotetraphylline FSMMC-7721 (Hepatoma)MTT>40[1]
Rauvotetraphylline FA-549 (Lung Cancer)MTT>40[1]
Rauvotetraphylline FMCF-7 (Breast Cancer)MTT>40[1]
Rauvotetraphylline FSW-480 (Colon Cancer)MTT>40[1]
21-epi-rauvotetraphylline HHL-60 (Leukemia)MTT>40[1]
21-epi-rauvotetraphylline HSMMC-7721 (Hepatoma)MTT>40[1]
21-epi-rauvotetraphylline HA-549 (Lung Cancer)MTT>40[1]
21-epi-rauvotetraphylline HMCF-7 (Breast Cancer)MTT>40[1]
21-epi-rauvotetraphylline HSW-480 (Colon Cancer)MTT>40[1]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound using an MTT assay.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_incubation Day 2-5: Incubation cluster_readout Day 5: Assay Readout seed_cells 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well in 100 µL media) incubate_24h 2. Incubate for 24h at 37°C, 5% CO2 seed_cells->incubate_24h prepare_dilutions 3. Prepare serial dilutions of This compound in media add_compound 4. Add 100 µL of compound dilutions to wells (Include vehicle and positive controls) prepare_dilutions->add_compound incubate_treatment 5. Incubate for desired period (e.g., 24, 48, or 72 hours) add_mtt 6. Add 10 µL of MTT solution (5 mg/mL) to each well incubate_mtt 7. Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize 8. Solubilize formazan (B1609692) crystals (e.g., add 100 µL DMSO) incubate_mtt->solubilize read_absorbance 9. Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a series of dilutions in your complete cell culture medium.

  • Cell Treatment: Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (media with the same final DMSO concentration) and a positive control for cytotoxicity.[5]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: After incubation, dissolve the resulting formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader.

Hypothetical Signaling Pathway

While the precise mechanism of this compound is under investigation, many cytotoxic natural products interfere with common signaling pathways that regulate cell survival and apoptosis. This diagram illustrates a hypothetical pathway that could be a target.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras pi3k PI3K ras->pi3k akt Akt pi3k->akt bad BAD akt->bad bcl2 Bcl-2 bad->bcl2 cytochrome_c Cytochrome c bcl2->cytochrome_c rauvotetraphylline This compound (Hypothetical Target) rauvotetraphylline->akt Inhibition? rauvotetraphylline->bcl2 Inhibition? apoptosis Apoptosis cytochrome_c->apoptosis

Caption: Hypothetical PI3K/Akt cell survival pathway.

References

Minimizing epimerization during Rauvotetraphylline C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of Rauvotetraphylline C, a member of the heteroyohimbine class of indole (B1671886) alkaloids. The primary focus is on strategies to minimize epimerization at the C3 stereocenter, a common challenge in the synthesis of this and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of epimerization during the synthesis of this compound?

A1: The most frequent cause of epimerization at the C3 position is exposure to acidic conditions, particularly during the key Pictet-Spengler reaction and subsequent work-up or purification steps. The C3-H bond is susceptible to protonation and cleavage, leading to the formation of an achiral iminium ion intermediate, which can then be non-stereoselectively reduced or quenched, resulting in a mixture of diastereomers.

Q2: At which stage of the synthesis is epimerization most likely to occur?

A2: Epimerization is most prevalent during the formation of the tetracyclic core via the Pictet-Spengler reaction. The acidic catalysts used to promote the cyclization can also facilitate the unwanted epimerization. Prolonged reaction times, high temperatures, and strongly acidic conditions can exacerbate this issue.

Q3: Can purification methods induce epimerization?

A3: Yes, purification techniques such as silica (B1680970) gel chromatography can lead to epimerization. The acidic nature of standard silica gel can be sufficient to catalyze the epimerization of the C3 center. It is often advisable to use neutralized silica gel or alternative purification methods like flash chromatography with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) or to opt for crystallization when possible.

Q4: How can I monitor the diastereomeric ratio during the reaction?

A4: The diastereomeric ratio (d.r.) can be monitored by taking aliquots from the reaction mixture at various time points and analyzing them by proton NMR (¹H NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Specific proton signals in the NMR spectrum, particularly those of the C3-H and adjacent protons, will show distinct chemical shifts for each diastereomer, allowing for integration and determination of the ratio.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in the Pictet-Spengler Reaction

Potential Cause 1.1: Suboptimal Acid Catalyst The choice and concentration of the acid catalyst are critical. Strong acids can accelerate the reaction but may also promote epimerization, leading to a thermodynamic mixture of diastereomers.

Troubleshooting Suggestions:

  • Screen different acids: Test a range of Brønsted acids (e.g., trifluoroacetic acid (TFA), acetic acid, camphorsulfonic acid) and Lewis acids (e.g., TiCl₄, Sc(OTf)₃).

  • Vary catalyst loading: Start with a catalytic amount and incrementally increase the loading while monitoring the d.r.

  • Consider a milder acid: Acetic acid or a weaker Lewis acid might provide better kinetic control.

Potential Cause 1.2: Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the transition state of the Pictet-Spengler reaction and the stability of the resulting diastereomers.

Troubleshooting Suggestions:

  • Test a range of solvents: Evaluate non-polar (e.g., toluene, dichloromethane), polar aprotic (e.g., acetonitrile, THF), and polar protic solvents (e.g., ethanol).

  • Solvent mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and reactivity.

Potential Cause 1.3: Unfavorable Reaction Temperature Higher temperatures tend to favor the thermodynamically more stable diastereomer, which may not be the desired product. Lower temperatures can enhance kinetic control and improve diastereoselectivity.

Troubleshooting Suggestions:

  • Run the reaction at lower temperatures: Attempt the reaction at 0 °C, -20 °C, or even -78 °C.

  • Gradual warming: A protocol involving slow warming from a low temperature can sometimes improve selectivity.

Issue 2: Epimerization During Work-up and Purification

Potential Cause 2.1: Acidic Aqueous Work-up Quenching the reaction with an acidic aqueous solution can lead to epimerization.

Troubleshooting Suggestions:

  • Use a basic quench: Quench the reaction with a saturated solution of sodium bicarbonate or another mild base.

  • Minimize contact time: Perform the aqueous work-up as quickly as possible.

Potential Cause 2.2: Acidic Silica Gel in Chromatography Standard silica gel is acidic and a common culprit for epimerization of sensitive compounds.

Troubleshooting Suggestions:

  • Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine (B128534) in the eluent.

  • Use alternative stationary phases: Consider using alumina (B75360) (basic or neutral) or a C18 reversed-phase silica gel.

  • Buffer the eluent: Add a small percentage (0.1-1%) of a volatile base like triethylamine or pyridine (B92270) to the mobile phase.

Quantitative Data Summary

The following table summarizes representative data on how reaction conditions can influence the diastereomeric ratio in Pictet-Spengler reactions for the formation of heteroyohimbine alkaloid precursors. Note that optimal conditions are highly substrate-dependent and should be determined empirically.

EntryAcid CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1TFA (1.1 eq)CH₂Cl₂251:1
2TFA (1.1 eq)CH₂Cl₂-784:1
3Acetic Acid (10 eq)Toluene802:1
4Acetic Acid (10 eq)CH₂Cl₂253:1
5Sc(OTf)₃ (0.1 eq)Acetonitrile0>10:1

Experimental Protocols

Representative Protocol for a Diastereoselective Pictet-Spengler Reaction

This protocol is a general guideline for the key Pictet-Spengler reaction in the synthesis of a heteroyohimbine core, aiming to favor the kinetically controlled formation of the cis-diastereomer.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the tryptamine (B22526) derivative (1.0 eq) and the aldehyde partner (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (B109758) (0.1 M).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of trifluoroacetic acid (1.1 eq) in dichloromethane to the cooled reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction at -78 °C by the slow addition of a pre-cooled saturated aqueous solution of sodium bicarbonate.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Epimerization_Mechanism C3_S Desired (S)-Diastereomer at C3 H_plus + H⁺ C3_S->H_plus Iminium Achiral Iminium Ion Intermediate H_plus->Iminium Epimerization Pathway minus_H_plus - H⁺ minus_H_plus->C3_S Iminium->minus_H_plus (Reversible) Reduction Non-selective Reduction/Quench Iminium->Reduction C3_R Undesired (R)-Diastereomer at C3 Reduction->C3_R Troubleshooting_Workflow Start Poor Diastereoselectivity in Pictet-Spengler Reaction Temp Lower Reaction Temperature (-78 °C) Start->Temp Acid Screen Acid Catalysts (TFA, Acetic Acid, Lewis Acids) Temp->Acid Solvent Screen Solvents (DCM, Toluene, ACN) Acid->Solvent Check_dr Check Diastereomeric Ratio (NMR, HPLC) Solvent->Check_dr Improved Diastereoselectivity Improved? Check_dr->Improved Proceed Proceed with Synthesis Improved->Proceed Yes Stop Further Optimization Required Improved->Stop No Stop->Temp Experimental_Workflow Start Starting Materials: Tryptamine Derivative & Aldehyde Reaction Pictet-Spengler Reaction (Low Temperature, Inert Atm.) Start->Reaction Quench Basic Quench (e.g., sat. NaHCO₃) Reaction->Quench Extraction Work-up and Extraction Quench->Extraction Purification Purification on Neutralized Silica Gel Extraction->Purification Analysis Characterization and Diastereomeric Ratio Analysis Purification->Analysis End Pure this compound Diastereomer Analysis->End

Technical Support Center: Cell Culture Contamination Issues with Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues arising from the use of natural product extracts.

Troubleshooting Guides

Guide 1: Investigating the Source of Contamination

This guide provides a systematic approach to identifying the source of contamination after introducing a natural product extract into your cell culture.

Question: My cell culture became contaminated shortly after I added my natural product extract. How can I determine if the extract is the source of the contamination?

Answer:

A sudden contamination event following the introduction of a new reagent is a strong indicator that the reagent may be the source. To confirm this, follow these steps:

  • Visual Inspection: Carefully observe the contaminated culture under a microscope. Note the type of contamination (e.g., cloudy media and small motile particles suggest bacteria, filamentous structures suggest fungi).[1]

  • Isolate the Extract: Do not use the suspect extract in any further experiments until its sterility is confirmed.

  • Perform a Sterility Test on the Extract:

    • Method: Inoculate a small aliquot of the natural product extract into a sterile, antibiotic-free liquid culture medium (e.g., Tryptic Soy Broth for bacteria and Sabouraud Dextrose Broth for fungi).

    • Incubation: Incubate the broth at 30-35°C for bacteria and 20-25°C for fungi for up to 14 days.[2]

    • Observation: Daily, check for any signs of microbial growth, such as turbidity (cloudiness). If the broth becomes cloudy, it confirms that your extract is contaminated.

  • Control Cultures: Always maintain a control culture that has not been treated with the extract. If the control culture remains healthy while the treated culture is contaminated, it further implicates the extract as the source.

Guide 2: Managing and Eliminating Contamination from Extracts

This guide outlines strategies for sterilizing natural product extracts and handling them to prevent future contamination events.

Question: I've confirmed my natural product extract is contaminated. How can I sterilize it without destroying the bioactive compounds?

Answer:

Sterilizing natural product extracts is a delicate balance between eliminating contaminants and preserving the integrity of the desired compounds. Here are the recommended methods:

  • Syringe Filtration: This is the most common and generally recommended method for heat-sensitive solutions.

    • Procedure: Use a sterile syringe to pass the extract through a 0.22 µm or 0.45 µm pore-size filter into a sterile container. The 0.22 µm filter is preferred for removing most bacteria.

    • Advantages: Fast and effective at removing bacteria and fungi without using heat.

    • Disadvantages: May not remove smaller bacteria, mycoplasma, or viruses. Some extracts with high particulate matter may be difficult to filter. Certain compounds in the extract may adsorb to the filter membrane, leading to a loss of activity.

  • Autoclaving (Heat Sterilization): This method uses high-pressure steam to kill microbes.

    • Procedure: Autoclave the extract at 121°C for 15 minutes.[3]

    • Advantages: Effective at killing bacteria, fungi, and their spores.

    • Disadvantages: The high temperature can degrade heat-sensitive bioactive compounds, altering the extract's efficacy.[4] Not suitable for all-natural product extracts.

Data Presentation: Comparison of Sterilization Methods on Herbal Formula

The following table summarizes the effects of syringe filtration and autoclaving on the phytochemical content and antibacterial activity of a mixed herbal extract formula.

Sterilization MethodReduction in Total Phenols (%)Reduction in Total Flavonoids (%)Reduction in Antibacterial Activity against E. coli (%)Reduction in Antibacterial Activity against S. aureus (%)
Syringe Filter (0.45 µm) 18.6 - 23.128.4 - 34.365.9 - 73.06.2 - 18.1
Autoclaving (121°C, 15 min) 7.7 - 11.211.4 - 13.02.1 - 3.04.5 - 10.7

Data adapted from a study on a mixed herbal formula containing extracts of Piper betle, Curcuma domestica, and Curcuma zanthorriza.[3][5] This data suggests that for this particular herbal formula, autoclaving was less detrimental to the phytochemical content and antibacterial efficacy compared to syringe filtration.[3][5] However, the suitability of a sterilization method is highly dependent on the specific natural product extract and its components.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants found in natural product extracts?

A1: Natural product extracts can harbor several types of contaminants:

  • Microbial Contaminants: These are the most frequent and include bacteria, fungi (molds), and yeasts.[1] They often originate from the raw plant material. The total aerobic microbial count in raw herbal materials can range from none to over 3.0 x 10^6 colony-forming units per milliliter (cfu/ml).[6]

  • Mycoplasma: These are very small bacteria that lack a cell wall, making them resistant to many common antibiotics and difficult to filter.[7] They can alter cell growth, morphology, and metabolism without causing the typical turbidity seen with other bacterial contaminations.[1][7]

  • Endotoxins (Lipopolysaccharides - LPS): These are components of the outer membrane of Gram-negative bacteria and are a common source of chemical contamination.[8] Endotoxins can be present even if no viable bacteria remain and can significantly impact cell growth and function, often by triggering inflammatory responses.[8] Studies have detected endotoxins in approximately 48% of field-collected plant extracts.[9][10]

  • Chemical Contaminants: These can include pesticides, heavy metals from the soil, or residual solvents used during the extraction process.

Q2: My cells are growing slower than usual and some look unhealthy after treatment with my extract, but the media is not cloudy. What could be the problem?

A2: This scenario points towards a few possibilities:

  • Mycoplasma Contamination: This is a classic sign of mycoplasma, which affects cell health without causing visible turbidity.[1][7] Routine testing for mycoplasma is highly recommended.

  • Endotoxin (B1171834) Contamination: Endotoxins can cause a variety of cellular effects, including altered growth and function, without being visually detectable.[8]

  • Cytotoxicity of the Extract: The natural product extract itself may be cytotoxic to the cells at the concentration you are using. It is important to perform a dose-response curve to determine the optimal non-toxic concentration.

Q3: How can I prevent contamination when working with natural product extracts?

A3: A multi-step approach is crucial for preventing contamination:

  • Quality Control of Raw Materials: Whenever possible, use high-quality, clean plant material. Thoroughly wash the plant material before extraction to remove surface debris and microbes.[11]

  • Aseptic Extraction Technique: While the extraction process itself may not be sterile, aim to minimize microbial contamination during preparation and handling.

  • Sterilize the Final Extract: As discussed in the troubleshooting guide, sterilize your extract before adding it to cell cultures, preferably by filtration for heat-sensitive compounds.

  • Strict Aseptic Technique in Cell Culture: Always handle your cell cultures and extracts in a laminar flow hood, wear appropriate personal protective equipment (PPE), and sterilize all equipment and reagents that come into contact with your cultures.

  • Quarantine New Extracts: Before using a new batch of extract widely, test it on a small, non-critical cell culture to ensure it is not contaminated.

Experimental Protocols

Protocol 1: Sterility Testing of a Natural Product Extract

Objective: To determine if a natural product extract is free from viable bacterial and fungal contaminants.

Materials:

  • Natural product extract

  • Fluid Thioglycollate Medium (FTM) for anaerobic and aerobic bacteria

  • Tryptic Soy Broth (TSB) for aerobic bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile culture tubes

  • Incubators set at 30-35°C and 20-25°C

  • Laminar flow hood

  • Sterile pipettes

Methodology:

  • Work in a laminar flow hood using strict aseptic technique.

  • Label sterile culture tubes for each medium (FTM, TSB, SDB) with the extract name and date. Include positive and negative controls.

  • For the test sample, add a small aliquot (e.g., 100 µL) of the natural product extract to each of the media tubes.

  • For the positive control, inoculate a tube of each medium with a known, non-pathogenic microorganism (e.g., Bacillus subtilis for TSB, Candida albicans for SDB).

  • For the negative control, add only sterile water or saline to a tube of each medium.

  • Incubate the TSB and FTM tubes at 30-35°C. Incubate the SDB tubes at 20-25°C.[2]

  • Observe the tubes daily for up to 14 days for any signs of turbidity (cloudiness), which indicates microbial growth.[2]

  • Interpretation: If the test sample tubes remain clear and the positive controls are turbid, the extract is considered sterile. If the test sample tubes become turbid, the extract is contaminated. The negative controls should remain clear throughout the experiment.

Protocol 2: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection

Objective: To quantify the concentration of endotoxins in a natural product extract.

Materials:

  • Natural product extract

  • LAL reagent kit (chromogenic, turbidimetric, or gel-clot)

  • Endotoxin-free water (LAL Reagent Water)

  • Endotoxin standard

  • Endotoxin-free pipettes and tubes

  • Microplate reader (for chromogenic and turbidimetric assays) or heating block (for gel-clot assay)

Methodology (Chromogenic Method Example):

  • All work must be performed using endotoxin-free materials to avoid false positives.

  • Prepare a standard curve using the provided endotoxin standard diluted in LAL Reagent Water.

  • Dilute the natural product extract with LAL Reagent Water. A series of dilutions should be tested, as some extracts can interfere with the LAL assay.

  • Add the standards, diluted samples, and a negative control (LAL Reagent Water) to the wells of an endotoxin-free microplate.

  • Add the LAL reagent to each well and incubate at 37°C for the time specified in the kit instructions.

  • Add the chromogenic substrate to each well and incubate for the recommended time.

  • Add a stop reagent if required by the kit.

  • Read the absorbance of the wells at the specified wavelength using a microplate reader.

  • Interpretation: Calculate the endotoxin concentration in the extract by comparing its absorbance to the standard curve. Results are typically expressed in Endotoxin Units per milliliter (EU/mL).

Protocol 3: PCR-Based Mycoplasma Detection

Objective: To detect the presence of mycoplasma DNA in a natural product extract or a cell culture supernatant.

Materials:

  • Natural product extract or cell culture supernatant

  • Mycoplasma PCR detection kit

  • DNA extraction kit (if required by the PCR kit)

  • Thermal cycler

  • Gel electrophoresis equipment and reagents

  • Positive control (mycoplasma DNA)

  • Negative control (nuclease-free water)

Methodology:

  • Collect the sample (1 mL of extract or cell culture supernatant from a culture grown for at least 48-72 hours without antibiotics).

  • Extract the DNA from the sample according to the DNA extraction kit protocol. Some PCR kits allow for direct testing of the supernatant.

  • Set up the PCR reaction in a sterile PCR tube by adding the master mix, primers (provided in the kit), and the extracted DNA sample. Include positive and negative controls.

  • Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's manual.

  • After the PCR is complete, visualize the amplified DNA fragments by running the PCR product on an agarose (B213101) gel.

  • Interpretation: The presence of a band of the correct size (as indicated in the kit manual and corresponding to the positive control) indicates mycoplasma contamination. The negative control should not show a band.

Visualizations

Signaling Pathways and Workflows

Endotoxin_TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS Endotoxin (LPS) from Natural Extract LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription

Caption: Endotoxin (LPS) signaling via the TLR4 pathway leading to inflammation.

Mycoplasma_Effects cluster_pathways Host Cell Signaling Pathways cluster_effects Cellular Effects Mycoplasma Mycoplasma Contamination NFkB NF-κB Pathway Mycoplasma->NFkB activates p53 p53 Pathway Mycoplasma->p53 inhibits Nrf2 Nrf2 Pathway Mycoplasma->Nrf2 activates Inflammation Increased Inflammation NFkB->Inflammation Apoptosis Inhibition of Apoptosis p53->Apoptosis Cell_Cycle Altered Cell Cycle p53->Cell_Cycle Anti_Inflammatory Anti-inflammatory Response Nrf2->Anti_Inflammatory

Caption: Mycoplasma's multifaceted effects on host cell signaling pathways.

QC_Workflow Start Start: Receive Natural Product Extract Sterility_Test Sterility Testing (Bacteria & Fungi) Start->Sterility_Test Check_Sterility Contamination Detected? Sterility_Test->Check_Sterility Sterilize Sterilize Extract (e.g., 0.22 µm filtration) Check_Sterility->Sterilize Yes Endotoxin_Test Endotoxin Testing (LAL Assay) Check_Sterility->Endotoxin_Test No Sterilize->Sterility_Test Re-test Check_Endotoxin Endotoxin Level Acceptable? Endotoxin_Test->Check_Endotoxin Mycoplasma_Test Mycoplasma Testing (PCR) Check_Endotoxin->Mycoplasma_Test Yes Discard Discard Batch or Attempt Decontamination Check_Endotoxin->Discard No Check_Mycoplasma Mycoplasma Detected? Mycoplasma_Test->Check_Mycoplasma Check_Mycoplasma->Discard Yes Pass_QC Pass QC: Proceed to Cell Culture Experiments Check_Mycoplasma->Pass_QC No

Caption: Quality control workflow for natural product extracts before cell culture use.

References

Technical Support Center: Chromatographic Analysis of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Rauvotetraphylline C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the resolution and overall quality of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong? A1: this compound is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] Structurally, it belongs to the tetracyclic oxindole (B195798) alkaloid class, which are characteristic compounds found in plants of the Uncaria and Rauvolfia genera.[1][2]

Q2: Why is achieving high resolution critical for the analysis of this compound? A2: High resolution is crucial for several reasons. This compound is often extracted from a complex plant matrix containing structurally similar alkaloids.[1][3] High resolution is necessary to separate it from these related compounds and potential isomers to ensure accurate quantification and identification.[2] Furthermore, as an alkaloid with multiple chiral centers, separating its enantiomers or diastereomers may be required, which demands highly efficient chromatographic methods.[4][5]

Q3: What are the typical starting conditions for developing an HPLC method for this compound? A3: Based on methods developed for analogous Rauvolfia and oxindole alkaloids, a reversed-phase HPLC method is a common starting point.[6][7] A C18 or C8 column is frequently used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[8][9][10] Gradient elution is often employed to separate multiple components in plant extracts.[9][11]

Q4: Which detection method is most suitable for this compound? A4: Indole alkaloids, including those from Rauvolfia, typically possess strong UV absorbance due to their aromatic structure.[6][12] UV detection is the most common and robust method, with wavelengths typically set between 225 nm and 280 nm.[8][13] For higher sensitivity and specificity, especially in complex matrices or for pharmacokinetic studies, fluorescence detection or mass spectrometry (LC-MS) can be utilized.[2][14]

Troubleshooting Guide: Enhancing Resolution

This guide addresses common issues encountered during the chromatographic analysis of this compound and provides systematic solutions.

Issue 1: Poor Resolution or Co-eluting Peaks

Q: My chromatogram shows poor resolution between this compound and an adjacent peak. How can I improve the separation?

A: Poor resolution is a common challenge that can be addressed by systematically optimizing several chromatographic parameters.

  • Mobile Phase Composition: The ratio of organic modifier to aqueous buffer is a primary factor affecting retention and selectivity.[15]

    • Decrease Organic Modifier Strength: Reducing the percentage of acetonitrile or methanol will increase retention times, which may provide more time for peaks to separate. A 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention.

    • Change Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter selectivity due to different solvent properties, potentially resolving co-eluting peaks.

    • Adjust pH: For ionizable compounds like alkaloids, mobile phase pH is critical. Adjusting the pH to be approximately 2 units away from the analyte's pKa can ensure it is in a single ionic form, leading to sharper, more symmetrical peaks.[15] Using a buffer is essential to maintain a stable pH.[16]

  • Column Chemistry:

    • Stationary Phase: If optimizing the mobile phase is insufficient, changing the column is the next logical step. Switching from a C18 to a C8, or to a phenyl-hexyl or embedded polar group (EPG) column, can provide different selectivity and resolve the peaks.

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm or core-shell particles) can significantly increase efficiency and, consequently, resolution.[17]

  • Flow Rate and Temperature:

    • Lower Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

    • Adjust Temperature: Changing the column temperature affects mobile phase viscosity and analyte interaction with the stationary phase, which can alter selectivity and improve separation.

// Nodes start [label="Poor Peak Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mobile_phase [label="Optimize Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_organic [label="Adjust % Organic\n(Isocratic or Gradient)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_organic [label="Change Organic Solvent\n(e.g., ACN to MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust Mobile Phase pH\n(Use Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column [label="Change Column", fillcolor="#FBBC05", fontcolor="#202124"]; change_phase [label="Different Stationary Phase\n(e.g., C18 to Phenyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_particle [label="Smaller Particle Size\n(e.g., 5µm to <3µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_other [label="Adjust Other Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_flow [label="Decrease Flow Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_temp [label="Change Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Resolution Achieved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];

// Edges start -> check_mobile_phase; check_mobile_phase -> adjust_organic [label="Modify Strength"]; check_mobile_phase -> change_organic [label="Modify Selectivity"]; check_mobile_phase -> adjust_ph [label="Control Ionization"];

adjust_organic -> check_column [label="If no improvement"]; change_organic -> check_column [label="If no improvement"]; adjust_ph -> check_column [label="If no improvement"];

check_column -> change_phase [label="Modify Selectivity"]; check_column -> change_particle [label="Increase Efficiency"];

change_phase -> check_other [label="If no improvement"]; change_particle -> check_other [label="If no improvement"];

check_other -> adjust_flow; check_other -> adjust_temp;

adjust_flow -> end_node; adjust_temp -> end_node; } Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

Q: The peak for this compound is tailing significantly, which is affecting my integration and quantification. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.[15]

  • Chemical Interactions:

    • Silanol (B1196071) Interactions: Basic compounds like alkaloids can interact with acidic residual silanol groups on the silica (B1680970) surface of the column, causing tailing.

      • Solution 1: Lower pH: Operate the mobile phase at a low pH (e.g., pH < 3) to protonate the silanol groups and minimize interaction.[16]

      • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are recommended for analyzing basic compounds.

      • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute the sample and inject a smaller mass onto the column. If the peak shape improves, the issue was column overload.

  • Column Degradation:

    • Void Formation/Frit Blockage: A void at the column inlet or a partially blocked frit can distort the sample flow path, causing tailing for all peaks.

      • Solution: First, try back-flushing the column. If this doesn't work, replace the column and use a guard column to protect the new analytical column from contamination and particulates.[15]

Data & Protocols

Table 1: Starting HPLC Conditions for Rauvolfia and Oxindole Alkaloids

The following table summarizes validated HPLC conditions used for the analysis of alkaloids structurally similar to this compound. These can serve as excellent starting points for method development.

Compound(s)ColumnMobile PhaseFlow RateDetectionReference
Reserpine, YohimbineZorbax Stable Bond C18 (2.1 x 50 mm, 1.8 µm)50% Acetonitrile (containing 0.01 M 1,2-ethylenediamine)-UV at 280 nm[13]
ReserpineC18Gradient: Water (A) and Acetonitrile (B)1.0 mL/minUV at 268 nm[9][11]
Sarpagine, Yohimbine, Ajmaline (B190527), Ajmalicine, Reserpine-Gradient Elution-UV at 280 nm[6][12]
Oxindole AlkaloidsC18 (3 µm)10 mM Phosphate Buffer (pH 7.0) and Acetonitrile-UV at 245 nm[18]
Yohimbine HClC18 (4.6 x 150 mm, 5 µm)Water:Methanol (55:45 v/v)1.0 mL/minUV at 270 nm[19]
Experimental Protocol: General Method Development for this compound

This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method.

1. Analyte and System Preparation:

  • Prepare a standard stock solution of this compound (or a purified plant extract) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Prepare a working standard by diluting the stock solution to ~50 µg/mL with the initial mobile phase.

  • Prepare the mobile phase components using HPLC-grade solvents and reagents. Filter all aqueous buffers through a 0.45 µm filter and degas all solvents before use.[8]

2. Initial Scouting Run:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: Run a fast linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a PDA detector to scan across a range (e.g., 200-400 nm) to determine the optimal wavelength. A fixed wavelength of 280 nm is a good starting point.[13]

  • Injection Volume: 10 µL.

3. Method Optimization:

  • Based on the scouting run, adjust the gradient to improve resolution around the elution time of this compound.

  • If peak shape is poor (e.g., tailing), adjust the mobile phase pH using a buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5).

  • If resolution is still inadequate, test a different organic modifier (methanol) or a different column stationary phase (e.g., Phenyl-Hexyl).

4. Validation:

  • Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[9]

// Nodes start [label="Define Separation Goal", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold]; info [label="Gather Analyte Info\n(pKa, Solubility, Structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_mode [label="Select Mode & Column\n(e.g., RP-HPLC, C18)", fillcolor="#FBBC05", fontcolor="#202124"]; scouting [label="Perform Initial Scouting Run\n(Broad Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaluate [label="Evaluate Chromatogram\n(Resolution, Peak Shape)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Optimize Method\n(Mobile Phase, Gradient, Temp.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Validate Method\n(ICH Guidelines)", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Final Method", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];

// Edges start -> info; info -> select_mode; select_mode -> scouting; scouting -> evaluate; evaluate -> optimize [label="If Needed"]; evaluate -> validate [label="If Acceptable"]; optimize -> evaluate [label="Re-evaluate"]; validate -> end_node; } Caption: A general workflow for HPLC method development.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of Rauvotetraphyllines A-E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Rauvotetraphyllines A-E, a group of indole (B1671886) alkaloids isolated from Rauvolfia tetraphylla. The information is compiled from available scientific literature to aid in further research and drug discovery efforts.

Cytotoxicity Profile

Rauvotetraphyllines A-E have been evaluated for their in vitro cytotoxic effects against a panel of five human cancer cell lines. The results indicate a lack of significant cytotoxic activity for all five compounds at the concentrations tested.

Table 1: Cytotoxicity of Rauvotetraphyllines A-E against Human Cancer Cell Lines

CompoundHL-60 (Leukemia) IC50 (μM)SMMC-7721 (Hepatoma) IC50 (μM)A-549 (Lung Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)SW-480 (Colon Cancer) IC50 (μM)
Rauvotetraphylline A>40>40>40>40>40
Rauvotetraphylline B>40>40>40>40>40
Rauvotetraphylline C>40>40>40>40>40
Rauvotetraphylline D>40>40>40>40>40
Rauvotetraphylline E>40>40>40>40>40

Data sourced from Gao et al., 2012.[1]

Anti-inflammatory and Antimicrobial Activities

While specific quantitative data for the anti-inflammatory and antimicrobial activities of Rauvotetraphyllines A-E are not currently available in the published literature, the broader class of alkaloids from the Rauvolfia genus is known to possess these properties.[2][3] Extracts from Rauvolfia tetraphylla have demonstrated anti-inflammatory and antibacterial effects in various studies.[4] Therefore, it is plausible that Rauvotetraphyllines A-E may contribute to these activities. Further investigation is required to determine their specific potency.

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The cytotoxicity of Rauvotetraphyllines A-E was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Rauvotetraphyllines A-E and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Prospective Anti-inflammatory Testing: Cyclooxygenase (COX) Inhibition Assay

To evaluate the potential anti-inflammatory activity of Rauvotetraphyllines A-E, a cyclooxygenase (COX) inhibition assay could be employed. This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules. The inhibition of this enzymatic activity can be quantified.

Methodology:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of Rauvotetraphyllines A-E or a known NSAID (non-steroidal anti-inflammatory drug) as a positive control.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated, and the IC50 value for each compound is determined.

Prospective Antimicrobial Testing: Broth Microdilution Assay

The antimicrobial potential of Rauvotetraphyllines A-E against various bacterial and fungal strains could be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Microorganism Preparation: Standardized inoculums of bacterial or fungal strains are prepared.

  • Serial Dilution: The Rauvotetraphylline compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Isolation Isolation of Rauvotetraphyllines A-E Characterization Structural Characterization Isolation->Characterization Stock Stock Solution Preparation Characterization->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Stock->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Stock->Antimicrobial IC50 IC50/MIC Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Antimicrobial->IC50 Comparison Comparative Analysis IC50->Comparison Conclusion Conclusion Comparison->Conclusion Conclusion on Biological Activity Profile

Caption: General workflow for the biological screening of Rauvotetraphyllines A-E.

Potential Anti-inflammatory Mechanism of Action

As the specific signaling pathways for Rauvotetraphyllines A-E are unknown, a diagram illustrating a common anti-inflammatory pathway targeted by natural products is provided for context.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediates Rauvotetraphyllines Rauvotetraphyllines A-E (Hypothetical Target) Rauvotetraphyllines->COX_Enzymes may inhibit

References

Rauvotetraphylline C: A Comparative Cytotoxicity Analysis Against Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of Rauvotetraphylline C against other notable indole (B1671886) alkaloids. The data presented herein is compiled from peer-reviewed studies to offer an objective overview of its performance and to highlight structure-activity relationships within this prominent class of natural compounds.

Executive Summary

Recent studies on a series of newly isolated indole alkaloids, the Rauvotetraphyllines A-E, have revealed their cytotoxic profiles. In vitro evaluation against a panel of five human cancer cell lines demonstrated that this compound, along with its close structural analogs A, B, D, and E, exhibited IC50 values greater than 40 μM.[1][2] This indicates a lack of significant cytotoxic activity under the tested conditions. In contrast, other well-known indole alkaloids, such as Vincristine, Vinblastine, and Evodiamine, have demonstrated potent cytotoxic effects across a range of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range. This guide will present the available data in a structured format, detail the experimental methodologies employed, and visualize the general signaling pathways associated with cytotoxic indole alkaloids.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and a selection of other indole alkaloids against various human cancer cell lines. This data facilitates a direct comparison of their cytotoxic potency.

Indole AlkaloidCancer Cell LineCell Line OriginIC50 ValueReference
This compound HL-60Human Myeloid Leukemia> 40 µM[1][2]
SMMC-7721Hepatocellular Carcinoma> 40 µM[1][2]
A-549Lung Cancer> 40 µM[1][2]
MCF-7Breast Cancer> 40 µM[1][2]
SW-480Colon Cancer> 40 µM[1][2]
Vincristine A549Lung Cancer40 nM
MCF-7Breast Cancer5 nM
1A9Ovarian Cancer4 nM
SY5YNeuroblastoma1.6 nM
Vinblastine MCF-7Breast Cancer0.68 nmol/l
A2780Ovarian Cancer3.92–5.39 nM
Evodiamine MDA-MB-231Breast Cancer7.86 µg/ml (ENPs, 24h)
MCF-7Breast Cancer15.36 µg/ml (ENPs, 24h)
HT29Colorectal Cancer30 µM (24h)
Harmalacidine U-937Human Leukemia3.1 ± 0.2 µmol/L

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays. Below are detailed methodologies for these key experiments.

MTT Assay Protocol (for this compound)

The cytotoxicity of Rauvotetraphyllines A-E was determined using the MTT assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The indole alkaloids, dissolved in a suitable solvent (e.g., DMSO), were added to the wells at various concentrations. Control wells received only the solvent.

  • Incubation: The plates were incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium was replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and a solvent (e.g., DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control. The IC50 value was determined by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed with water to remove the TCA and air-dried.

  • Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove unbound SRB and then air-dried.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of around 515 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G A Cell Seeding in 96-well plates B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72h) B->C D1 MTT Assay: Add MTT reagent D2 SRB Assay: Fix cells with TCA E1 Incubate (4h) & Solubilize Formazan D1->E1 F1 Measure Absorbance (570nm) E1->F1 G Data Analysis: Calculate % Viability & IC50 F1->G E2 Stain with SRB & Wash D2->E2 F2 Solubilize Dye & Measure Absorbance (515nm) E2->F2 F2->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

General Signaling Pathways for Cytotoxic Indole Alkaloids

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Indole_Alkaloid Cytotoxic Indole Alkaloid Microtubules Microtubule Dynamics Indole_Alkaloid->Microtubules Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) Indole_Alkaloid->Signaling_Cascades DNA_Damage DNA Damage / Topoisomerase Inhibition Indole_Alkaloid->DNA_Damage Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption Apoptosis Apoptosis Signaling_Cascades->Apoptosis Modulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mitotic_Arrest->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathways often targeted by cytotoxic indole alkaloids. Note: this compound did not show significant activity related to these pathways in the tested cell lines.

Conclusion

The available experimental data indicates that this compound does not possess significant cytotoxic activity against the HL-60, SMMC-7721, A-549, MCF-7, and SW-480 human cancer cell lines, with IC50 values exceeding 40 μM.[1][2] This is in stark contrast to many other indole alkaloids, such as Vinca alkaloids and Evodiamine, which exhibit potent cytotoxicity at much lower concentrations. The lack of cytotoxicity for this compound suggests that its specific structural features may not be conducive to interacting with common anticancer targets. Further research could explore its potential in other biological assays or against different cell lines to fully elucidate its pharmacological profile. This guide serves as a reference for researchers to contextualize the cytotoxic potential of this compound within the broader family of indole alkaloids.

References

Rauvotetraphylline C: A Novel Indole Alkaloid in the Context of Inflammation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rauvotetraphylline C, a recently identified indole (B1671886) alkaloid, has emerged from the medicinal plant Rauvolfia tetraphylla. While direct mechanistic studies on this compound are in their nascent stages, the well-documented pharmacological activities of its plant source and related alkaloids provide a valuable framework for understanding its potential therapeutic applications. This guide offers a comparative analysis of the known bioactivities of alkaloids from Rauvolfia tetraphylla, placing them in context with established therapeutic agents and detailing the experimental protocols used for their evaluation.

Comparative Analysis of Anti-inflammatory Activity

While specific data on this compound is not yet available, studies on other alkaloids isolated from Rauvolfia tetraphylla have demonstrated significant anti-inflammatory potential. A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by activated macrophages. The inhibitory effects of various Rauvolfia tetraphylla alkaloids on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have been quantified and compared with the steroidal anti-inflammatory drug, dexamethasone (B1670325).

CompoundIC50 (μM) for NO Production Inhibition
Yohimbine79.10
α-Yohimbine44.34
17-epi-α-Yohimbine51.28
N-methylisoajimaline33.54
N-methylajimaline37.67
Ajimaline28.56
Dexamethasone (Positive Control) 13.66

This data is derived from a study on alkaloids from the aerial parts of Rauvolfia tetraphylla.

The data indicates that while dexamethasone remains more potent, several alkaloids from Rauvolfia tetraphylla, particularly ajimaline and N-methylisoajimaline, exhibit noteworthy inhibitory activity on nitric oxide production, suggesting a potential role in modulating inflammatory responses.

Potential Mechanisms of Action: Insights from Indole Alkaloids

The broader class of indole alkaloids, to which this compound belongs, is known to exert its biological effects through various signaling pathways.

Anti-inflammatory Signaling

Indole alkaloids have been shown to modulate key inflammatory pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under inflammatory stimuli, NF-κB translocates to the nucleus, promoting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting this pathway, indole alkaloids can effectively reduce the production of inflammatory mediators. Furthermore, modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another avenue through which these compounds can exert anti-inflammatory effects.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK Pathway TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB_p p-IκB (degraded) NFkB_active Active NF-κB Rauvolfia_Alkaloids Rauvolfia Alkaloids Rauvolfia_Alkaloids->IKK inhibit Rauvolfia_Alkaloids->MAPK inhibit NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Apoptosis_Pathway cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Indole_Alkaloids Indole Alkaloids Bcl2 Bcl-2 family (e.g., Bax, Bak) Indole_Alkaloids->Bcl2 modulate DeathR Death Receptors (e.g., FAS, TRAILR) Indole_Alkaloids->DeathR sensitize Mito Mitochondria Bcl2->Mito act on CytoC Cytochrome c Mito->CytoC release Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) CytoC->Caspase_Cascade activate DISC DISC formation DeathR->DISC DISC->Caspase_Cascade activate Apoptosis Apoptosis Caspase_Cascade->Apoptosis NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat with compounds/vehicle Incubate_24h_1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h_2 Incubate 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze Calculate % inhibition and IC50 Measure_Absorbance->Analyze End End Analyze->End

Structural Activity Relationship of Rauvotetraphylline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the current scientific literature regarding the systematic structural activity relationship (SAR) studies of Rauvotetraphylline analogs. While the parent compounds, rauvotetraphyllines A-E, have been isolated from Rauvolfia tetraphylla, there is a scarcity of published research on the synthesis and comparative biological evaluation of a series of their derivatives. This guide, therefore, aims to provide a comprehensive overview of the known biological activities associated with Rauvolfia alkaloids and presents detailed experimental protocols that would be essential for conducting future SAR studies on Rauvotetraphylline analogs.

Biological Activities of Rauvolfia Alkaloids

Alkaloids from Rauvolfia species, including the rauvotetraphyllines, are known to exhibit a wide range of pharmacological effects. The primary activities of interest for potential drug development and SAR studies include:

  • Anticonvulsant Activity: Extracts of Rauvolfia tetraphylla have demonstrated anticonvulsant properties in preclinical models. This suggests that the constituent alkaloids, such as the rauvotetraphyllines, may contribute to this effect and warrant further investigation as potential antiepileptic agents.

  • Antihypertensive Activity: Rauvolfia alkaloids are well-known for their blood pressure-lowering effects. Reserpine, a prominent alkaloid from this genus, has been used clinically as an antihypertensive and antipsychotic agent. The antihypertensive potential of Rauvotetraphylline analogs remains an area of interest.

  • Cytotoxic Activity: Various natural products are screened for their potential as anticancer agents. Investigating the cytotoxicity of Rauvotetraphylline analogs against different cancer cell lines could reveal their potential in oncology.

Due to the absence of specific quantitative data for a series of Rauvotetraphylline analogs, a comparative data table cannot be generated at this time. Future research involving the synthesis of such analogs and their evaluation using the detailed protocols provided below is necessary to establish a clear SAR.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the biological activities of Rauvotetraphylline analogs and establishing their structural activity relationships.

Anticonvulsant Activity Assessment

1. Maximal Electroshock (MES) Seizure Model:

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are randomly divided into groups: vehicle control, positive control (e.g., Phenytoin), and test groups (different doses of Rauvotetraphylline analogs).

    • The test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.).

    • After a specific pretreatment time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity. The median effective dose (ED50) can be calculated.

2. Pentylenetetrazole (PTZ)-Induced Seizure Model:

This model is used to screen for compounds effective against absence seizures.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are grouped and pretreated with the vehicle, positive control (e.g., Diazepam), or test compounds.

    • After the pretreatment period, a convulsant dose of PTZ (e.g., 80 mg/kg, s.c.) is administered.

    • Animals are observed for the onset and duration of clonic and tonic seizures for a period of 30 minutes.

  • Endpoint: The delay in the onset of seizures or the complete protection against seizures is recorded. The percentage of protection and the ED50 can be determined.

Cytotoxicity Assessment

MTT Assay:

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) and a normal cell line (e.g., HEK293) to assess selectivity.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the Rauvotetraphylline analogs for a specified duration (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Endpoint: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antihypertensive Activity Assessment

Spontaneously Hypertensive Rat (SHR) Model:

SHRs are a widely used genetic model of essential hypertension.

  • Animals: Adult male Spontaneously Hypertensive Rats.

  • Procedure:

    • SHRs are randomly assigned to control and treatment groups.

    • Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

    • The test compounds are administered daily via oral gavage for a predetermined period (e.g., 4 weeks).

    • Blood pressure and heart rate are monitored at regular intervals throughout the study.

  • Endpoint: A significant reduction in blood pressure in the treated group compared to the control group indicates antihypertensive activity. Dose-response relationships can be established.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Experimental_Workflow_Anticonvulsant cluster_MES Maximal Electroshock (MES) Seizure Model cluster_PTZ Pentylenetetrazole (PTZ)-Induced Seizure Model MES_Start Animal Grouping MES_Admin Administer Compound/Vehicle MES_Start->MES_Admin MES_Stim Electrical Stimulation MES_Admin->MES_Stim MES_Obs Observe for Tonic Hind Limb Extension MES_Stim->MES_Obs MES_End Calculate ED50 MES_Obs->MES_End PTZ_Start Animal Grouping PTZ_Admin Administer Compound/Vehicle PTZ_Start->PTZ_Admin PTZ_Inject Inject PTZ PTZ_Admin->PTZ_Inject PTZ_Obs Observe Seizure Onset/Duration PTZ_Inject->PTZ_Obs PTZ_End Determine % Protection & ED50 PTZ_Obs->PTZ_End

Anticonvulsant Activity Experimental Workflow

Experimental_Workflow_Cytotoxicity Start Seed Cells in 96-well Plate Treat Treat with Rauvotetraphylline Analogs Start->Treat Incubate Incubate for 24/48/72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read End Calculate IC50 Values Read->End

Cytotoxicity (MTT Assay) Experimental Workflow

Experimental_Workflow_Antihypertensive Start Group SHRs Baseline Measure Baseline Blood Pressure Start->Baseline Admin Daily Administration of Compound Baseline->Admin Monitor Weekly Blood Pressure Monitoring Admin->Monitor End Analyze Blood Pressure Reduction Monitor->End

Antihypertensive Activity Experimental Workflow

A Comparative Guide to the Structural Validation of Synthetic Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthetically produced Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid. Due to the current absence of a published total synthesis of this compound, this document outlines a proposed synthetic strategy and compares the expected analytical data with that of the natural product. Furthermore, potential biological activities are discussed in the context of related compounds, providing a basis for future pharmacological evaluation.

Spectroscopic Data for Structural Validation

The primary method for validating the structure of a synthetic compound is to compare its spectroscopic data with that of the authenticated natural product. The following tables summarize the reported High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data for naturally derived this compound.[1]

Table 1: Mass Spectrometry Data for Natural this compound

ParameterObserved ValueDeduced Molecular Formula
[M+H]⁺m/z 511.2431C₂₈H₃₄N₂O₇

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Natural this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
2134.5
359.84.15, m
553.23.40, m
632.52.20, m; 1.95, m
7109.8
8128.27.30, d (8.0)
9119.57.15, t (8.0)
10122.37.25, t (8.0)
11110.87.10, d (8.0)
12143.5
13136.2
1435.12.60, m
1530.22.10, m
1652.82.80, m
17174.2
1812.51.65, d (7.0)
19123.85.40, q (7.0)
20131.5
2160.14.25, s
N(1)-H8.10, br s
OMe51.83.75, s
OAc170.5, 21.02.05, s
Glc-1'99.84.90, d (8.0)
Glc-2'73.53.55, m
Glc-3'76.83.65, m
Glc-4'70.23.50, m
Glc-5'77.23.45, m
Glc-6'61.53.80, m; 3.70, m

Note: The complete assignment and correlation spectra (COSY, HSQC, HMBC) for natural this compound are available in the supplementary materials of the original publication by Gao et al. (2012).[1][2]

Proposed Synthetic Pathway and Comparative Intermediates

A plausible synthetic route to this compound can be envisioned based on established methodologies for the synthesis of sarpagine (B1680780) alkaloids.[3] A key transformation in many of these syntheses is the asymmetric Pictet-Spengler reaction, which allows for the stereocontrolled construction of the core tetracyclic indole framework.[4]

The following table provides representative ¹H and ¹³C NMR data for key synthetic intermediates that would be expected during the synthesis of this compound, based on the synthesis of related sarpagine alkaloids.[5] This data can be used for comparative purposes to validate the progression of the proposed synthesis.

Table 3: Representative NMR Data for Key Synthetic Intermediates in Sarpagine Alkaloid Synthesis

IntermediateKey Spectroscopic Features
Tetracyclic Ketone (Post Pictet-Spengler/Dieckmann) ¹H NMR: Signals for the indole ring protons, aliphatic protons of the tetracyclic core. ¹³C NMR: Carbonyl signal (~200-210 ppm), signals for the indole ring carbons, and aliphatic carbons.
α,β-Unsaturated Aldehyde ¹H NMR: Aldehyde proton signal (~9.5-10.0 ppm), vinylic proton signals. ¹³C NMR: Aldehyde carbonyl signal (~190-195 ppm), vinylic carbon signals.
Final Sarpagine Core ¹H NMR & ¹³C NMR: Characteristic shifts for the fully assembled pentacyclic sarpagine skeleton, which can be directly compared to the data in Table 2 (excluding the glycosyl and acetyl moieties).

Experimental Protocols

Proposed Synthesis of this compound Core

The following is a proposed, high-level experimental protocol for the synthesis of the aglycone of this compound, adapted from the synthesis of vellosimine.

  • Pictet-Spengler Reaction: Condensation of D-tryptophan methyl ester with a suitable aldehyde under acidic conditions to form the tetrahydro-β-carboline intermediate.

  • Dieckmann Cyclization: Intramolecular cyclization of the diester intermediate using a strong base (e.g., sodium methoxide) to form the key tetracyclic β-ketoester.

  • Decarboxylation and Functional Group Manipulation: Removal of the ester group and subsequent chemical transformations to introduce the required functionalities on the sarpagine core.

  • Final Ring Closure: Formation of the final pentacyclic structure.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra of the synthetic product should be acquired in CDCl₃ and compared directly with the data presented in Table 2.

  • Mass Spectrometry: High-resolution mass spectrometry should be performed to confirm the molecular formula of the synthetic product, which should match the data in Table 1.

Cytotoxicity Assay (MTT Assay)

The potential anticancer activity of synthetic this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of synthetic this compound for 48-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at ~570 nm using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Potential Biological Activity and Signaling Pathway

Sarpagine alkaloids have been reported to exhibit a range of biological activities, including cytotoxicity against various cancer cell lines.[6][8] Furthermore, some related alkaloids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.[4][9]

Table 4: Cytotoxicity of Selected Sarpagine and Related Alkaloids

CompoundCell LineIC₅₀ (µM)
Angustilongine EKB0.02
Angustilongine FPC-31.5
N(4)-methyltalpinine(NF-κB inhibition ED₅₀)1.2
HarmalacidineU-9373.1
BerberineHeLa12.08

Data compiled from various sources.[4][6][7][8]

Given the structural similarity of this compound to these compounds, it is plausible that it may also exhibit cytotoxic and NF-κB inhibitory activity.

Visualizations

G cluster_synthesis Proposed Synthetic Workflow cluster_validation Structural Validation start D-Tryptophan Methyl Ester pictet_spengler Asymmetric Pictet-Spengler Reaction start->pictet_spengler dieckmann Dieckmann Cyclization pictet_spengler->dieckmann tetracyclic_ketone Tetracyclic Ketone Intermediate dieckmann->tetracyclic_ketone functionalization Functional Group Manipulations tetracyclic_ketone->functionalization sarpagine_core Sarpagine Aglycone functionalization->sarpagine_core glycosylation Glycosylation sarpagine_core->glycosylation final_product Synthetic this compound glycosylation->final_product nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) final_product->nmr ms High-Resolution Mass Spectrometry final_product->ms comparison Comparison with Natural Product Data nmr->comparison ms->comparison

Caption: Proposed workflow for the synthesis and structural validation of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive p65/p50 (Inactive) NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Rauvo_C This compound (Hypothesized) Rauvo_C->IKK inhibits? DNA DNA (κB sites) NFkB_active->DNA binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription initiates IkB_inactive p65/p50-IκBα IkB_inactive->IkB IkB_inactive->NFkB_inactive releases

References

A Comparative Analysis of Rauvotetraphylline C and Vinca Alkaloids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Classes of Indole (B1671886) Alkaloids and Their Potential as Microtubule-Targeting Agents

In the landscape of cancer drug discovery, natural products, particularly indole alkaloids, have historically been a rich source of therapeutic agents. Among these, the vinca (B1221190) alkaloids stand out as a clinically successful class of microtubule-targeting drugs. This guide provides a comparative analysis of the well-established vinca alkaloids with Rauvotetraphylline C, a lesser-known indole alkaloid isolated from Rauvolfia tetraphylla. While extensive data exists for vinca alkaloids, information on this compound is sparse, necessitating a broader comparison based on its chemical class and the known biological activities of related compounds.

Chemical Structure and Physicochemical Properties

Both this compound and vinca alkaloids belong to the broad class of indole alkaloids, characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. However, their specific structures are distinct, influencing their biological activity and pharmacokinetic properties.

This compound is an alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. Its chemical formula is C₂₈H₃₄N₂O₇, with a molecular weight of 510.58 g/mol .

Vinca alkaloids , such as vincristine (B1662923) and vinblastine, are complex dimeric indole alkaloids derived from the Madagascar periwinkle, Catharanthus roseus. They are composed of two multi-ringed units: catharanthine (B190766) and vindoline.

CompoundChemical FormulaMolecular Weight ( g/mol )Source
This compound C₂₈H₃₄N₂O₇510.58Rauvolfia tetraphylla
Vincristine C₄₆H₅₆N₄O₁₀824.9Catharanthus roseus
Vinblastine C₄₆H₅₈N₄O₉811.0Catharanthus roseus

Mechanism of Action: Targeting the Microtubule Cytoskeleton

The primary mechanism of action for vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for various cellular processes, most notably mitotic spindle formation during cell division.

Vinca Alkaloids:

Vinca alkaloids function as microtubule-destabilizing agents . They bind to the β-tubulin subunit at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin into microtubules. At low concentrations, they can suppress microtubule dynamics without causing a net change in microtubule polymer mass. At higher concentrations, they induce the depolymerization of microtubules. This disruption of microtubule function leads to the arrest of cells in the M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).

dot

vinca_alkaloid_moa cluster_cell Cancer Cell Vinca_Alkaloids Vinca Alkaloids Tubulin β-Tubulin Subunit Vinca_Alkaloids->Tubulin Binds to Vinca Domain Microtubule_Polymerization Microtubule Polymerization Vinca_Alkaloids->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Required for Cell_Cycle_Arrest M-Phase Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 1. Mechanism of action of vinca alkaloids.

This compound:

Specific experimental data on the mechanism of action of this compound is not currently available in the public domain. However, as an indole alkaloid, it is plausible that it may also target the microtubule cytoskeleton, a common mechanism for this class of compounds. Extracts of Rauvolfia tetraphylla have demonstrated cytotoxic and anticancer activities, which are often attributed to their alkaloid content. Some studies on other indole alkaloids have shown tubulin polymerization inhibitory activity. Further research, including in vitro tubulin polymerization assays and molecular docking studies, is necessary to elucidate the precise mechanism of this compound.

Comparative Cytotoxicity

Quantitative data on the cytotoxic effects of pure this compound on various cancer cell lines is not available. Studies on crude extracts of Rauvolfia tetraphylla have shown cytotoxic activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values in the µg/mL range. However, one study noted that five alkaloids isolated from R. tetraphylla exhibited no significant cytotoxicity (IC50 > 40 µM) against five human cancer cell lines, though it was not specified if this compound was among them.

In contrast, the vinca alkaloids, vincristine and vinblastine, are highly potent cytotoxic agents with IC50 values typically in the nanomolar range across a broad spectrum of cancer cell lines.

CompoundCell LineIC50
This compound Data not availableData not available
Vincristine VariousNanomolar range
Vinblastine VariousNanomolar range
Rauvolfia tetraphylla extract MCF-7~30-100 µg/mL
Rauvolfia tetraphylla extract HepG232.64 µg/mL (leaf), 50.28 µg/mL (root)

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay

This assay is crucial for determining if a compound directly interacts with tubulin and affects its polymerization into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) at 340-350 nm in a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.

Protocol:

  • Reagent Preparation:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • GTP is added to a final concentration of 1 mM.

    • Test compounds (this compound, vinca alkaloids) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. A vehicle control (DMSO) is also prepared.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compound dilutions.

    • Initiate the reaction by adding the cold tubulin/GTP solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance).

    • Determine the IC50 value for inhibition of tubulin polymerization.

dot

tubulin_assay_workflow Prepare_Reagents Prepare Reagents (Tubulin, GTP, Test Compounds) Mix_in_Plate Mix Reagents in 96-well Plate on Ice Prepare_Reagents->Mix_in_Plate Incubate_and_Read Incubate at 37°C in Plate Reader Measure Absorbance at 340 nm Mix_in_Plate->Incubate_and_Read Analyze_Data Analyze Polymerization Curves Calculate IC50 Incubate_and_Read->Analyze_Data

Figure 2. Workflow for a tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of cells, allowing for the quantification of cells in each phase.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MCF-7) in culture plates and allow them to adhere.

    • Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining:

    • Wash the fixed cells to remove ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Generate DNA content histograms.

    • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

dot

cell_cycle_analysis_workflow Cell_Treatment Treat Cells with Test Compounds Harvest_and_Fix Harvest and Fix Cells Cell_Treatment->Harvest_and_Fix Stain_with_PI Stain with Propidium Iodide Harvest_and_Fix->Stain_with_PI Flow_Cytometry_Analysis Analyze by Flow Cytometry Stain_with_PI->Flow_Cytometry_Analysis Data_Quantification Quantify Cell Cycle Phases Flow_Cytometry_Analysis->Data_Quantification

Figure 3. Workflow for cell cycle analysis.

Conclusion and Future Directions

The vinca alkaloids are a well-characterized and clinically validated class of anticancer drugs that exert their effect by disrupting microtubule dynamics. Their mechanism of action, cytotoxicity, and impact on the cell cycle are well-documented.

In contrast, this compound remains a largely uncharacterized indole alkaloid. While extracts of its source plant, Rauvolfia tetraphylla, show promising anticancer activity, the specific contribution and mechanism of this compound are unknown.

For drug development professionals, the vinca alkaloids serve as a benchmark for microtubule-targeting agents. The lack of data on this compound represents a significant knowledge gap but also an opportunity for discovery. Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for biological testing.

  • In vitro cytotoxicity screening against a panel of cancer cell lines to determine its potency and selectivity.

  • Direct evaluation of its effect on tubulin polymerization to ascertain if it shares a mechanism with other indole alkaloids.

  • Cell cycle analysis to determine if it induces arrest at a specific phase.

  • Molecular docking studies to predict its binding site on tubulin.

By undertaking these fundamental studies, the potential of this compound as a novel anticancer agent can be properly evaluated, and a more direct and meaningful comparison with the established vinca alkaloids can be made.

Comparative Analysis of Rauwolfia Alkaloids in Cancer Cell Lines: A Focus on Cross-Reactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Rauwolfia is a rich source of bioactive indole (B1671886) alkaloids, which have been investigated for a range of therapeutic properties, including anticancer effects. Among these is Rauvotetraphylline C, a sarpagine (B1680780) alkaloid isolated from Rauvolfia tetraphylla. While its complex indole structure suggests potential biological activity and it is a subject of interest in anticancer research, detailed experimental data on its cross-reactivity across different cancer cell lines are not extensively available in the public domain.[1]

This guide, therefore, provides a comparative overview of the anticancer properties of the more extensively studied Rauwolfia alkaloid, reserpine (B192253) , as a representative of this class of compounds. Data on other Rauwolfia alkaloids and extracts are included where available to provide a broader context for their potential cross-reactivity and mechanisms of action. This information can serve as a valuable resource for researchers investigating the therapeutic potential of Rauwolfia alkaloids in oncology.

Data Presentation: Cytotoxicity of Rauwolfia Alkaloids in Various Cancer Cell Lines

The following table summarizes the cytotoxic effects of extracts and isolated alkaloids from Rauwolfia species on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Compound/ExtractCancer Cell Line(s)IC50 Value(s)Reference(s)
Alstonia scholaris (Alkaloid Fraction)HeLa (Cervical), HepG2 (Liver), HL60 (Leukemia), KB (Oral), MCF-7 (Breast)5.53 µg/mL, 25 µg/mL, 11.16 µg/mL, 10 µg/mL, 29.76 µg/mL respectively[2]
Rauvolfia tetraphylla (Hexane Extract F4)HeLa (Cervical), A549 (Lung), Caco-2 (Colon), MDA-MB-231 (Breast), MCF-7 (Breast)Selective for HeLa cells (IC30 = 20.10 µg/mL)[3]
ReserpineNon-small cell lung cancer (NSCLC)Cytotoxic at 15, 25, and 35 µM[4]
VillalstonineMOR-P (Lung Adenocarcinoma), COR-L23 (Large Cell Lung Carcinoma)< 5 µM[5]

Experimental Protocols

The data presented in this guide are based on standard in vitro assays for assessing anticancer activity. The general methodologies for these key experiments are outlined below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., reserpine) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.

  • Cell Preparation: Cells are treated with the test compound for a specific duration, then harvested and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed, for example, with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining:

    • For Cell Cycle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.

    • For Apoptosis: Cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, STAT3, NF-κB). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow

G cluster_invitro In Vitro Analysis cell_culture Cancer Cell Line Culture treatment Treatment with Rauwolfia Alkaloid cell_culture->treatment mtt_assay Cytotoxicity Assessment (MTT Assay) treatment->mtt_assay Determine IC50 flow_cytometry Cell Cycle & Apoptosis Analysis (Flow Cytometry) treatment->flow_cytometry Assess Apoptosis & Cell Cycle Arrest western_blot Protein Expression Analysis (Western Blot) treatment->western_blot Investigate Signaling Pathways

Caption: General experimental workflow for in vitro evaluation of anticancer activity.

Signaling Pathway Modulated by Reserpine

G Reserpine Reserpine ROS Reactive Oxygen Species (ROS) Reserpine->ROS increases STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) Reserpine->STAT3 inhibits nuclear translocation NFkB NF-κB (Nuclear Factor kappa B) Reserpine->NFkB inhibits nuclear translocation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis_Proteins Upregulation of Pro-Apoptotic Proteins (Bax, Caspases) Mitochondria->Apoptosis_Proteins Apoptosis Apoptosis (Programmed Cell Death) STAT3->Apoptosis prevents NFkB->Apoptosis prevents Apoptosis_Proteins->Apoptosis

Caption: Proposed mechanism of reserpine-induced apoptosis in cancer cells.

Mechanisms of Action of Reserpine

Reserpine has been shown to exert its anticancer effects through multiple mechanisms, demonstrating its potential to act on various signaling pathways within cancer cells.

  • Induction of Apoptosis: A primary mechanism of reserpine's anticancer activity is the induction of apoptosis, or programmed cell death.[6][7] Studies have shown that reserpine treatment leads to an increase in Reactive Oxygen Species (ROS) in cancer cells.[4][6] This oxidative stress can cause mitochondrial dysfunction, leading to the release of pro-apoptotic proteins like cytochrome c and the activation of caspases, which are key executioners of apoptosis.[6]

  • Modulation of Transcription Factors: Reserpine has been found to suppress the nuclear translocation of key transcription factors, STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[6] Both STAT3 and NF-κB are often overactive in cancer and promote cell survival, proliferation, and inflammation. By inhibiting their activity, reserpine can sensitize cancer cells to apoptosis.[6]

  • Cell Cycle Arrest: Some studies indicate that reserpine can cause cell cycle arrest, for instance, at the G2 phase in prostate cancer cells.[7] This prevents the cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

  • Inhibition of DNA Repair: There is evidence to suggest that reserpine may also inhibit DNA repair mechanisms in cancer cells, which can enhance the cytotoxic effects of the compound and other DNA-damaging agents.[6]

Comparison with Other Natural Compounds and Future Outlook

The mechanisms of action of reserpine, such as the induction of ROS and modulation of key signaling pathways like NF-κB, are shared by other natural compounds with anticancer properties, including curcumin (B1669340) and resveratrol.[8] The ability of some Rauwolfia alkaloids to overcome drug resistance is a particularly promising area of research.[9] For example, reserpine has shown efficacy in drug-resistant cancer cell lines by inhibiting the function of P-glycoprotein, a protein that can pump chemotherapy drugs out of cancer cells.[9]

While the data on well-characterized alkaloids like reserpine are encouraging, the therapeutic potential of the vast number of other Rauwolfia alkaloids, including this compound, remains largely unexplored. Future research should focus on the systematic screening of these compounds across a wide panel of cancer cell lines to identify novel and potent anticancer agents. A deeper understanding of their specific molecular targets and signaling pathways will be crucial for the development of new, effective cancer therapies derived from this important class of natural products.

References

A Head-to-Head Comparison: The Established Chemotherapeutic Paclitaxel Versus the Enigmatic Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

In the landscape of cancer therapeutics, the quest for novel, more effective agents is relentless. This guide provides a head-to-head comparison of one of the most well-established and widely used chemotherapeutic agents, paclitaxel (B517696), with the lesser-known natural alkaloid, Rauvotetraphylline C. While paclitaxel boasts a wealth of preclinical and clinical data, this compound remains a compound with limited published research, presenting a significant knowledge gap. This comparison aims to summarize the existing data for both compounds, offering a clear perspective on their current standing in oncological research.

I. Overview and Mechanism of Action

Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel, a member of the taxane (B156437) family of drugs, was first isolated from the Pacific yew tree (Taxus brevifolia)[1]. Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton essential for cell division[1][2][3]. By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents their disassembly[1][3][4]. This interference with microtubule dynamics leads to the formation of abnormal, non-functional microtubule bundles, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death)[1][2][3].

This compound: An Alkaloid with Putative Anticancer Properties

This compound is a natural alkaloid that can be isolated from the aerial parts of Rauwolfia tetraphylla[1]. Currently, there is a significant lack of detailed scientific literature on the specific mechanism of action of this compound. However, studies on extracts from Rauwolfia tetraphylla suggest potential anticancer activity. One study indicated that an extract of the plant exhibited cytotoxic effects on MCF-7 breast cancer cell lines and may induce apoptosis by modulating the expression of Bcl-2 and TGF (Transforming Growth Factor)[5]. It is important to note that this research was conducted on a crude extract and not on the isolated this compound compound.

II. Quantitative Data on Efficacy

The available quantitative data on the efficacy of paclitaxel is extensive, with numerous studies reporting its IC50 values against various cancer cell lines and its effectiveness in preclinical and clinical settings. In contrast, specific quantitative efficacy data for this compound is not available in the public domain. A study on related compounds, rauvotetraphylline F and H, showed IC50 values greater than 40 μM against five human cancer cell lines, indicating relatively low cytotoxic activity in that particular study[2].

Table 1: Comparison of In Vitro Cytotoxicity

CompoundCancer Cell LineIC50 ValueCitation(s)
Paclitaxel MCF-7 (Breast)~2.5 nMData synthesized from multiple preclinical studies.
A549 (Lung)~5 nMData synthesized from multiple preclinical studies.
HCT116 (Colon)~3 nMData synthesized from multiple preclinical studies.
This compound Not AvailableNot Available-
Rauwolfia tetraphylla ExtractMCF-7 (Breast)Not Specified[5]
Rauvotetraphylline F & HHL-60, SMMC-7721, A-549, MCF-7, SW-480>40 μM[2]

III. Experimental Protocols

Detailed experimental protocols for paclitaxel are widely available in published literature. For this compound, specific protocols are not available; however, general methodologies for testing natural compounds can be inferred.

Paclitaxel: Standard Experimental Protocols

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of paclitaxel for a specified duration (e.g., 48-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated as the concentration of paclitaxel that inhibits cell growth by 50%.

  • In Vivo Tumor Xenograft Model:

    • Immunocompromised mice are subcutaneously injected with human cancer cells.

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • Paclitaxel is administered to the treatment group via a specific route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

This compound: A General Proposed Workflow

Due to the lack of specific data, a standard workflow for evaluating a novel natural compound like this compound would be as follows:

G cluster_0 Isolation & Purification cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies Isolation Isolation of this compound from Rauwolfia tetraphylla Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Isolation->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle WesternBlot Western Blot Analysis (e.g., for Bcl-2, TGF pathway proteins) CellCycle->WesternBlot PathwayAnalysis Signaling Pathway Investigation WesternBlot->PathwayAnalysis Xenograft Tumor Xenograft Models PathwayAnalysis->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Proposed experimental workflow for this compound evaluation.

IV. Signaling Pathways

Paclitaxel's Impact on Cellular Signaling

Paclitaxel's primary effect on microtubule stability triggers a cascade of downstream signaling events, ultimately leading to apoptosis. The prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can lead to the activation of various pro-apoptotic pathways.

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest SpindleCheckpoint Spindle Assembly Checkpoint Activation MitoticArrest->SpindleCheckpoint Apoptosis Apoptosis SpindleCheckpoint->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) SpindleCheckpoint->Bcl2 Bcl2->Apoptosis

Caption: Simplified signaling pathway for paclitaxel-induced apoptosis.

Potential Signaling Pathway for this compound

Based on the limited abstract data suggesting an effect on Bcl-2 and TGF, a hypothetical and simplified signaling pathway for the anticancer activity of Rauwolfia tetraphylla extract (and potentially this compound) can be proposed. It is crucial to emphasize that this is speculative and requires experimental validation.

G Rauvo Rauwolfia tetraphylla Extract (containing this compound) Bcl2 Downregulation of Bcl-2 (Pro-apoptotic) Rauvo->Bcl2 TGF Modulation of TGF Signaling Rauvo->TGF Apoptosis Apoptosis Bcl2->Apoptosis TGF->Apoptosis

Caption: Hypothetical signaling pathway for R. tetraphylla extract.

V. Conclusion and Future Directions

This comparative guide highlights the stark contrast between the well-characterized chemotherapeutic agent, paclitaxel, and the largely uninvestigated natural compound, this compound. Paclitaxel's mechanism of action, efficacy, and clinical utility are firmly established through decades of research. Conversely, this compound remains an enigma. While preliminary studies on its source plant, Rauwolfia tetraphylla, hint at potential anticancer properties, a significant research effort is required to isolate, characterize, and evaluate the pure compound.

For researchers and drug development professionals, this comparison underscores a critical point: the vast, untapped potential of natural products in oncology. The limited data on this compound presents an opportunity for novel research avenues. Future studies should focus on:

  • Isolation and structural elucidation of pure this compound.

  • Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic potential and IC50 values.

  • Elucidation of its precise mechanism of action, including its effects on cell cycle, apoptosis, and key signaling pathways.

  • Preclinical in vivo studies to assess its efficacy and safety profile in animal models.

Only through such rigorous investigation can the true therapeutic potential of this compound be determined and a meaningful comparison with established drugs like paclitaxel be made. Until then, paclitaxel remains a cornerstone of cancer chemotherapy, while this compound represents a frontier for future discovery.

References

Confirming On-Target Effects of Rauvotetraphylline C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific quantitative data for Rauvotetraphylline C. Extensive searches for direct experimental data on the on-target effects of this compound, including its specific biological targets and quantitative measures of activity (e.g., IC50 or Ki values), did not yield any specific results. This compound is an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. While extracts of this plant and some of its other constituent alkaloids have been reported to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory effects, specific data for this compound is not available in the reviewed literature.

Therefore, this guide will provide a comparative framework for how researchers would confirm the on-target effects of a compound like this compound, assuming its putative activities are acetylcholinesterase (AChE) inhibition and modulation of inflammatory pathways. This guide will use illustrative data from other known compounds to demonstrate the required experimental comparisons and data presentation.

Putative Target 1: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease.[1][2]

Comparative Analysis of AChE Inhibitors

To confirm AChE inhibition by this compound, its inhibitory potency would be compared against known AChE inhibitors.

CompoundTypeTargetIC50 (µM)Reference
This compound Indole AlkaloidAChEData Not Available -
DonepezilPiperidine derivativeAChE0.02[1] (Illustrative)
GalantamineAlkaloidAChE1.5[1] (Illustrative)
RivastigmineCarbamate derivativeAChE & BuChE7.8[1] (Illustrative)
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.

Procedure:

  • Prepare a 96-well plate with a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB, and the test compound (e.g., this compound) at various concentrations.

  • Add AChE enzyme to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Neurotransmission cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl-CoA->ACh ChAT Choline Choline Choline->ACh ACh_syn ACh ACh->ACh_syn AChE AChE ACh_syn->AChE AChR ACh Receptor ACh_syn->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Signal Signal Transduction AChR->Signal Inhibitor This compound (Putative Inhibitor) Inhibitor->AChE Inhibition

Caption: Putative inhibition of acetylcholinesterase (AChE) by this compound in the synaptic cleft.

Putative Target 2: Anti-Inflammatory Pathways

Inflammation is a complex biological response involving various signaling pathways, with NF-κB and MAPKs being central regulators. Many anti-inflammatory compounds act by inhibiting these pathways.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound would be quantified by measuring its ability to inhibit key inflammatory mediators, such as nitric oxide (NO) or prostaglandins (B1171923) (via COX-2 inhibition), in cell-based assays.

CompoundPutative MechanismAssayIC50 (µM)Reference
This compound Data Not Available NO Production in LPS-stimulated RAW 264.7 cellsData Not Available -
IndomethacinCOX InhibitorCOX-2 Inhibition0.9(Illustrative)
ParthenolideNF-κB InhibitorNF-κB Reporter Assay5.0(Illustrative)
Urolithin ATLR3/NF-κB/STAT1 inhibitorNO Production in poly(I:C)-induced RAW264.7 cells~1.0[3] (Illustrative)
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate for 10-15 minutes at room temperature, allowing for the development of a purple azo compound.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.

  • Determine the IC50 value for the inhibition of NO production.

Signaling Pathway: LPS-Induced Inflammatory Response

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for On-Target Confirmation

The following workflow outlines the logical progression of experiments to confirm the on-target effects of a novel compound.

Experimental_Workflow A Compound Isolation & Identification (this compound) B Initial Bioactivity Screening (e.g., AChE, Anti-inflammatory assays) A->B C Dose-Response & IC50 Determination (Quantitative Analysis) B->C D Target Engagement Assays (e.g., Cellular Thermal Shift Assay) C->D G Comparative Analysis with Known Drugs C->G E Mechanism of Action Studies (e.g., Western Blot for pathway proteins) D->E F In Vivo Model Validation (e.g., Animal models of neuroinflammation) E->F

Caption: A generalized experimental workflow for validating the on-target effects of a novel compound.

References

In Vivo Efficacy of Rauvotetraphylline C: A Comparative Analysis with Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data on the in vivo anticancer potential of Rauvotetraphylline C reveals a notable absence of published studies. To date, no specific in vivo efficacy data for this compound has been reported in peer-reviewed literature. This guide, therefore, provides a summary of the available in vitro data for related compounds and presents in vivo efficacy data for extracts from the Rauwolfia genus, from which this compound is derived. A standardized experimental protocol for assessing the in vivo efficacy of novel compounds is also detailed to provide a framework for future studies.

Introduction

This compound is an indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, a source of numerous biologically active compounds, including the well-known antihypertensive and antipsychotic agent, reserpine (B192253). While various alkaloids from Rauvolfia species have been investigated for their therapeutic potential, the anticancer properties of this compound, particularly in in vivo settings, remain unexplored. In vitro studies on several related rauvotetraphylline alkaloids (A-H) have unfortunately shown a lack of significant cytotoxic activity against various human cancer cell lines, with IC50 values greater than 40 μM.[1] This may have contributed to the current lack of in vivo research on these specific compounds.

However, crude extracts from Rauwolfia species have demonstrated promising anticancer effects in preclinical animal models, suggesting the potential for synergistic activity between the various alkaloid constituents.

In Vivo Efficacy of Rauwolfia Extracts

While data for this compound is unavailable, studies on extracts from Rauwolfia species provide some insight into the potential anticancer activity of this class of compounds.

Extract/Compound Cancer Type Animal Model Dosage Key Findings
Rauwolfia vomitoria extractProstate CancerLNCaP cell xenograft in mice7.5, 37.5, and 75 mg/kg (oral administration)Significant reduction in tumor volumes by 58%, 70%, and 60% respectively.[2]
Rauwolfia vomitoria extractOvarian CancerIntraperitoneal ovarian cancer mouse model20 and 50 mg/kgSuppressed tumor growth by 36% and 66% respectively. When combined with carboplatin, tumor burden was reduced by 87-90%.[3]
Reserpine (Rauwolfia alkaloid)Various(General mention of in vivo activity)Not specifiedExerts profound activity against cancer cells in vivo.[4]

Hypothetical Experimental Protocol for In Vivo Efficacy Assessment

The following is a detailed, standardized protocol for evaluating the in vivo anticancer efficacy of a novel compound like this compound using a human tumor xenograft model in mice.

1. Cell Culture and Animal Model

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2).

  • Animals: Female athymic nude mice (4-6 weeks old) would be used. Animals would be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

2. Tumor Implantation

  • Cultured cancer cells would be harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.

  • A suspension containing approximately 5 x 10^6 cells in a volume of 100 µL would be injected subcutaneously into the right flank of each mouse.

3. Experimental Groups and Treatment

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice would be randomly assigned to different treatment groups (n=8-10 mice per group):

    • Vehicle Control: Administered with the vehicle used to dissolve the test compound (e.g., saline, DMSO).

    • This compound (Low Dose): e.g., 10 mg/kg.

    • This compound (High Dose): e.g., 50 mg/kg.

    • Positive Control: A known anticancer drug for the specific cancer type (e.g., Paclitaxel for breast cancer) at a clinically relevant dose.

  • The compounds would be administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or on a specified schedule for a set period (e.g., 21 days).

4. Data Collection and Analysis

  • Tumor Volume: Tumor size would be measured every 2-3 days using calipers, and tumor volume calculated using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Animal body weight would be recorded every 2-3 days as an indicator of toxicity.

  • Tumor Weight: At the end of the study, mice would be euthanized, and the tumors would be excised and weighed.

  • Statistical Analysis: Data would be analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of differences between treatment groups.

5. Histopathological and Molecular Analysis

  • Excised tumors can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining) to assess tumor necrosis and morphology.

  • Immunohistochemistry can be performed to analyze the expression of key proteins involved in cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Western blotting or RT-qPCR can be used to investigate the effect of the compound on specific signaling pathways.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) tumor_implantation 3. Tumor Implantation (Subcutaneous Injection) cell_culture->tumor_implantation animal_model 2. Animal Model (Athymic Nude Mice) animal_model->tumor_implantation group_assignment 4. Group Assignment (Randomized) tumor_implantation->group_assignment treatment 5. Treatment Administration (Vehicle, this compound, Positive Control) group_assignment->treatment data_collection 6. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 7. Study Endpoint (Tumor Excision & Weight) data_collection->endpoint analysis 8. Analysis (Statistical, Histopathological, Molecular) endpoint->analysis

Caption: Hypothetical workflow for in vivo anticancer efficacy testing.

Signaling Pathway Considerations

While the specific mechanism of action for this compound is unknown, other alkaloids from Rauwolfia species have been shown to induce apoptosis and affect cell cycle progression. For instance, an extract from Rauwolfia vomitoria was found to up-regulate genes associated with the DNA damage signaling pathway.[2] Future in vivo studies on this compound should aim to elucidate its molecular targets and downstream signaling pathways.

signaling_pathway Rauvotetraphylline_C This compound Unknown_Target Unknown Molecular Target(s) Rauvotetraphylline_C->Unknown_Target DNA_Damage_Pathway DNA Damage Signaling (e.g., GADD153) Unknown_Target->DNA_Damage_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1 Phase) Unknown_Target->Cell_Cycle_Arrest Apoptosis Apoptosis (e.g., PARP Cleavage) DNA_Damage_Pathway->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

References

A Comparative Guide to Differential Gene Expression in Response to Curcumin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of curcumin (B1669340), a natural polyphenol derived from turmeric, on gene expression in various cancer cell lines. For a comprehensive comparison, the effects are benchmarked against Doxorubicin, a conventional chemotherapeutic agent. This document is intended to serve as a resource for researchers investigating the molecular mechanisms of curcumin and its potential as an anti-cancer agent.

Comparative Analysis of Differential Gene Expression

Treatment with curcumin induces significant changes in the transcriptomic landscape of cancer cells. The extent and nature of these changes vary depending on the cancer type and the specific cell line. Below is a summary of differentially expressed genes (DEGs) observed in different studies.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Various Cancer Cell Lines After Curcumin Treatment

Cell LineCancer TypeCurcumin ConcentrationTreatment DurationTotal DEGsUpregulated GenesDownregulated GenesKey Affected Genes
MCF-7 Breast Cancer10 µM48 hours526 (NF-κB targets)--CCL21, FAM83D, CTDSP1, SAPCD2, ZNF292, ANKRD12, NKAPL
MDA-MB-231 Breast Cancer10 µM48 hours89 (NF-κB targets)--CCL21, FAM83D, CTDSP1, SAPCD2, ZNF292, ANKRD12, NKAPL
T47D Breast Cancer10 µM48 hours52 (NF-κB targets)--CCL21, FAM83D, CTDSP1, SAPCD2, ZNF292, ANKRD12, NKAPL
H446 Small Cell Lung Cancer10 µM24 hours1,095--Genes related to cell cycle arrest
SW-13 Adrenocortical Carcinoma50 µM24 hours---Genes involved in apoptosis pathways
HT-29 Colon Cancer15 µM / 30 µM3 - 48 hours~130 (at 3 & 12h)MLH1, MSH3, ERCC2Cytochrome P450s

Note: The data presented is a synthesis from multiple studies and specific numbers may vary based on the bioinformatics pipeline and statistical cutoffs used. The "Key Affected Genes" column highlights genes that were consistently reported as significantly modulated.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the differential gene expression analysis of curcumin-treated cancer cells.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231), small cell lung cancer (H446), adrenocortical carcinoma (SW-13), and colon cancer (HT-29) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Curcumin Preparation: Curcumin is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 50 µM). This stock is then diluted in the complete cell culture medium to achieve the desired final concentrations for treatment.

  • Treatment Protocol: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of curcumin or DMSO as a vehicle control. The treatment duration typically ranges from 24 to 48 hours.

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of approximately 4 x 10³ cells per well and incubated overnight.

  • Treatment: Cells are treated with a range of curcumin concentrations for the desired duration (e.g., 24 hours).

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 100-200 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 450-570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

RNA Extraction and Quantification
  • Cell Lysis: Total RNA is extracted from curcumin-treated and control cells using TRIzol® reagent according to the manufacturer's protocol.

  • RNA Purification: The RNA is purified to remove contaminants.

  • Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer. RNA integrity is assessed using an Agilent 2100 Bioanalyzer.

RNA Sequencing and Bioinformatics Analysis
  • Library Preparation: RNA libraries are prepared from the total RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq.

  • Data Analysis Pipeline:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Alignment: Reads are aligned to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Gene Expression Quantification: The number of reads mapping to each gene is counted.

    • Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are differentially expressed between the curcumin-treated and control groups, typically using a cutoff for the p-value (< 0.05) and log2 fold change (>1).

Visualizing the Impact of Curcumin

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for a differential gene expression study.

experimental_workflow cluster_experimental Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatics Analysis cluster_output Results cell_culture Cell Culture (e.g., MCF-7) treatment Treatment (Curcumin vs. Control) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing quality_control Quality Control (FastQC) sequencing->quality_control alignment Read Alignment (STAR) quality_control->alignment quantification Gene Quantification alignment->quantification diff_expression Differential Expression Analysis (DESeq2) quantification->diff_expression pathway_analysis Pathway & GO Enrichment diff_expression->pathway_analysis deg_list List of Differentially Expressed Genes pathway_analysis->deg_list pathways Modulated Signaling Pathways pathway_analysis->pathways PI3K_Akt_Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K Akt Akt Curcumin->Akt PTEN PTEN Curcumin->PTEN PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival PTEN->PI3K NFkB_Pathway Curcumin Curcumin IKK IKK Curcumin->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression promotes p53_Pathway Curcumin Curcumin p53 p53 Curcumin->p53 activates p21 p21 p53->p21 Bax Bax p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 4, 2025

This document provides essential guidance for the safe handling, use, and disposal of Rauvotetraphylline C in a laboratory setting. Given that this compound is an alkaloid and related compounds, such as Rauvotetraphylline A, have exhibited cytotoxic activities, it is imperative to handle this compound with the highest degree of caution, assuming it to be a potent and hazardous substance.[1][2] Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a safe research environment.

Hazard Assessment and Key Safety Data

Parameter Guideline Primary Concerns
Compound Class AlkaloidPotential for high biological activity and toxicity.
Presumed Hazards Cytotoxic, Mutagenic, TeratogenicRisk of causing cell death, genetic mutations, or developmental abnormalities.[4][5]
Routes of Exposure Inhalation, Dermal Contact, IngestionPrevention of airborne particle generation and skin absorption is critical.[3][6]
Occupational Exposure Limits Not EstablishedHandle with the goal of minimizing all exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure to this compound. The following PPE is mandatory for all personnel handling the compound, from unpacking to disposal.[6][7]

PPE Component Specifications and Procedures
Gloves Double gloving with chemotherapy-rated nitrile gloves is required.[7] Gloves should have proven resistance to hazardous drugs.[3] Inspect gloves for defects before use and change them immediately if contaminated or every 30-60 minutes during continuous use.
Gown A disposable, solid-front, back-closure gown made of a low-permeability fabric tested for use with chemotherapy drugs should be worn.[6] Cuffs should be tucked into the inner pair of gloves.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashes or aerosols, a full-face shield or goggles in combination with a fluid-resistant mask should be used.[7]
Respiratory Protection For handling powders or when aerosol generation is possible (e.g., weighing, preparing solutions, cleaning spills), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particles.[3][5]
Additional Protection Disposable shoe covers and a head covering should be worn to prevent the spread of contamination.[7]

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.

receiving Receiving and Unpacking storage Secure Storage receiving->storage Inspect for damage preparation Preparation in a Containment Ventilated Enclosure storage->preparation Transport in secondary containment handling Experimental Use preparation->handling Use appropriate PPE disposal Waste Segregation and Disposal preparation->disposal Dispose of contaminated supplies decontamination Decontamination of Surfaces and Equipment handling->decontamination After experiment completion handling->disposal Dispose of used materials decontamination->disposal Collect all waste

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Receiving and Unpacking:

    • Upon receipt, inspect the external packaging for any signs of damage or leakage.

    • Don appropriate PPE, including a lab coat and double gloves, before opening the shipping container in a designated receiving area.[7]

    • Carefully remove the primary container, wipe it down with a suitable deactivating agent (e.g., 70% ethanol), and inspect it for integrity.

  • Storage:

    • Store this compound in a clearly labeled, sealed, and shatter-proof secondary container.

    • The storage location should be a secure, ventilated, and access-restricted area, away from incompatible materials.

  • Preparation (Weighing and Solubilization):

    • All handling of powdered this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent inhalation of aerosols.[3]

    • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

    • Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[7]

    • When preparing solutions, add the solvent to the powder slowly to minimize aerosolization.

  • Experimental Use:

    • Conduct all procedures involving this compound within a designated and clearly marked area.

    • Ensure all personnel in the vicinity are aware of the hazardous nature of the work being performed.

    • Use luer-lock syringes and needles to prevent accidental disconnection and spraying of solutions.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow:

start End of Experiment ppe Contaminated PPE (Gloves, Gown, etc.) start->ppe sharps Contaminated Sharps (Needles, Glassware) start->sharps liquid Liquid Waste (Unused Solutions) start->liquid solid Solid Waste (Tubes, Pipette Tips) start->solid ppe_bin Yellow Cytotoxic Waste Bin ppe->ppe_bin Double-bag sharps_container Puncture-Proof Sharps Container sharps->sharps_container liquid_container Hazardous Liquid Waste Container liquid->liquid_container solid->ppe_bin Double-bag final_disposal Licensed Hazardous Waste Disposal ppe_bin->final_disposal sharps_container->final_disposal liquid_container->final_disposal

Figure 2. Waste Segregation and Disposal Pathway.

Disposal Protocols:

  • Segregation at the Source: All waste generated from handling this compound must be segregated into designated, clearly labeled hazardous waste containers.

  • Solid Waste:

    • All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other contaminated solid materials must be placed in a yellow cytotoxic waste bag.

    • This bag should be sealed and placed inside a second, labeled hazardous waste bag (double-bagged) for disposal.[6]

  • Liquid Waste:

    • Unused solutions containing this compound must be collected in a dedicated, sealed, and leak-proof hazardous liquid waste container.

    • Do not dispose of this waste down the drain.[8]

  • Sharps Waste:

    • All contaminated needles, syringes, and glass Pasteur pipettes must be disposed of immediately into a designated, puncture-resistant sharps container.

  • Final Disposal: All waste streams must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.

Emergency Procedures: Spills and Exposure

Spill Management:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Contain: Cordon off the spill area to prevent spreading.[4]

  • Don PPE: Put on a full set of appropriate PPE, including a respirator.[6]

  • Clean-up: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid making the powder airborne. For liquids, absorb with appropriate materials from the spill kit.

  • Decontaminate: Clean the spill area with a suitable deactivating agent, followed by a thorough cleaning with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.[6]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the compound to the medical personnel. Report the incident to the appropriate safety officer.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.